molecular formula C9H12BFO3 B1387601 3-Fluoro-5-isopropoxyphenylboronic acid CAS No. 850589-54-7

3-Fluoro-5-isopropoxyphenylboronic acid

Cat. No.: B1387601
CAS No.: 850589-54-7
M. Wt: 198 g/mol
InChI Key: HJJYROZZJOJOOW-UHFFFAOYSA-N
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Description

3-Fluoro-5-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BFO3 and its molecular weight is 198 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-5-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJYROZZJOJOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659391
Record name {3-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid
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Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-54-7
Record name {3-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60659391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-isopropoxybenzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Fluoro-5-isopropoxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-5-isopropoxyphenylboronic Acid for Advanced Research and Development

As a cornerstone in modern synthetic and medicinal chemistry, this compound serves as a critical building block for the creation of complex molecules. Its unique trifunctional substitution pattern—featuring a nucleophilic boronic acid, an electron-withdrawing fluorine atom, and a lipophilic isopropoxy group—offers a sophisticated tool for fine-tuning the steric, electronic, and pharmacokinetic properties of target compounds. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and application, with a focus on its role in palladium-catalyzed cross-coupling reactions, a staple in contemporary drug discovery.[1][2]

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature, valued for its stability and ease of handling compared to more reactive organometallic reagents. The strategic placement of the fluoro and isopropoxy groups imparts specific characteristics that are highly desirable in the synthesis of pharmaceutical intermediates. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group increases lipophilicity, which can improve membrane permeability.[3][4]

PropertyValueSource(s)
CAS Number 1195945-65-3[5]
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 198.00 g/mol
Physical Form Solid[6]
SMILES String CC(C)Oc1cc(F)cc(c1)B(O)O
InChI Key HJJYROZZJOJOOW-UHFFFAOYSA-N

Synthesis Pathway: A Mechanistic Overview

The synthesis of arylboronic acids typically proceeds via a low-temperature lithiation-boronation sequence. This established method ensures high regioselectivity and yield. The process begins with the halogen-metal exchange of a suitable aryl bromide precursor, followed by electrophilic trapping of the resulting aryllithium species with a trialkyl borate.

A plausible synthetic route is outlined below:

A 1-Bromo-3-fluoro-5-isopropoxybenzene B Anhydrous THF, -78 °C n-BuLi A->B Halogen-Metal Exchange C Aryllithium Intermediate B->C D Triisopropyl Borate (Electrophilic Trap) C->D Nucleophilic Attack E Boronate Ester Intermediate D->E F Aqueous Acidic Workup (e.g., 1N HCl) E->F Hydrolysis G This compound F->G

General synthesis workflow for this compound.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of cryogenic temperatures is critical to prevent side reactions, such as the decomposition of the highly reactive n-butyllithium and the aryllithium intermediate.[7]

  • Anhydrous Conditions: All reagents and solvents must be scrupulously dried. Organolithium reagents react rapidly with water, which would quench the reaction and significantly reduce the yield.

  • Trialkyl Borate: Triisopropyl or trimethyl borate serves as the boron source. The borate ester is subsequently hydrolyzed during the aqueous acidic workup to yield the final boronic acid.[8]

Spectral Characterization Profile

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. While an experimental spectrum should always be obtained for verification, the expected signals are well-understood.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methine proton of the isopropoxy group (a septet), and the methyl protons of the isopropoxy group (a doublet). A broad singlet corresponding to the B(OH)₂ protons is also typically observed.

  • ¹³C NMR: The spectrum will show distinct aromatic carbon signals, with coupling to the fluorine atom (¹JCF, ²JCF, etc.) providing definitive structural information. The carbons of the isopropoxy group will also be present.[9]

  • ¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum confirms the presence of the fluorine atom and is a powerful tool for assessing purity.[9]

  • ¹¹B NMR: The ¹¹B NMR spectrum should show a single, broad resonance characteristic of a trigonal planar (sp²-hybridized) boronic acid, typically in the range of 27-33 ppm.[9]

Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[10]

The boronic acid serves as the organoboron nucleophile, which, after activation with a base, transfers its organic group to a palladium center in the key transmetalation step. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[11][12]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Insights:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic moiety (R²) to the Pd(II) center, displacing the halide (X).[11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Reaction

This protocol provides a general methodology for the coupling of this compound with a generic aryl bromide. Researchers must optimize conditions for their specific substrates.

A 1. Reagent Prep Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a reaction flask. B 2. Solvent Addition Add degassed solvent system (e.g., Toluene/EtOH/H₂O) via cannula. A->B C 3. Inert Atmosphere Purge the flask with an inert gas (N₂ or Ar) for 10-15 min. B->C D 4. Reaction Heat the mixture to reflux (e.g., 80-100 °C) with stirring. Monitor progress by TLC or LC-MS. C->D E 5. Workup Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. D->E F 6. Drying & Concentration Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. E->F G 7. Purification Purify the crude product via flash column chromatography on silica gel. F->G H 8. Characterization Analyze the pure product (NMR, MS, etc.). G->H

Step-by-step experimental workflow for a typical Suzuki coupling.
Step-by-Step Methodology:
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv).

  • Atmosphere Control: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene (4 mL), ethanol (1 mL), and water (1 mL), via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and is harmful if swallowed. Adherence to standard laboratory safety protocols is mandatory.[13]

Hazard InformationPrecautionary Measures
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[13] H315: Causes skin irritation.[14][15] H319: Causes serious eye irritation.[14][15] H335: May cause respiratory irritation.[14]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side shields, and a lab coat.[14][15]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[14][16]
Storage Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5][6]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in the robust Suzuki-Miyaura cross-coupling, allows for the efficient construction of complex biaryl structures. The strategic incorporation of fluorine and an isopropoxy group provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in advancing research and development in the pharmaceutical and material science industries.

References

  • (3-fluoro-5-isopropoxyphenyl)boronic acid - LabSolutions. [Link]

  • (3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid | C9H11BBrFO2 - PubChem. [Link]

  • 3-Fluoro-4-isopropoxy-5-(trifluoromethylphenyl)boronic acid - AOBChem USA. [Link]

  • 3-Fluorophenylboronic acid | C6H6BFO2 - PubChem. [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

  • Design and discovery of boronic acid drugs - PubMed. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. [Link]

  • Prodrugs as empowering tools in drug discovery and development - Chemical Society Reviews (RSC Publishing). [Link]

Sources

A Technical Guide to 3-Fluoro-5-isopropoxyphenylboronic Acid: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Fluoro-5-isopropoxyphenylboronic acid (CAS No. 850589-54-7), a key building block in contemporary organic synthesis and medicinal chemistry. We will explore its physicochemical properties, strategic importance, synthesis, and core applications, with a focus on the causal reasoning behind its effective use in pharmaceutical research and development.

Compound Overview and Physicochemical Properties

This compound is a bifunctional organic compound featuring a phenylboronic acid motif substituted with both a fluorine atom and an isopropoxy group. This specific arrangement of functional groups is not accidental; it is a deliberate design to impart desirable characteristics to lead compounds in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 850589-54-7[1]
Molecular Formula C₉H₁₂BFO₃[1]
Molecular Weight 198.00 g/mol [1]
Physical Form Solid[1]
Melting Point 136-140 °C[2]
pKa (Predicted) 7.21 ± 0.10[3]
InChI Key HJJYROZZJOJOOW-UHFFFAOYSA-N[1]

Strategic Importance in Medicinal Chemistry

The utility of this reagent stems from the combined influence of its three key components: the boronic acid, the fluorine atom, and the isopropoxy group.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily serving as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, essential for constructing the complex biaryl scaffolds prevalent in many pharmaceuticals.[5] Boronic acids are generally stable, have low toxicity, and their reaction byproducts are typically benign, making them highly valuable in industrial synthesis.[4]

  • The Fluorine Substituent: The strategic placement of a fluorine atom on a pharmaceutical agent is a well-established strategy in medicinal chemistry.[6] Its high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, yet it profoundly alters the molecule's electronic properties.[7] Key benefits of fluorination include:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.[3][8]

    • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be critical for optimizing a drug's solubility, cell permeability, and target binding affinity.[9]

    • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing the potency of the compound.[6]

  • The Isopropoxy Group: The bulky and lipophilic isopropoxy group also plays a crucial role. It can be used to fine-tune the molecule's lipophilicity (logP), which is a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile.[8] Furthermore, its steric bulk can provide a conformational lock or shield adjacent positions from metabolic attack.

The meta-substitution pattern of the fluoro and isopropoxy groups on the phenyl ring is designed to maximize these electronic and steric influences on the final molecule after coupling.

Synthesis of this compound

The synthesis of substituted arylboronic acids typically proceeds from the corresponding aryl halide. A common and effective method involves a halogen-metal exchange or direct lithiation, followed by reaction with a borate ester and subsequent acidic hydrolysis.

Representative Synthetic Protocol

This protocol is based on well-established procedures for analogous fluorinated phenylboronic acids. The starting material would be 1-bromo-3-fluoro-5-isopropoxybenzene.

Step 1: Lithiation

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add 1-bromo-3-fluoro-5-isopropoxybenzene (1.0 eq) to the cooled THF.

  • Slowly add n-butyllithium (n-BuLi, typically 1.1 eq of a 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

Causality: This step generates a highly nucleophilic aryllithium species. The extremely low temperature is critical to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent. Anhydrous conditions are mandatory as organolithium reagents are strong bases and will be quenched by water.

Step 2: Borylation

  • To the aryllithium solution at -78 °C, add triisopropyl borate (B(O-iPr)₃, 1.2-1.5 eq) dropwise. The addition is exothermic and should be done slowly to maintain the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality: The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester. This forms a tetracoordinate boron "ate" complex. Using a slight excess of the borate ester ensures complete consumption of the valuable aryllithium intermediate.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture in an ice bath and slowly quench by adding aqueous acid (e.g., 1 M HCl) until the pH is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization or silica gel chromatography to yield pure this compound.

Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid. The acid also protonates and neutralizes any remaining base. Extraction isolates the organic product from inorganic salts.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic halide or triflate.[5]

The Catalytic Cycle

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_product cluster_activation Base Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex R¹-X transmetalation_complex R¹-Pd(II)L₂-R² (Transmetalation Product) oa_complex->transmetalation_complex [R²-B(OR)₃]⁻ oa_label Oxidative Addition oa_complex->oa_label product R¹-R² (Coupled Product) transmetalation_complex->product re_label Reductive Elimination tm_label Transmetalation transmetalation_complex->tm_label re_label->pd0 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical coupling between this compound and a generic aryl bromide (Ar-Br).

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via cannula or syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Causality Behind Component Choices:

  • Boronic Acid Excess: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

  • Palladium Catalyst: Pd(PPh₃)₄ is a classic, robust catalyst. For more challenging couplings, more advanced catalysts with specialized phosphine ligands (e.g., Buchwald or Herrmann-type catalysts) may be required to accelerate the oxidative addition or reductive elimination steps.

  • Base: The base is crucial. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step to proceed efficiently. The choice of base (e.g., a mild carbonate vs. a stronger phosphate or fluoride) can significantly impact yield, especially with base-sensitive substrates.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is common. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Case Study: Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors

The 3-fluoro-5-isopropoxyphenyl moiety is a key structural feature in a series of potent inhibitors of Stearoyl-CoA Desaturase (SCD), an enzyme implicated in metabolic diseases. Patent WO2009129625A1 describes the synthesis of such compounds. A central step in the synthesis is the Suzuki-Miyaura coupling of our title compound with a halogenated pyridazinone core.

Reaction Scheme Example:

The synthesis of 6-(3-fluoro-5-isopropoxyphenyl)-2-methyl-2H-pyridazin-3-one , a representative compound from the patent, involves the coupling of this compound with 6-chloro-2-methyl-2H-pyridazin-3-one.

Caption: Workflow for the synthesis of an SCD inhibitor via Suzuki coupling.

This case study exemplifies the direct application of this compound in constructing a complex, biologically active molecule, underscoring its value to drug development professionals.

Safety, Handling, and Storage

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statement: H302 - Harmful if swallowed.[1] May cause skin and eye irritation.

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust. Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry place.

  • Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Boronic acids can slowly dehydrate to form cyclic boroxine anhydrides, which may affect reactivity.

Conclusion

This compound is a sophisticated and highly valuable building block for modern medicinal chemistry. Its carefully designed substitution pattern allows researchers to leverage the combined benefits of fluorine and lipophilic groups to optimize the ADME and pharmacokinetic properties of drug candidates. Its primary application in the robust and versatile Suzuki-Miyaura cross-coupling reaction ensures its continued importance in the synthesis of novel therapeutics targeting a wide range of diseases.

References

  • US Patent US6576789B1, "Process for the preparation of substituted phenylboronic acids," issued June 10, 2003. [URL: https://patents.google.
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  • Tressler, C. M., & Zondlo, N. J. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9457788/]
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  • Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [URL: https://sciforum.net/paper/ecsoc-3/A022/pdf]
  • Cano, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/22/3/369]
  • ChemicalBook. (n.d.). 3-Fluoro-5-(isopropoxy)phenylboronic acid. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81201533.htm]
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  • CN Patent CN103951688A, "Method for preparing 3, 5-difluoro-4-methyl phenylboronic acid," issued July 30, 2014. [URL: https://patents.google.
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  • WO Patent WO2009129625A1, "Novel substituted heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase," issued October 29, 2009. [URL: https://patents.google.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]
  • CN Patent CN112778090A, "Preparation method of 3, 5-difluorophenol," issued May 11, 2021. [URL: https://patents.google.
  • BLDpharm. (n.d.). (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid. [URL: https://www.bldpharm.com/products/2096335-18-9.html]
  • Sigma-Aldrich. (n.d.). (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8dcc9]
  • EP Patent EP2231678A1, "Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes," issued September 22, 2010. [URL: https://patents.google.
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  • The Importance of Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). [URL: https://www.acme-hardcore.com/the-importance-of-boronic-acids-in-suzuki-miyaura-coupling.html]
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An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to 3-Fluoro-5-isopropoxyphenylboronic acid, a key building block in modern medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for the preparation of this valuable compound.

Introduction: The Significance of this compound in Drug Discovery

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its structural features—a fluorine atom, an isopropoxy group, and a boronic acid moiety—impart unique properties to molecules that incorporate it. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the isopropoxy group can modulate solubility and steric interactions. The boronic acid functional group serves as a handle for the efficient construction of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceuticals.

This guide will focus on the most practical and widely employed synthetic strategies for preparing this compound, starting from readily available precursors. We will delve into two primary disconnection approaches: the Grignard-based route and the lithiation-borylation pathway. For each, we will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of this compound logically begins with a precursor that contains the core aromatic scaffold with the desired substitution pattern. A common and cost-effective starting material is 3-bromo-5-fluorophenol. The synthesis can be conceptually divided into two key stages:

  • Installation of the Isopropoxy Group: This is typically achieved via a Williamson ether synthesis, reacting 3-bromo-5-fluorophenol with an isopropyl electrophile.

  • Formation of the Boronic Acid: The aryl bromide is converted to the corresponding boronic acid. This transformation is most commonly accomplished through either a Grignard reaction or a halogen-lithium exchange, followed by quenching with a borate ester.

Below is a visual representation of the overall synthetic workflow:

synthesis_workflow start 3-bromo-5-fluorophenol precursor 3-bromo-5-fluoroisopropoxybenzene start->precursor Williamson Ether Synthesis target This compound precursor->target Grignard or Lithiation-Borylation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-bromo-5-fluoroisopropoxybenzene

The initial step in our synthetic sequence is the etherification of 3-bromo-5-fluorophenol. The Williamson ether synthesis is a robust and high-yielding method for this purpose.

Reaction Scheme:

williamson_ether_synthesis reactant1 3-bromo-5-fluorophenol plus1 + reactant1->plus1 reactant2 2-bromopropane plus1->reactant2 arrow -> reactant2->arrow conditions Base (e.g., K2CO3) Solvent (e.g., Acetone) product 3-bromo-5-fluoroisopropoxybenzene arrow->product

Caption: Williamson ether synthesis of the key intermediate.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-bromo-5-fluorophenol191.0010.0 g52.3 mmol
2-bromopropane122.999.7 g (6.9 mL)78.5 mmol
Potassium carbonate (K₂CO₃), anhydrous138.2110.8 g78.5 mmol
Acetone, anhydrous58.08150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorophenol (10.0 g, 52.3 mmol) and anhydrous potassium carbonate (10.8 g, 78.5 mmol).

  • Add 150 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (6.9 mL, 78.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Wash the solid with acetone (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-fluoroisopropoxybenzene as a colorless oil.

Expected Yield: 85-95%

Scientific Rationale and Key Considerations:
  • Choice of Base and Solvent: Potassium carbonate is a suitable base for deprotonating the phenol, as it is strong enough to form the phenoxide nucleophile but not so strong as to cause side reactions. Acetone is an excellent solvent for this reaction due to its polarity, which facilitates the SN2 reaction, and its boiling point, which allows for a convenient reflux temperature.

  • Stoichiometry: An excess of the alkylating agent (2-bromopropane) and the base is used to drive the reaction to completion.

  • Anhydrous Conditions: While not as critical as in Grignard or lithiation reactions, using anhydrous solvents and reagents is good practice to prevent the formation of byproducts and ensure high yields.

Part 2: Conversion to this compound

With the key intermediate in hand, we can now proceed to the formation of the boronic acid. We will detail two reliable methods: the Grignard-based approach and the lithiation-borylation route.

Method A: Grignard-Based Synthesis

This classic method involves the formation of an aryl Grignard reagent, which is then reacted with a trialkyl borate.

Reaction Scheme:

grignard_synthesis reactant1 3-bromo-5-fluoroisopropoxybenzene arrow1 -> reactant1->arrow1 conditions1 1. Mg, THF 2. B(OiPr)3, -78 °C intermediate Boronic ester intermediate arrow1->intermediate arrow2 -> intermediate->arrow2 conditions2 H3O+ product This compound arrow2->product

Caption: Grignard-based synthesis of the target boronic acid.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-bromo-5-fluoroisopropoxybenzene233.0810.0 g42.9 mmol
Magnesium (Mg) turnings24.311.25 g51.5 mmol
Iodine (I₂)253.811 crystalcatalytic
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Triisopropyl borate188.0812.1 g (14.2 mL)64.4 mmol
Hydrochloric acid (HCl), 2 M-~50 mL-

Procedure:

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (argon or nitrogen).

  • Add magnesium turnings (1.25 g, 51.5 mmol) and a small crystal of iodine to the flask.

  • Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool to room temperature. This step activates the magnesium.

  • Add 20 mL of anhydrous THF to the flask.

  • Dissolve 3-bromo-5-fluoroisopropoxybenzene (10.0 g, 42.9 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion (~5 mL) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried 500 mL flask, dissolve triisopropyl borate (14.2 mL, 64.4 mmol) in 30 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Transfer the freshly prepared Grignard reagent to the cold borate solution via a cannula, keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by slowly adding 50 mL of 2 M HCl while cooling the flask in an ice bath.

  • Stir the mixture vigorously for 1 hour to hydrolyze the boronic ester.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with hexane to afford this compound as a white solid.

Expected Yield: 60-75%

Scientific Rationale and Key Considerations:
  • Grignard Formation: The formation of the Grignard reagent is the critical step. The use of anhydrous THF is essential, as water will quench the highly reactive organometallic species. Iodine is used as an activator to clean the surface of the magnesium and initiate the reaction.

  • Reaction with Borate Ester: The reaction between the Grignard reagent and the trialkyl borate must be carried out at low temperatures (-78 °C) to prevent over-addition of the Grignard reagent to the initially formed boronic ester, which would lead to the formation of undesired borinic acids.[3][4] Using a sterically hindered borate like triisopropyl borate also helps to minimize this side reaction.

  • Hydrolysis: Acidic workup is necessary to hydrolyze the boronic ester to the final boronic acid.

Method B: Lithiation-Borylation Synthesis

An alternative to the Grignard-based route is the use of an organolithium reagent to perform a halogen-lithium exchange, followed by borylation. This method is often faster and can be more tolerant of certain functional groups, but requires stricter control of anhydrous conditions and very low temperatures.

Reaction Scheme:

lithiation_synthesis reactant1 3-bromo-5-fluoroisopropoxybenzene arrow1 -> reactant1->arrow1 conditions1 1. n-BuLi, THF, -78 °C 2. B(OiPr)3, -78 °C intermediate Boronic ester intermediate arrow1->intermediate arrow2 -> intermediate->arrow2 conditions2 H3O+ product This compound arrow2->product

Caption: Lithiation-borylation synthesis of the target boronic acid.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-bromo-5-fluoroisopropoxybenzene233.0810.0 g42.9 mmol
n-Butyllithium (n-BuLi), 2.5 M in hexanes-18.0 mL45.0 mmol
Tetrahydrofuran (THF), anhydrous72.11150 mL-
Triisopropyl borate188.0812.1 g (14.2 mL)64.4 mmol
Saturated aqueous ammonium chloride (NH₄Cl)-50 mL-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, add 3-bromo-5-fluoroisopropoxybenzene (10.0 g, 42.9 mmol) and 100 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (18.0 mL of a 2.5 M solution in hexanes, 45.0 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • In a separate flame-dried flask, prepare a solution of triisopropyl borate (14.2 mL, 64.4 mmol) in 50 mL of anhydrous THF and cool it to -78 °C.

  • Transfer the freshly prepared aryllithium species to the cold borate solution via a cannula, ensuring the temperature remains below -70 °C.

  • After the addition, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or trituration as described in Method A.

Expected Yield: 70-85%

Scientific Rationale and Key Considerations:
  • Halogen-Lithium Exchange: n-Butyllithium is a powerful base and nucleophile that rapidly undergoes halogen-lithium exchange with aryl bromides at low temperatures. This reaction is typically faster and cleaner than Grignard formation.

  • Strict Anhydrous and Low-Temperature Conditions: Organolithium reagents are extremely sensitive to moisture and air. Therefore, scrupulously anhydrous conditions and an inert atmosphere are paramount. The low temperature (-78 °C) is crucial to prevent side reactions, such as the reaction of n-BuLi with the solvent or the product.[5]

  • Quenching: Quenching with a saturated ammonium chloride solution is a milder alternative to strong acid and is often sufficient for the hydrolysis of the boronic ester.

Comparison of Synthetic Routes

FeatureGrignard-Based SynthesisLithiation-Borylation Synthesis
Reagents Magnesium, catalytic iodinen-Butyllithium
Temperature Initiation at RT or with heating, then -78 °CConsistently -78 °C
Reaction Time Generally longer (Grignard formation can be slow)Generally faster (lithium-halogen exchange is rapid)
Sensitivity Sensitive to moistureExtremely sensitive to moisture and air
Yield Good (60-75%)Often higher (70-85%)
Scalability More readily scalableCan be more challenging to scale up due to temperature control

Purification and Characterization

Purification of arylboronic acids can sometimes be challenging due to their tendency to form anhydrides (boroxines) upon heating or under vacuum.[6]

  • Recrystallization: This is the most common method for obtaining high-purity material. A solvent system of hexane and ethyl acetate is often effective.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[7]

  • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts can be easily isolated and purified by filtration. The free boronic acid can be regenerated by treating the adduct with an acid.[8]

Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Considerations

  • Organometallic Reagents: Both Grignard reagents and organolithium reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Quenching: The quenching of organometallic reactions is highly exothermic and should be done slowly and with cooling.

  • 2-Bromopropane: This is a flammable and potentially harmful liquid. Handle with care in a fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving a Williamson ether synthesis followed by either a Grignard-based or a lithiation-borylation route. The choice between the Grignard and lithiation methods will depend on the available equipment, the desired scale of the reaction, and the experience of the chemist. The lithiation-borylation route often provides higher yields but requires more stringent control of reaction conditions. With careful attention to the experimental details outlined in this guide, researchers can confidently prepare this valuable building block for application in their drug discovery and development programs.

References

  • Aggarwal, V. K., et al. (2017).
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  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Wikipedia. Boronic acid. Retrieved from [Link]

  • Singaram, B., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
  • HazelChem. (2020). Williamson ether synthesis (done wrong). [Video]. YouTube.
  • Aggarwal, V. K., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation.
  • ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. Retrieved from a relevant chemical supplier website.
  • Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
  • BenchChem. Application Notes and Protocols: Synthesis of Boronic Acids Using Trioctyl Borate. Retrieved from a relevant chemical supplier website.
  • Aslee Biopharmaceuticals Inc. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Dahanayake, D., et al. (2020). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Molecules, 25(15), 3482.
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
  • Aggarwal, V. K. (2018).
  • Essome, G. E., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors, 11(4), 244.
  • BLD Pharm. 1-Bromo-3-fluoro-5-propoxybenzene. Retrieved from a relevant chemical supplier website.
  • Ossila. 3-Bromo-5-fluorophenol. Retrieved from a relevant chemical supplier website.
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Sigma-Aldrich. (3-fluoro-5-isopropoxyphenyl)boronic acid. Retrieved from a relevant chemical supplier website.
  • Organic Syntheses. Preparation of 3-Bromo-1,2,4,5-tetrazine.
  • Reddit. HELP: Purifying boronic acids sucks. r/OrganicChemistry.
  • Shenzhen Cool Pharm Co., Ltd. (2014). Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Yapi, A. D., et al. (2018). Synthesis of fluorine-containing 3-hydroxyflavanones and isoflavones. Chemistry of Heterocyclic Compounds, 54(5), 488-495.
  • Wang, Y., et al. (2012). Synthesis of 3-bromo-4-fluoronitrobenzene.
  • Cadila Healthcare Limited. (2005). Process for purification of boronic acid and its derivatives.
  • Sigma-Aldrich. (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid. Retrieved from a relevant chemical supplier website.
  • BLD Pharm. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. Retrieved from a relevant chemical supplier website.
  • Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene.
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An In-depth Technical Guide to 3-Fluoro-5-isopropoxyphenylboronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Fluoro-5-isopropoxyphenylboronic acid, a versatile building block with significant applications in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural features, physicochemical properties, synthesis, and its pivotal role in the construction of complex bioactive molecules, all supported by authoritative references.

Molecular Structure and Physicochemical Properties

This compound is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom, an isopropoxy group, and a boronic acid moiety. This unique combination of functional groups imparts specific electronic and steric properties that are highly advantageous in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

The fluorine atom and the isopropoxy group at the meta-positions relative to the boronic acid influence the reactivity of the molecule. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group, which can modulate the pKa of the boronic acid and its transmetalation rate in catalytic cycles. The isopropoxy group, on the other hand, is an electron-donating group that also adds lipophilicity to the molecule, a desirable feature for improving the pharmacokinetic profile of drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂BFO₃[1]
Molecular Weight 198.00 g/mol [1]
Appearance Solid[1]
SMILES String CC(C)Oc1cc(F)cc(c1)B(O)O[1]
InChI Key HJJYROZZJOJOOW-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A general and robust method that can be adapted for the synthesis of this compound starts from 1-bromo-3-fluoro-5-isopropoxybenzene.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a representative procedure based on established methods for the synthesis of substituted phenylboronic acids.[2][3]

Materials:

  • 1-bromo-3-fluoro-5-isopropoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, dissolve 1-bromo-3-fluoro-5-isopropoxybenzene (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the pH of the aqueous layer is approximately 2. Stir vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude solid. The crude product can be purified by recrystallization or by slurrying in a mixture of hexane and a small amount of ethyl acetate to afford pure this compound.

Synthesis_Workflow A 1. Dissolve Aryl Bromide in THF B 2. Cool to -78 °C A->B Inert Atmosphere C 3. Add n-BuLi (Lithiation) B->C Maintain Temp < -70 °C D 4. Add Triisopropyl Borate (Borylation) C->D Maintain Temp < -70 °C E 5. Warm to RT, Stir Overnight D->E F 6. Quench with 1 M HCl (Hydrolysis) E->F Cool to 0 °C G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify Product H->I

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[4][5] This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

The Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The boronic acid, activated by a base, transfers its organic substituent to the palladium center during the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Base Base Borate [Ar'-B(OH)₃]⁻ BoronicAcid Ar'-B(OH)₂ BoronicAcid->Borate Activation Borate->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a Schlenk flask or a microwave vial, add the aryl bromide (1 equivalent), this compound (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Significance in Medicinal Chemistry

The structural motif provided by this compound is valuable in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The strategic placement of the fluoro and isopropoxy groups allows for fine-tuning of a drug candidate's binding affinity, selectivity, and metabolic stability. For instance, the fluorine atom can engage in favorable interactions with the protein target and can block sites of metabolism, while the isopropoxy group can occupy hydrophobic pockets in the binding site. While specific, publicly disclosed drug candidates using this exact fragment are proprietary, numerous patents in medicinal chemistry describe the use of similarly substituted phenylboronic acids in the synthesis of novel therapeutics.[7][8][9]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed.[1]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS07WarningH302: Harmful if swallowed

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its unique structural features make it an important building block for the construction of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in the development of novel therapeutics and functional materials.

References

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An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, arylboronic acids stand out as exceptionally versatile building blocks. Their utility, primarily showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of carbon-carbon bonds, which form the backbone of countless complex molecules. The strategic introduction of fluorine into pharmaceutical candidates is a widely recognized tactic to enhance metabolic stability, binding affinity, and bioavailability. The convergence of these two powerful motifs in 3-Fluoro-5-isopropoxyphenylboronic acid creates a reagent of significant interest for researchers in drug discovery and organic synthesis.

This guide provides a comprehensive, in-depth overview of the core physical and chemical characteristics of this compound. Moving beyond a simple datasheet, this document offers insights into the causality behind its properties and provides robust, field-proven protocols for its characterization, designed for practical application by researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Structure

The precise identification and structural confirmation of a reagent are the foundational principles of reproducible science. This compound is a disubstituted phenylboronic acid where the aromatic ring is functionalized with a fluorine atom, an isopropoxy ether group, and the critical boronic acid moiety.

Table 1: Core Chemical Identifiers
IdentifierValueSource(s)
CAS Number 1195945-65-3[1][2]
Molecular Formula C₉H₁₂BFO₃[3]
Molecular Weight 198.00 g/mol [3]
MDL Number MFCD07363781[3][4]
InChI 1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3[3]
InChI Key HJJYROZZJOJOOW-UHFFFAOYSA-N[3]
SMILES CC(C)Oc1cc(F)cc(c1)B(O)O[3]
Chemical Structure Diagram

The spatial arrangement of the functional groups is critical to the molecule's reactivity and interactions. The meta-positioning of the fluoro and isopropoxy groups relative to the boronic acid dictates the electronic and steric environment of the reactive C-B bond.

Caption: 2D Structure of this compound.

Section 2: Physicochemical Properties

The bulk physical properties of a compound are critical determinants of its handling, storage, and application in experimental settings. These characteristics influence solubility in reaction solvents, stability under ambient conditions, and purification strategies.

Table 2: Summary of Physical Properties
PropertyValueComments and Rationale
Physical Form Solid[3] This is typical for arylboronic acids, which are often crystalline or amorphous powders at room temperature due to strong intermolecular forces, including hydrogen bonding between the boronic acid groups.
Appearance White to off-white solidThis appearance suggests a relatively high purity, free from chromophoric contaminants.
Melting Point Data not publicly availableWhile melting points for similar compounds exist (e.g., the isobutoxy isomer at ~118-121 °C[5]), specific, verified data for the isopropoxy title compound is not consistently reported. This parameter should be determined experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus for each new batch to assess purity.
Boiling Point Data not availableBoronic acids typically decompose at high temperatures before boiling, especially under atmospheric pressure. Sublimation under vacuum may be possible but is generally not a standard characterization method.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane)[5] The presence of the isopropoxy group and the phenyl ring imparts significant organic character, promoting solubility in common organic solvents. Solubility in aqueous media is expected to be pH-dependent, increasing at higher pH as the boronic acid deprotonates to form the more soluble boronate salt.

Section 3: Analytical Characterization Workflow

A self-validating protocol for confirming the identity and purity of this compound is essential for its effective use. The following workflow provides a logical sequence of experiments and explains the causal reasoning behind each step.

Caption: Experimental workflow for identity and purity validation.

Detailed Experimental Protocols

A. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Rationale: To rapidly confirm the molecular weight and elemental composition of the compound. Electrospray Ionization in negative mode (ESI-) is ideal for boronic acids, as they readily lose a proton to form the [M-H]⁻ anion.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

    • Parameters (Negative Ion Mode):

      • Capillary Voltage: ~3.0-4.0 kV

      • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.

      • Nebulizer Pressure: ~10-30 psi.

    • Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min and acquire the spectrum over a mass range of m/z 50-500.

    • Expected Result: A prominent peak corresponding to the [M-H]⁻ ion at m/z 197.07. The high-resolution mass should align with the calculated exact mass of C₉H₁₁BFO₃⁻.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Rationale: NMR is the most powerful tool for unambiguous structure determination. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with the -OH protons of the boronic acid, leading to a sharp, observable B(OH)₂ signal.

    • ¹H NMR:

      • Purpose: To identify the number and environment of protons.

      • Expected Signals: A septet and a doublet for the isopropoxy group, distinct aromatic protons showing coupling to each other and to the fluorine atom, and a broad singlet for the B(OH)₂ protons (which may exchange with water in the solvent).

    • ¹³C NMR:

      • Purpose: To identify the number of unique carbon environments.

      • Expected Signals: Signals for the two methyl carbons and the methine carbon of the isopropoxy group, and six distinct aromatic carbon signals. The carbons attached to F, O, and B will have characteristic chemical shifts and may show C-F or C-B coupling.

    • ¹⁹F NMR:

      • Purpose: To confirm the presence and environment of the fluorine atom.

      • Expected Result: A singlet (if proton-decoupled) or a multiplet (if coupled to nearby aromatic protons) at a chemical shift characteristic of an aryl fluoride.

    • ¹¹B NMR:

      • Purpose: To characterize the boron center. The chemical shift is highly sensitive to the coordination state (trigonal sp² vs. tetrahedral sp³).[6][7]

      • Expected Result: A single, broad resonance between +25 and +35 ppm, characteristic of a trigonal planar arylboronic acid.[7][8]

C. Infrared (IR) Spectroscopy for Functional Group Identification

  • Rationale: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

  • Protocol:

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

    • Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

    • Expected Characteristic Peaks:

      • ~3600-3200 cm⁻¹ (broad): O-H stretching of the boronic acid, indicative of hydrogen bonding.

      • ~2980-2870 cm⁻¹ (sharp): C-H stretching of the isopropoxy group.

      • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

      • ~1385 cm⁻¹: B-O stretching.

      • ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

      • ~1170-1100 cm⁻¹: C-F stretching.

Section 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Arylboronic acids, while generally stable, require specific handling procedures to maintain their integrity and protect personnel.

Table 3: GHS Hazard Information
Hazard ClassPictogramSignal WordHazard StatementSource
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[3]
Handling Recommendations
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[9][10]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles.[9][11]

  • Avoidance: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[12]

Storage Guidelines
  • Rationale: Phenylboronic acids are susceptible to dehydration to form cyclic boroxine anhydrides, particularly upon heating or prolonged storage. They can also be sensitive to air and moisture.[9] Proper storage is crucial to preserve the compound's purity and reactivity.

  • Conditions:

    • Container: Keep the compound in a tightly sealed container.[9][10]

    • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation and moisture absorption.

    • Temperature: Store in a cool, dry, and dark place. Refrigeration (2-8 °C) is often recommended.

    • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][12]

Conclusion

This compound is a valuable synthetic intermediate whose utility is derived from the strategic combination of its three functional groups. Its physical state as a solid, coupled with its solubility in common organic solvents, makes it amenable to a wide range of reaction conditions. A thorough understanding of its physicochemical properties and the application of a rigorous analytical workflow—encompassing MS, multi-nuclear NMR, and IR spectroscopy—are indispensable for ensuring its successful application in research and development. Adherence to strict safety and storage protocols will guarantee both the integrity of the material and the well-being of the researcher. This guide serves as a technical resource to empower scientists to utilize this potent building block with confidence and precision.

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Core Topic: 3-Fluoro-5-isopropoxyphenylboronic acid - A Comprehensive Guide to Safety and Laboratory Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Functionalized Arylboronic Acid

In the landscape of modern medicinal chemistry and process development, functionalized arylboronic acids are indispensable building blocks. 3-Fluoro-5-isopropoxyphenylboronic acid (CAS No. 850589-57-0) has emerged as a particularly valuable reagent. Its utility is primarily anchored in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The strategic placement of the fluoro and isopropoxy groups allows for fine-tuning of steric and electronic properties, which can enhance metabolic stability, bioavailability, and target engagement in drug candidates.[2][3] The boronic acid moiety itself serves as a versatile handle for the construction of critical carbon-carbon bonds, forming the biaryl cores common to many advanced pharmaceutical intermediates.[1][4][5]

This guide provides a detailed framework for the safe handling, storage, and application of this compound. Moving beyond a simple recitation of procedural steps, it elucidates the scientific rationale behind safety protocols and experimental design, ensuring a self-validating system of laboratory practice for professionals in the field.

Section 1: Hazard Identification and Comprehensive Safety Profile

While boronic acids are generally stable and less toxic than many organometallic reagents, they are not benign.[4] this compound is classified as an irritant and is harmful if swallowed.[6][7] The primary risks are associated with the inhalation of its dust and direct contact with the skin and eyes.[6][8] Long-term or repeated exposure should be avoided. Some arylboronic acids have also been identified as potential genotoxic impurities (PGIs) in microbial assays, necessitating careful control of residual levels in active pharmaceutical ingredients (APIs).[9]

GHS Hazard and Precautionary Data Summary

The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Identifier Classification & Statement
Pictogram GHS07
Signal Word Warning
Hazard Class Acute Toxicity, Oral (Category 4)[7]
Hazard Statements H302: Harmful if swallowed.[7][10] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Precautionary Statements Prevention: P261: Avoid breathing dust.[6] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/eye protection/face protection.[6] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12] P330: Rinse mouth.[11] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[11][12] P405: Store locked up.[11][13] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[13]

Section 2: Engineering Controls, PPE, and Safe Handling

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure through a combination of environmental controls and personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound must be conducted in a certified chemical fume hood.[14][15] This is a non-negotiable control to prevent the inhalation of fine particulates and to contain any potential spills. The fume hood provides a controlled environment, drawing airborne contaminants away from the operator's breathing zone. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[13][16]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE is based on a thorough risk assessment of the compound's hazards.

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8][15] For operations with a higher risk of splashing, such as during solution transfers or spill clean-up, a full-face shield should be worn over the safety goggles.[16]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.[16][17] Gloves must be inspected for tears or pinholes before each use. It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Contaminated gloves should be disposed of as hazardous waste immediately.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[17] For larger-scale operations or when transferring significant quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[16]

  • Respiratory Protection: When handling the compound within a certified fume hood, additional respiratory protection is typically not necessary.[16] However, if engineering controls are insufficient or in the event of a spill outside of containment, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent respiratory tract irritation.[8][17]

Safe Handling Workflow

A systematic workflow minimizes the risk of accidental exposure and contamination.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling a Verify Fume Hood Functionality b Assemble All Necessary Glassware & Reagents a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Transfer Reagent Bottle to Fume Hood c->d e Carefully Weigh Solid (Minimize Dust Generation) d->e f Transfer Solid to Reaction Vessel e->f g Securely Cap Reagent Bottle f->g h Decontaminate Spatula and Weighing Surfaces g->h i Dispose of Contaminated Weigh Paper/Gloves h->i j Wash Hands Thoroughly After Exiting Lab i->j

Caption: Safe Handling Workflow for Solid Boronic Acids.
Storage and Stability

Proper storage is crucial for maintaining the integrity of the reagent. Organoboronic acids can be susceptible to decomposition pathways like protodeboronation.[18]

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][15]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13][19]

Section 3: Emergency and Disposal Procedures

First Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical.

  • If Inhaled: Move the affected person to fresh air immediately.[20][21] If breathing is difficult, administer oxygen. If symptoms such as coughing or shortness of breath persist, seek medical attention.[8][20]

  • If on Skin: Remove all contaminated clothing immediately.[13][21] Wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes.[19][20] If skin irritation occurs or persists, seek medical advice.[12][21]

  • If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[20][22] Remove contact lenses if present and easy to do.[21] Seek immediate medical evaluation.[20]

  • If Swallowed: Do NOT induce vomiting.[13][21] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[19][21] Call a poison control center or seek emergency medical care immediately.[19][22]

Spill and Leak Procedures
  • Evacuate: Immediately clear all non-essential personnel from the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.[16]

  • Contain & Clean: Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[16] Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal. Avoid raising dust during this process.[16][23]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[16]

Waste Disposal Protocol

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[14] It must be managed as hazardous waste.

  • Segregation: Collect all waste, including unused reagent, contaminated materials (e.g., gloves, weigh paper), and rinseate from cleaning glassware, in a designated hazardous waste container.[14] Do not mix boronic acid waste with other incompatible chemical streams.[14][24]

  • Labeling and Storage: The waste container must be durable, compatible with the chemical, tightly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.[14][24] Store the sealed container in a designated, secure area away from incompatible materials until collection by institutional Environmental Health & Safety (EHS) or a licensed disposal company.[14]

  • Empty Containers: Rinse empty reagent containers three times with a suitable solvent (e.g., acetone or ethanol) inside a fume hood. The first rinseate must be collected and disposed of as liquid hazardous waste.[14] After the container is thoroughly decontaminated and air-dried, deface the original label before recycling or disposal according to institutional guidelines.[14]

Section 4: Application Protocol - Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for using this compound in a Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[25][26] The reaction couples the boronic acid with an aryl halide or triflate.[25]

Causality in Experimental Design
  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is often used directly, or a Pd(II) source like Pd(OAc)₂ is used with a phosphine ligand, which is reduced in situ to Pd(0). The choice of ligand is critical and can dramatically affect reaction efficiency.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[25][27]

  • Solvent: A mixture of an organic solvent (e.g., DME, Toluene, Dioxane) and water is common. The water helps to dissolve the inorganic base, while the organic solvent dissolves the organic starting materials and catalyst.

Step-by-Step Experimental Methodology

Reaction: Coupling of this compound with a generic Aryl Bromide (Ar-Br).

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 eq), this compound (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene/Ethanol/Water mixture). Finally, add the aqueous solution of the base (e.g., 2M K₂CO₃, 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. Note: Boronic acids and related impurities can sometimes be challenging to separate on silica gel.[28][29] A small amount of acid or base modifier in the eluent or alternative purification methods like recrystallization or preparative HPLC may be necessary.[28][30]

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination ArylHalide Ar-Br ArylHalide->ArPdBr BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->ArPdBr

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

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The Strategic Role of Fluorination in Modulating Phenylboronic Acid Reactivity: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phenylboronic acids are foundational building blocks in modern synthetic chemistry, pivotal to the construction of complex molecular architectures. The strategic incorporation of fluorine atoms into the phenyl ring of these reagents has emerged as a powerful tactic for fine-tuning their reactivity and physicochemical properties. This guide provides an in-depth technical analysis of the multifaceted roles of fluorination in phenylboronic acid chemistry. We will explore the fundamental electronic effects of fluorine substitution on Lewis acidity and pKa, dissect the mechanistic nuances in key cross-coupling reactions, and highlight the profound implications for catalysis and drug discovery. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated phenylboronic acids in their work.

Introduction: The Rise of Organoboron Chemistry and the Fluorine Advantage

Phenylboronic Acids: Versatile Building Blocks in Synthesis

Phenylboronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in a wide array of chemical transformations.[1][2] The carbon-boron bond, while generally stable, can be readily functionalized, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and selectivity.[1][3] This and other reactions, such as the Chan-Lam-Evans and Petasis reactions, have cemented the role of phenylboronic acids as cornerstones of modern synthetic methodology.

The Unique Influence of Fluorine in Molecular Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable addition to organic molecules, particularly in the context of pharmaceuticals.[4][5] Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can profoundly alter the electronic landscape of a molecule.[6][7] In drug design, the incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[5][6][8] Approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its significant impact.[4]

Scope of the Guide

This guide will provide a comprehensive overview of the effects of fluorination on the reactivity of phenylboronic acids. We will delve into the fundamental principles governing these effects, explore their applications in catalysis and medicinal chemistry, and provide practical insights for the laboratory setting.

Fundamental Principles: How Fluorination Alters the Electronic Landscape of Phenylboronic Acids

The Inductive Effect of Fluorine: A Double-Edged Sword

The introduction of fluorine to the phenyl ring of a boronic acid significantly impacts its electronic properties, primarily through a strong electron-withdrawing inductive effect. This, in turn, modulates the Lewis acidity of the boron center and the pKa of the boronic acid.

The electron-withdrawing nature of fluorine pulls electron density away from the boron atom, increasing its electrophilicity and, consequently, its Lewis acidity.[9] This enhanced Lewis acidity can have a profound effect on reaction rates and mechanisms, as will be discussed in later sections.

Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[10] The introduction of fluorine substituents generally increases the acidity (lowers the pKa) of phenylboronic acids.[10][11] This effect is dependent on the position and number of fluorine atoms. For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[10] The effect is most pronounced with ortho-fluorine substitution, which can be attributed to the potential for intramolecular hydrogen bonding between the fluorine and the boronic acid hydroxyl group.[10] In the para position, the inductive effect is partially offset by the electron-donating resonance effect of fluorine, resulting in a smaller change in acidity.[10][12]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

Phenylboronic Acid DerivativepKa Value
Phenylboronic acid8.86[10]
4-Fluorophenylboronic acid8.77[10]
2-Fluorophenylboronic acid~7.8 (estimated)
2,3,4,6-Tetrafluorophenylboronic acid6.17[10]
The Role of Fluorine in Transmetalation: A Key Step in Cross-Coupling Reactions

Transmetalation, the transfer of the organic group from boron to the transition metal catalyst, is a critical step in many cross-coupling reactions.[3][13] Fluorination of the phenylboronic acid can significantly influence the rate of this step.

In the Suzuki-Miyaura reaction, the generally accepted mechanism involves the formation of a boronate species by the reaction of the boronic acid with a base.[13] This boronate then undergoes transmetalation with a palladium(II) complex. Studies have shown that electron-withdrawing groups on the phenylboronic acid can accelerate the rate of transmetalation.[14] This is particularly true for ortho-fluorine substituents, which have been shown to increase the relative transmetalation rate significantly.[14]

The enhanced rate of transmetalation for fluorinated phenylboronic acids can lead to higher reaction efficiencies and yields in Suzuki-Miyaura couplings.[14] However, highly fluorinated phenylboronic acids can also be prone to competitive hydrodeboronation, especially under basic conditions.[14][15] Therefore, careful optimization of reaction conditions is often necessary to achieve the desired outcome.[14]

Diagram: Visualizing the Electronic Effects of Fluorination

G Fluorine_Atom Fluorine Atom(s) Phenyl_Ring Phenyl Ring Fluorine_Atom->Phenyl_Ring -I effect Boronic_Acid B(OH)₂ Group Phenyl_Ring->Boronic_Acid Electron Density Withdrawal Increased_Acidity Increased Lewis Acidity (Lower pKa) Boronic_Acid->Increased_Acidity Accelerated_Transmetalation Accelerated Transmetalation in Cross-Coupling Boronic_Acid->Accelerated_Transmetalation Inductive_Effect Strong Inductive Electron Withdrawal Inductive_Effect->Increased_Acidity Inductive_Effect->Accelerated_Transmetalation

Caption: Electronic effects of fluorination on phenylboronic acid.

Applications in Catalysis: Leveraging Fluorinated Phenylboronic Acids for Enhanced Performance

The altered reactivity of fluorinated phenylboronic acids makes them valuable substrates in a variety of catalytic reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.[16] The use of fluorinated phenylboronic acids in this reaction allows for the efficient synthesis of fluorinated biaryls.[17][18]

The coupling of fluorinated phenylboronic acids with aryl halides is a common strategy for introducing fluorinated moieties into complex molecules.[16][19] For example, the synthesis of Diflunisal, a nonsteroidal anti-inflammatory drug, involves the Suzuki-Miyaura coupling of 5-bromosalicylic acid and 2,4-difluorophenylboronic acid.[19]

The following is a general protocol for the Suzuki-Miyaura coupling of a fluorinated phenylboronic acid with an aryl bromide.[16][19]

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), the fluorinated phenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2.0-3.0 equiv).[16][20]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of DMF and water (e.g., 95:5).[17]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[17] Microwave irradiation can also be employed to reduce reaction times.[16]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Other Catalytic Applications

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds between a boronic acid and an amine or alcohol, respectively.[21][22] Fluorinated phenylboronic acids can be effectively employed in CLE couplings to synthesize N-aryl and O-aryl compounds.[23][24] The use of copper(II) fluoride as a promoter has been shown to improve yields in some CLE reactions.[25]

The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[26][27] Fluorinated phenylboronic acids can participate in this reaction, providing access to a diverse range of fluorinated amine derivatives.[28] The reaction is highly versatile and can tolerate a wide range of functional groups.[27]

Significance in Drug Discovery and Medicinal Chemistry

The unique properties imparted by fluorine make fluorinated phenylboronic acids highly valuable in drug discovery and development.[1][4]

Fluorinated Phenylboronic Acids as Pharmacophores

The boronic acid moiety itself can act as a pharmacophore, interacting with biological targets. When combined with fluorine, the resulting molecule can exhibit enhanced potency and selectivity.

Bortezomib (Velcade®) is a dipeptide boronic acid that acts as a potent and selective inhibitor of the 26S proteasome, a key target in cancer therapy.[9][29] The boronic acid group forms a stable complex with the active site threonine residue of the proteasome.[29] The development of fluorinated analogs of bortezomib is an active area of research, with the aim of improving its efficacy and overcoming drug resistance.[30][31]

Impact on ADME Properties

The incorporation of fluorine can significantly modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[5][6]

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[7] This can lead to increased metabolic stability and a longer in vivo half-life of the drug.[1]

Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5][6]

Diagram: Workflow for Incorporating Fluorinated Phenylboronic Acids in Drug Design

G Start Identify Lead Compound Incorporate_Fluorine Incorporate Fluorinated Phenylboronic Acid Moiety Start->Incorporate_Fluorine Synthesis Synthesize Analogs via Suzuki, CLE, or Petasis Reactions Incorporate_Fluorine->Synthesis Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening ADME_Tox ADME/Tox Profiling Screening->ADME_Tox Promising Hits Optimization Lead Optimization Screening->Optimization Further Modification ADME_Tox->Optimization Candidate Drug Candidate ADME_Tox->Candidate Favorable Profile Optimization->Incorporate_Fluorine

Caption: Drug design workflow with fluorinated phenylboronic acids.

Challenges and Future Directions

Synthetic Challenges in Accessing Polysubstituted Fluorinated Phenylboronic Acids

While many monofluorinated phenylboronic acids are commercially available, the synthesis of polysubstituted and highly fluorinated analogs can be challenging.[14] These syntheses often require specialized starting materials and reaction conditions to avoid side reactions such as hydrodeboronation.[14][15]

Emerging Applications and Unexplored Potential

The unique properties of fluorinated phenylboronic acids continue to drive innovation in various fields. Their use in the development of new materials, such as liquid crystals and organic light-emitting diodes (OLEDs), is an area of growing interest. In medicinal chemistry, the exploration of fluorinated boronic acids as warheads for targeted covalent inhibitors and as components of PET imaging agents holds significant promise.[32][33]

Conclusion: A Strategic Tool for Modern Chemistry

Fluorination represents a powerful and versatile strategy for modulating the reactivity and properties of phenylboronic acids. By understanding the fundamental electronic effects of fluorine substitution, researchers can harness these compounds to achieve enhanced performance in a wide range of chemical transformations. From accelerating key steps in cross-coupling reactions to fine-tuning the pharmacological profiles of drug candidates, fluorinated phenylboronic acids have firmly established themselves as indispensable tools in the arsenal of the modern chemist. As synthetic methodologies continue to advance and our understanding of fluorine's influence deepens, the scope of applications for these remarkable building blocks is poised to expand even further.

References

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  • Fluorination of Boronic Acids Mediated by Silver(I) Triflate.
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  • The Role of Fluorinated Boronic Acids in Modern Drug Discovery. [No Source Found].
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  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
  • pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters.
  • Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journals.
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorin
  • Fluorine in drug discovery: Role, design and case studies.
  • (PDF) Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones.
  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC - NIH.
  • Chan–Lam coupling. Wikipedia.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer.
  • Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma. PubMed.
  • Groundbreaking Technique Develops Valuable Fluorin
  • pK a values for boronic acids 1-7.
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An In-depth Technical Guide to Suzuki-Miyaura Coupling Reactions: From Core Principles to Advanced Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry, has revolutionized the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents have made it an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures.[4][5] This technical guide provides a comprehensive exploration of the Suzuki-Miyaura coupling, from its fundamental mechanistic principles to advanced strategies for its application in drug discovery and development. We will delve into the intricacies of the catalytic cycle, the critical roles of catalysts, ligands, bases, and solvents, and provide practical, field-proven insights to empower researchers in designing, optimizing, and troubleshooting these powerful transformations.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle centered around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7] Understanding the nuances of each step is paramount for rational reaction design and optimization.

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an organic halide or pseudohalide (e.g., triflate) to a low-valent palladium(0) complex.[1][4] This step, often the rate-determining step of the reaction, involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square-planar palladium(II) intermediate.[1][2][4]

The reactivity of the organic electrophile is a critical factor, with the general trend being: I > Br > OTf > Cl.[8][9] While aryl iodides and bromides are highly reactive, the more cost-effective and readily available aryl chlorides often require more sophisticated catalyst systems to facilitate this step.[10] The choice of palladium precursor and, more importantly, the supporting ligand, dramatically influences the efficiency of the oxidative addition. Bulky, electron-rich phosphine ligands, for example, are known to promote the oxidative addition of less reactive aryl chlorides.[11]

Transmetalation: The Carbon-Carbon Bond Precursor

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[1][9] This process is a key feature of the Suzuki-Miyaura coupling and is facilitated by the presence of a base.[9][11] The base activates the organoboron species, typically a boronic acid, by forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation.[9][11]

The choice of base is not trivial and can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[6][12] The selection of the base is often intertwined with the choice of solvent and the nature of the substrates. For instance, in reactions with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[11]

Reductive Elimination: The Product-Forming Step

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) intermediate couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state.[1][7] This step typically proceeds with retention of stereochemistry.[1] The newly formed Pd(0) species can then re-enter the catalytic cycle, allowing for the transformation to proceed with only a catalytic amount of the precious metal.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Reactants->OxAdd Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reagents and Their Strategic Selection

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of its components. Each element—the palladium catalyst, the organoboron reagent, the base, and the solvent—plays a crucial role in the reaction's efficiency, selectivity, and substrate scope.

The Palladium Catalyst: The Engine of the Reaction

A wide array of palladium sources can be utilized, ranging from simple salts like Pd(OAc)₂ and PdCl₂ to pre-formed Pd(0) complexes such as Pd(PPh₃)₄ and Pd₂(dba)₃.[8] However, the true modulator of catalytic activity and stability is the ligand bound to the palladium center.

Table 1: Common Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling

Catalyst/PrecatalystLigandKey Characteristics & Applications
Pd(PPh₃)₄TriphenylphosphineA classic, versatile catalyst for a range of couplings.
PdCl₂(dppf)dppfRobust and effective for challenging couplings, including those with heteroaryl boronic acids.[13]
Pd(OAc)₂ / SPhosSPhosHighly active for couplings under mild conditions, including those involving aryl chlorides.[13]
Pd₂(dba)₃ / PCy₃TricyclohexylphosphineEffective for sterically hindered substrates and less reactive electrophiles.[14]
PEPPSI-type precatalystsN-heterocyclic carbenes (NHCs)Often used with sterically hindered imidazolium-based ligands.[6]

The development of bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of the Suzuki-Miyaura coupling, enabling the use of previously unreactive substrates like aryl chlorides and sterically hindered compounds.[10][11]

Organoboron Reagents: The Nucleophilic Partner

A variety of organoboron compounds can be employed, with boronic acids being the most common due to their commercial availability and relative stability.[2][9] Boronate esters, such as pinacol esters, and organotrifluoroborates are also frequently used alternatives, offering advantages in terms of stability and reactivity in certain cases.[9][11] Aryltrifluoroborates, for instance, are less prone to protodeboronation compared to their boronic acid counterparts.[9]

The Base: The Activator and Reaction Modulator

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron reagent for transmetalation.[9][11] However, the choice of base can also influence catalyst activity and the stability of substrates.

Table 2: A Comparative Guide to Common Bases in Suzuki-Miyaura Coupling

BaseStrengthSolubilityTypical Applications & Considerations
Na₂CO₃, K₂CO₃ModerateAqueousWidely used, effective in aqueous/organic solvent mixtures.
K₃PO₄StrongAqueousOften provides higher yields, particularly for challenging couplings.[12]
Cs₂CO₃StrongOrganic SolventsHigher solubility in organic solvents, beneficial for challenging reactions.[12]
KFMildAqueousUsed for substrates with base-sensitive functional groups.[11]
Organic Amines (e.g., Et₃N)MildOrganic SolventsCan be effective but may lead to lower yields in some cases.[12]

The optimal base is highly substrate- and solvent-dependent, and screening of different bases is often a necessary step in reaction optimization.

The Solvent: The Reaction Medium

The solvent system in a Suzuki-Miyaura coupling can significantly influence reaction rates and, in some cases, even selectivity.[15] A wide range of organic solvents are compatible, including toluene, dioxane, THF, and DMF.[6] Often, a co-solvent, typically water, is added to facilitate the dissolution of the inorganic base and promote the transmetalation step.[6] However, for substrates sensitive to hydrolysis, anhydrous conditions may be necessary. The choice of solvent can also impact the solubility of the catalyst and reagents, which is a critical consideration for achieving a homogeneous and efficient reaction mixture.

Practical Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is one of the most frequently utilized C-C bond-forming reactions in the pharmaceutical industry.[3] Its reliability and broad substrate scope have made it a go-to method for the synthesis of biaryl motifs, which are prevalent in many drug candidates.[3][5][16]

For example, the synthesis of Losartan, a widely prescribed medication for high blood pressure, employs a key Suzuki-Miyaura coupling step to construct its characteristic biphenyl tetrazole scaffold.[5] The reaction's functional group tolerance allows for its application late in a synthetic sequence, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[16]

Experimental Protocol: A General Workflow

The following protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

Diagram: General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine aryl halide, organoboron reagent, and base in a flame-dried flask. B 2. Add palladium catalyst and ligand. A->B C 3. Evacuate and backfill with inert gas (e.g., Argon). B->C D 4. Add degassed solvent(s). C->D E 5. Heat to desired temperature and stir. D->E F 6. Monitor reaction progress (TLC, GC-MS, LC-MS). E->F G 7. Cool to room temperature and quench the reaction. F->G H 8. Perform aqueous work-up (extraction). G->H I 9. Dry, concentrate, and purify (e.g., column chromatography). H->I

Caption: A stepwise workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[13]

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 10:1) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required duration (2-24 hours).[17]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Common Issues

Despite its robustness, the Suzuki-Miyaura coupling can sometimes present challenges. A systematic approach to troubleshooting can often resolve these issues.

Table 3: Troubleshooting Guide for Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh catalyst source; consider a pre-catalyst.
Inefficient oxidative additionSwitch to a more electron-rich, bulky ligand; increase temperature.
Poor solubility of reagentsScreen different solvents or solvent mixtures.
Protodeboronation of Boronic Acid Presence of water and/or baseUse anhydrous conditions; consider a boronate ester or trifluoroborate.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and reaction vessel.
Side Reactions (e.g., ester hydrolysis) Harsh basic conditionsUse a milder base (e.g., KF); lower the reaction temperature.[18]

Conclusion

The Suzuki-Miyaura coupling reaction is a powerful and versatile tool in the arsenal of synthetic chemists, particularly in the realm of drug discovery and development. A deep understanding of its mechanism and the interplay between the various reaction components is essential for its successful implementation. By carefully selecting the catalyst, ligand, base, and solvent, and by employing a systematic approach to optimization and troubleshooting, researchers can harness the full potential of this remarkable transformation to construct complex molecules with high efficiency and precision.

References

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  • Oldenhuis, N. J., et al. (2003). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

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  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Pathak, T. P., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • R Discovery. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Pérez-Temprano, M. H., et al. (2012). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 31(17), 6339-6351. [Link]

  • SciSpace. Organoboranes in Organic Syntheses Including Suzuki Coupling Reaction. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

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  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]

  • de Souza, M. C. B. V., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Sherwood, T. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

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3-Fluoro-5-isopropoxyphenylboronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-5-isopropoxyphenylboronic acid: Synthesis, Application, and Significance in Modern Drug Discovery

Introduction: A Key Building Block for Complex Molecules

This compound is a specialized aromatic organoboron compound that has emerged as a valuable building block in synthetic organic chemistry. Its unique substitution pattern—featuring a fluorine atom, an isopropoxy group, and a boronic acid moiety—makes it a highly sought-after reagent, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for the nuanced modulation of steric and electronic properties in target molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity.

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This powerful carbon-carbon bond-forming transformation enables the efficient construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in a vast array of pharmaceuticals and functional materials.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and critical applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 850589-54-7[5]
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 198.00 g/mol [5]
Appearance Solid
Storage Temperature Inert atmosphere, room temperature
MDL Number MFCD07363781[6]

Safety and Handling: this compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[7] Standard safety precautions should be observed during its handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

  • Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash exposed skin thoroughly after handling.[8][9] In case of contact with eyes, rinse cautiously with water for several minutes.[9]

Synthesis of this compound

The most common and established method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. This process allows for the regioselective introduction of the boronic acid group onto the aromatic ring.

Conceptual Workflow for Synthesis

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-3-fluoro-5-isopropoxybenzene (Starting Material) C Aryllithium Intermediate A->C Halogen-metal exchange B n-Butyllithium (n-BuLi) in Anhydrous THF, -78 °C E Boronate Ester Intermediate C->E Nucleophilic attack D Triisopropyl borate B(O-iPr)₃ G This compound (Final Product) E->G Acidic workup F Aqueous Acid (e.g., 1N HCl)

Caption: General synthetic workflow for arylboronic acids.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure starting from the corresponding aryl bromide.

Materials:

  • 1-Bromo-3-fluoro-5-isopropoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-fluoro-5-isopropoxybenzene (1 equivalent) and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: This step generates a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions and decomposition. Anhydrous conditions are essential as organolithium reagents react violently with water.

  • Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (approx. 1.2 equivalents). The borate acts as an electrophile, trapping the aryllithium species.

  • Quenching and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 1N HCl. Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization or silica gel chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[1][10] this compound serves as an ideal coupling partner in these reactions to generate highly functionalized biaryl compounds.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X TM_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_Complex Oxidative Addition Boronic Ar²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.[1]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-fluoro-5-isopropoxyphenyl moiety) to the palladium center, displacing the halide.[1][11] The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid.[10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Representative Experimental Protocol: Suzuki Coupling

This protocol outlines the coupling of this compound with a generic heteroaryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS. Reaction times usually range from 2 to 24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude material is then purified using flash column chromatography to isolate the desired biaryl product.

Significance in Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has seen a dramatic increase, culminating in several FDA-approved drugs.[3][4] The 3-fluoro-5-isopropoxyphenyl moiety, made accessible by the title boronic acid, offers a unique combination of properties that are highly advantageous in drug design.

  • Metabolic Stability: The fluorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Lipophilicity and Permeability: The isopropoxy group increases the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability. Prodrug strategies and nano-drug delivery systems are also used to enhance these properties.[12][13][14]

  • Binding Interactions: Fluorine can engage in favorable hydrogen bonding and dipole-dipole interactions within a protein's active site, potentially increasing binding affinity and selectivity.

  • Scaffold Hopping and SAR: As a versatile building block, it allows for rapid "scaffold hopping" and the exploration of structure-activity relationships (SAR), accelerating the hit-to-lead optimization process.

Conclusion

This compound stands out as a sophisticated and enabling chemical tool for researchers. Its well-defined physicochemical properties, accessible synthesis, and robust performance in the Suzuki-Miyaura coupling make it an invaluable reagent. For professionals in drug discovery, its unique trifunctional substitution pattern provides a powerful handle to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds, underscoring its importance in the ongoing quest for novel and more effective therapeutics.

References

  • 609807-25-2|3-Fluoro-5-methoxyphenylboronic acid|BLD Pharm. BLD Pharm.
  • (3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid (Cas 1704063-98-8). Parchem.
  • 2096335-18-9|(3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid. BLDpharm.
  • (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid | 2096335-18-9. Sigma-Aldrich.
  • This compound. Xiamen Hisunny Chemical Co.,Ltd.
  • (3-fluoro-5-isopropoxyphenyl)boronic acid AldrichCPR. Sigma-Aldrich.
  • 3-Fluoro-4-isopropoxy-5-(trifluoromethylphenyl)boronic acid. AOBChem USA.
  • 3-Fluoro-5-isobutoxybenzeneboronic acid. Apollo Scientific.
  • (3-fluoro-5-isopropoxyphenyl)boronic acid. LabSolutions.
  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. PubChem.
  • (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid. Sigma-Aldrich.
  • 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5. Sigma-Aldrich.
  • SAFETY D
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • SAFETY D
  • 3-fluoro-5-(isopropoxy)phenylboronic acid,(CAS# 850589-54-7). Sinfoo Biotech.
  • 3-Fluoro-5-(hydroxymethyl)benzeneboronic acid. CymitQuimica.
  • Suzuki Coupling. Organic Chemistry Portal.
  • SAFETY D
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • SAFETY D
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Design and discovery of boronic acid drugs. PubMed.
  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExxEO8eP-KSm63LDYCsnbDJRNJtmsNrf6udImqUUINY1nchjPbBaPDXBQGXp6FIJ0pi8qD28PWfcoDdw0c4o8uduTG_ZOnAZyHMOXSpvu0DtvDRiTCZKgBSpVnIFhIZL7T3COI4EDMVqlHciU_zyf9pmKhez00ExJPz3fo]([Link]

Sources

discovery and history of fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Boronic Acids

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and target affinity.[1][2] When this strategy is merged with the synthetic versatility of the boronic acid functional group, a powerful class of reagents is born: the fluorinated boronic acids. These compounds, however, present a unique dichotomy. The very electronic properties that make them desirable also introduce inherent instability, a challenge that has shaped their historical development and synthetic evolution. This guide provides a comprehensive overview of the discovery, synthetic maturation, and application of fluorinated boronic acids, offering field-proven insights for researchers in organic synthesis and drug development.

The Genesis: An Electronic Conundrum

The story of fluorinated boronic acids begins not with their discovery, but with the well-established utility of their non-fluorinated parent compounds. Phenylboronic acid, first synthesized in the 19th century, rose to prominence with the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction provides a robust method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[4]

The desire to combine the synthetic power of the boronic acid moiety with the pharmacological benefits of fluorine was a logical next step. However, early attempts were fraught with difficulty. The core of the problem lies in the powerful electron-withdrawing nature of fluorine atoms. When attached to an aryl ring, fluorine pulls electron density away from the carbon atom bonded to boron. This has two major consequences:

  • Increased Lewis Acidity: The boron center becomes more electron-deficient, increasing its Lewis acidity. This can be beneficial for certain applications, such as catalysis or saccharide sensing.[3][5]

  • Increased Susceptibility to Protodeboronation: The polarization of the C–B bond weakens it, making the boronic acid group highly susceptible to cleavage by proton sources (protodeboronation), especially under the basic conditions often required for Suzuki-Miyaura coupling.[6][7] This undesired side reaction cleaves the C-B bond, replacing it with a C-H bond, and halts any potential coupling.[6]

This inherent instability meant that the synthesis and isolation of early fluorinated boronic acids were significant challenges, often resulting in low yields and impure products.[7][8]

Taming the Reagent: A Journey of Synthetic Innovation

Classical Approaches and Their Limitations

The earliest and most direct synthetic routes mirrored those used for non-fluorinated analogues: the trapping of organometallic intermediates with borate esters.[9] A typical sequence involves the formation of a Grignard or organolithium reagent from a fluorinated aryl halide, followed by reaction with an electrophilic boron source like trimethyl borate at low temperatures. Subsequent acidic hydrolysis then yields the desired boronic acid.[9][10]

dot

G SM Fluorinated Aryl Halide (Ar-X, where X=Br, I) Reagent n-BuLi or Mg THF, -78 °C SM->Reagent Int Organometallic Intermediate (Ar-Li or Ar-MgX) Ester Boronic Ester Intermediate (Ar-B(OMe)2) Int->Ester BE Borate Ester (B(OMe)3) BE->Ester Product Fluorinated Boronic Acid (Ar-B(OH)2) Ester->Product Hydrolysis H3O Acidic Workup (H3O+) H3O->Product Reagent->Int Halogen-Metal Exchange

Caption: Classical Lithiation-Borylation Workflow.

While conceptually straightforward, this method is often hampered by the poor stability of the fluorinated organometallic intermediates and the final boronic acid product, particularly during aqueous workup.

The Rise of Stabilized Boron Species

A significant breakthrough in the field was the realization that converting the unstable boronic acids into more robust derivatives in situ or as the final isolated product could circumvent the stability issues.

  • Boronic Esters (e.g., Pinacol Esters): Condensation of boronic acids with diols, such as pinacol, forms cyclic boronic esters (boronates).[5] These esters are significantly more stable to protodeboronation, less polar, and generally easier to purify via chromatography than their free acid counterparts.[11][12] They can be used directly in many cross-coupling reactions, where the active boronic acid is slowly released under the reaction conditions.[8] Lloyd-Jones and others have shown that pinacol boronic esters, in particular, display unique stability at high pH compared to other esters.[3]

  • Potassium Trifluoroborates (R-BF3K): Reacting boronic acids with potassium hydrogen fluoride (KHF2) converts them into the corresponding trifluoroborate salts. These crystalline solids are exceptionally stable to air, moisture, and protodeboronation, making them ideal for long-term storage. They act as a "slow-release" source of the boronic acid in cross-coupling reactions.[13]

Modern Catalytic Methods

More recently, the field has shifted towards catalytic methods that install the boron moiety directly onto the fluorinated scaffold, often with high efficiency and regioselectivity.

  • C–H Borylation: Iridium and rhodium-catalyzed reactions can directly convert a C–H bond on a fluoroarene into a C–B bond.[14] This atom-economical approach avoids the need to pre-functionalize the arene with a halide.[7][14]

  • C–F Borylation: Given the strength of the C–F bond, its activation for borylation is challenging but has been achieved using specific transition metal catalysts. This allows for the conversion of polyfluorinated arenes into valuable mono- or di-borylated products.[14]

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine profoundly alters the electronic properties of the boronic acid, which is key to its modern applications.

Modulating Lewis Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity. Phenylboronic acid itself has a pKa of approximately 8.8. The addition of electron-withdrawing fluorine atoms to the phenyl ring significantly increases acidity, lowering the pKa.[15][16] This effect is additive and position-dependent, with ortho- and para-fluorine atoms having the most pronounced impact.[15] This enhanced acidity is critical for applications such as the reversible binding of diols (e.g., sugars) at physiological pH.[3][5]

CompoundpKa Value
Phenylboronic Acid~8.86[15]
4-Fluorophenylboronic Acid~8.77[15]
4-(Trifluoromethyl)phenylboronic Acid~7.82 (Predicted)[10]
3,5-Bis(trifluoromethyl)phenylboronic Acid~6.90
2,3,4,6-Tetrafluorophenylboronic acid~6.17[15]

Table 1: Comparison of pKa values for selected phenylboronic acids, demonstrating the acid-strengthening effect of fluorine-containing substituents.

The Double-Edged Sword: Stability and Protodeboronation

As discussed, the primary drawback of electron-deficient fluorinated boronic acids is their propensity to undergo protodeboronation.[11] This reaction is typically fastest at high pH, proceeding through the more reactive boronate anion.[6][11] Understanding and mitigating this decomposition pathway is crucial for successful synthesis and application.

Strategies to Minimize Protodeboronation:

  • Use of Boronic Esters or Trifluoroborates: As mentioned, these derivatives act as protected forms of the boronic acid.[6][8]

  • Anhydrous Conditions: Performing reactions under strictly anhydrous conditions can suppress the undesired protonolysis.[11]

  • Reaction Optimization: Careful selection of base, solvent, and temperature in cross-coupling reactions can favor the desired coupling pathway over decomposition.

Applications: The Synthetic Biologist's Toolkit

The combination of a tunable, synthetically versatile handle (the boronic acid) and the powerful pharmacological effects of fluorine makes these reagents indispensable in modern research.[1][17]

dot

G FB Fluorinated Boronic Acid Prop1 Increased Lewis Acidity (Lower pKa) FB->Prop1 Prop2 Tunable Electronic Properties FB->Prop2 Prop3 Enhanced Metabolic Stability (from F) FB->Prop3 Prop4 Versatile Handle for Suzuki Coupling FB->Prop4 App4 Saccharide Sensing Prop1->App4 Enables binding at neutral pH App3 Advanced Materials (OLEDs, Liquid Crystals) Prop2->App3 App1 Drug Discovery & Medicinal Chemistry Prop3->App1 Prop4->App1 Key C-C bond formation App2 PET Imaging ([18F] Radiolabeling) Prop4->App2 Precursor for fluorination Prop4->App3

Caption: Structure-Property-Application Relationship.

  • Drug Discovery: Fluorinated boronic acids are key building blocks for synthesizing new drug candidates. The fluorine atom can block sites of metabolism, increase lipophilicity to improve membrane permeability, and enhance binding affinity to the target protein.[1][18] An important example is Tavaborole, a fluorinated benzoxaborole antifungal drug that inhibits fungal leucyl-tRNA synthetase.[3]

  • PET Imaging: The development of methods for the late-stage fluorination of arylboronic acids has been revolutionary for Positron Emission Tomography (PET). Copper-mediated methods allow for the introduction of the positron-emitting isotope ¹⁸F onto a complex molecule using a boronic acid precursor, enabling the synthesis of radiotracers for clinical diagnostics.[19]

  • Materials Science: The ability to fine-tune electronic properties makes fluorinated boronic acids valuable precursors for organic electronics, such as in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and liquid crystals.[20]

Conclusion and Future Outlook

From their challenging beginnings as highly unstable curiosities, fluorinated boronic acids have evolved into cornerstone reagents in chemical synthesis, medicinal chemistry, and materials science. This evolution was driven by a deeper understanding of their electronic properties and the development of innovative synthetic strategies—particularly the use of stabilized esters and trifluoroborates and the advent of catalytic C-H borylation. The ongoing development of new, more efficient, and selective synthetic methods will continue to expand the accessibility and application of these powerful and versatile building blocks, enabling the creation of next-generation pharmaceuticals, diagnostic agents, and advanced materials.

References

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fluorinated Boronic Acids in Drug Discovery. Available at: [Link]

  • ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Available at: [Link]

  • pharmacyjournal.org. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • ACS Publications. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Available at: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • JACS Au. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Available at: [Link]

  • MDPI. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]

  • MDPI. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Available at: [Link]

  • Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]

  • ResearchGate. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Available at: [Link]

  • ACS Publications. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • ResearchGate. Selected boronic acids and their pKa values. Available at: [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Available at: [Link]

  • ACS Publications. Fluorination of Boronic Acids Mediated by Silver(I) Triflate. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Available at: [Link]

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  • National Institutes of Health (NIH). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Fluorophenylboronic Acid in Advanced Materials Synthesis. Available at: [Link]

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Methodological & Application

3-Fluoro-5-isopropoxyphenylboronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-Fluoro-5-isopropoxyphenylboronic Acid

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[3][4] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organohalides, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][5]

Within the vast landscape of building blocks, molecules such as This compound are of particular strategic value. The incorporation of a fluoro group can significantly modulate a molecule's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity, by altering its electronic nature. The isopropoxy group further enhances solubility and can provide key steric and electronic interactions within a biological target. This application note provides a comprehensive guide to the successful implementation of this compound in Suzuki-Miyaura coupling protocols, moving from core mechanistic principles to practical, field-tested methodologies.

Pillar 1: Understanding the "Why" - The Suzuki-Miyaura Catalytic Cycle

The efficacy of a Suzuki coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex. The cycle, which shuttles the palladium between its Pd(0) and Pd(II) oxidation states, comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7]

  • Oxidative Addition: The cycle initiates with the insertion of the catalytically active Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This oxidizes the palladium to a Pd(II) complex.[4][6][8] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[4][9]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium, displacing a halide.[7][10][11]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the new biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_output Product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [R¹-Pd(II)L₂-X] (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (+ R¹-X) Trans [R¹-Pd(II)L₂-R²] (Transmetalation Complex) OxAdd->Trans Transmetalation (+ R²-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (- R¹-R²) Product Coupled Product (R¹-R²) Trans->Product R1X Organohalide (R¹-X) R1X->OxAdd R2BOH2 Boronic Acid (R²-B(OH)₂) + Base R2BOH2->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: A Validated Experimental Protocol

This protocol details a general procedure for the coupling of This compound with a representative aryl bromide.

Objective: To synthesize 4'-isopropoxy-4-methyl-2'-fluoro-1,1'-biphenyl.

Materials & Reagents
ReagentMW ( g/mol )AmountEquivalents
4-Bromotoluene171.04171 mg (1.0 mmol)1.0
This compound197.99238 mg (1.2 mmol)1.2
Pd(dppf)Cl₂816.6424.5 mg (0.03 mmol)0.03
Potassium Carbonate (K₂CO₃)138.21276 mg (2.0 mmol)2.0
1,4-Dioxane-8 mL-
Water-2 mL-
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (238 mg, 1.2 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This step is critical to prevent catalyst oxidation and homocoupling side reactions.[4]

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling Argon through it for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification Prelude: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure biaryl product.[7]

Experimental_Workflow start Start setup 1. Add Reagents to Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Dioxane/Water inert->solvent react 4. Heat at 90 °C (12-16h) solvent->react workup 5. Cool, Quench with H₂O & Extract with EtOAc react->workup purify 6. Dry, Concentrate & Purify via Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

Pillar 3: Optimization & Troubleshooting

Even robust reactions can encounter issues. Understanding how to modify parameters is key to success. The purity of the boronic acid is paramount, as impurities can poison the catalyst or lead to side reactions.[12]

Parameter Optimization Table
ParameterStandard ConditionAlternative Options & Rationale
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄: A classic Pd(0) catalyst, often effective but can be sensitive to air.[3] Buchwald Precatalysts (e.g., XPhos Pd G3): Highly active, often allowing for lower catalyst loading and milder conditions, especially for challenging substrates.[13][14][15]
Base K₂CO₃K₃PO₄: A stronger base that can accelerate transmetalation, often used for less reactive substrates.[7][16] CsF: A fluoride source that can be effective, particularly due to the high fluorophilicity of boron.[16][17]
Solvent Dioxane/H₂OToluene/H₂O: A common alternative, can be beneficial for less polar substrates. THF/H₂O: Another widely used ethereal solvent system.[7]
Temperature 90 °CRoom Temperature to 110 °C: Lower temperatures may be possible with highly active catalysts to improve functional group tolerance.[13] Higher temperatures may be needed for less reactive halides (e.g., aryl chlorides).[18]
Common Issues & Strategic Solutions
  • Issue: Low or No Yield

    • Causality: The most common culprit is an inactive catalyst due to oxygen exposure. Insufficient base strength can also stall the reaction by slowing the crucial transmetalation step.

    • Solution: Ensure all reagents are dry and solvents are rigorously degassed. Screen a stronger base like K₃PO₄. Consider a more active catalyst system, such as a Buchwald precatalyst, which is often more robust.[15][19]

  • Issue: Protodeborylation Side Product

    • Causality: This occurs when the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophile. This side reaction is promoted by high temperatures and prolonged exposure to aqueous base.[4][13] Electron-deficient boronic acids can be particularly susceptible.[20]

    • Solution: Employ milder reaction conditions (lower temperature, shorter reaction time). Using K₃PO₄ can sometimes be beneficial. For particularly sensitive substrates, converting the boronic acid to its corresponding pinacol boronate ester can provide enhanced stability. The ester slowly hydrolyzes in situ, maintaining a low steady-state concentration of the more reactive boronic acid.[20]

  • Issue: Homocoupling Byproducts

    • Causality: The formation of R¹-R¹ or R²-R² dimers. This is often driven by the presence of oxygen, which can facilitate the oxidative coupling of boronic acids or interfere with the reductive elimination step.[4] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to homocoupling of the boronic acid.[21]

    • Solution: Rigorous deoxygenation of the reaction mixture is non-negotiable. Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring the reaction conditions favor the rapid reduction of the Pd(II) precatalyst can mitigate this issue.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable transformation for accessing valuable chemical entities. Success is predicated on a solid understanding of the reaction mechanism, careful attention to experimental technique—particularly the exclusion of oxygen—and a strategic approach to troubleshooting. By leveraging the insights and protocols detailed in this guide, researchers can confidently and efficiently utilize this versatile building block in their synthetic campaigns.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]

  • ResearchGate. (2020). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. Available from: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • Cambridge University Press. Suzuki Coupling. Available from: [Link]

  • Royal Society of Chemistry. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Available from: [Link]

  • DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. Available from: [Link]

  • ResearchGate. (2022). Suzuki–Miyaura Coupling Reaction Product Isolation. Available from: [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]

  • Semantic Scholar. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available from: [Link]

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Application Notes and Protocols: Leveraging 3-Fluoro-5-isopropoxyphenylboronic Acid for Advanced Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective utilization of 3-Fluoro-5-isopropoxyphenylboronic acid in the synthesis of biaryl compounds. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2][3] These application notes delve into the mechanistic nuances, offer detailed experimental protocols, and present troubleshooting insights to empower researchers in constructing complex molecular architectures with this versatile building block. The strategic incorporation of the fluoro and isopropoxy functionalities offers unique advantages in modulating the physicochemical properties of the target biaryls, a feature of significant interest in medicinal chemistry and materials science.[4][5]

Introduction: The Strategic Advantage of this compound in Biaryl Construction

Biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][6] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for their synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[1][2][3][7]

This compound emerges as a particularly valuable reagent in this context. The molecule's design offers a dual advantage:

  • Electronic Modulation via the Fluoro Group: The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the resulting biaryl system. This can be crucial for tuning the binding affinities of drug candidates to their biological targets or for modulating the optoelectronic properties of organic materials.[4][5]

  • Enhanced Lipophilicity and Solubility through the Isopropoxy Group: The isopropoxy moiety increases the lipophilicity of the molecule, a key parameter in determining the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, this group can enhance the solubility of the final compound in organic solvents, simplifying purification and handling.

The strategic placement of these substituents at the meta positions provides a unique steric and electronic environment, offering fine control over the properties of the synthesized biaryl compounds.

The Heart of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the aryl halide (Ar-X), forming a palladium(II) intermediate.[1][8] The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Suzuki_Miyaura_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the synthesis of biaryl compounds using this compound. It is crucial to note that optimal conditions may vary depending on the specific aryl halide partner.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)[11]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[10]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow

Caption: A general experimental workflow for biaryl synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL) via syringe. If an aqueous system is used, add a mixture of the organic solvent and degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure biaryl compound.

Key Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)The choice of catalyst and ligand is critical, especially for less reactive aryl chlorides.[12][13] Bulky, electron-rich phosphine ligands often enhance catalytic activity.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe base is essential for the transmetalation step.[10] The choice of base can influence the reaction rate and yield. Cesium bases are often more effective but also more expensive.
Solvent Toluene, 1,4-Dioxane, THF, DMF, often with added waterThe solvent system affects the solubility of the reagents and the stability of the catalytic species. A small amount of water is often beneficial.[1]
Temperature Room temperature to refluxWhile many Suzuki couplings proceed at elevated temperatures, some highly active catalyst systems can facilitate the reaction at room temperature, which can be advantageous for sensitive substrates.[13]
Boronic Acid Equivalents 1.1 to 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion, especially if the boronic acid is prone to protodeboronation.[13]

Safety and Handling

  • This compound may cause skin and eye irritation.[14] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[14][15]

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.[14][15][16][17][18]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low reaction temperature, or unreactive aryl halide.Use a more active catalyst/ligand system.[13] Increase the amount of base or switch to a stronger base. Increase the reaction temperature. Consider using an aryl iodide or bromide instead of a chloride.
Protodeboronation of Boronic Acid Presence of water and/or acidic impurities, prolonged reaction times at high temperatures.Use anhydrous solvents and ensure all reagents are dry. Use a slight excess of the boronic acid. Optimize the reaction time to avoid prolonged heating.
Formation of Homocoupled Byproducts Oxidative homocoupling of the boronic acid.Ensure the reaction is carried out under a strictly inert atmosphere to exclude oxygen.
Difficulty in Purification Similar polarity of product and starting materials or byproducts.Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization if the product is a solid.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of biaryl compounds. Its unique substitution pattern allows for the fine-tuning of molecular properties, making it an invaluable tool in drug discovery and materials science. By understanding the underlying mechanism of the Suzuki-Miyaura reaction and carefully optimizing the reaction parameters, researchers can effectively leverage this reagent to construct complex and valuable molecular architectures.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Retrieved from [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate . Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction . Retrieved from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications . (2017, May 24). Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH . Retrieved from [Link]

  • Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents | The Journal of Organic Chemistry - ACS Publications . Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI . (2017, May 9). Retrieved from [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate . Retrieved from [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Publications . (2020, August 4). Retrieved from [Link]

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides | Organic Letters - ACS Publications . (2015, January 12). Retrieved from [Link]

  • Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes . Retrieved from [Link]

  • Development of palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-heteroatom bond forming reactions of aryl chlorides - Morressier . (2019, March 28). Retrieved from [Link]

  • Two alternative routes towards the synthesis of biaryls 3a–c. - ResearchGate . Retrieved from [Link]

  • Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid a . Retrieved from [Link]

  • 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction | Request PDF - ResearchGate . Retrieved from [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH . Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central . Retrieved from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH . Retrieved from [Link]

  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes - ResearchGate . Retrieved from [Link]

  • Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces - Chemical Communications (RSC Publishing) . Retrieved from [Link]

  • Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride | Request PDF - ResearchGate . Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Retrieved from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed . (2005, October 27). Retrieved from [Link]

  • Suzuki reactions in novel liquids - DiVA portal . Retrieved from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Fluoro-5-isopropoxyphenyl Moiety

In the landscape of modern drug discovery and materials science, the privileged 3-fluoro-5-isopropoxyphenyl scaffold is a recurring motif. Its strategic incorporation into lead compounds often enhances metabolic stability, modulates lipophilicity, and improves target binding affinity through favorable fluorine-protein interactions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the carbon-carbon bonds necessary to introduce this valuable fragment.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the coupling of 3-fluoro-5-isopropoxyphenylboronic acid with various aryl and heteroaryl halides.

Underlying Principles: A Mechanistic Dive into the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1][3] The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle begins with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) intermediate.[1] The choice of ligand is critical at this stage; bulky, electron-rich phosphine ligands can facilitate the activation of less reactive aryl chlorides.[1][4] Subsequently, in the transmetalation step, the organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the catalytically active Pd(0) species, thus closing the catalytic loop.[7][8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L₂) -X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar Ar-Pd(II)(L₂) -Ar' Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Harnessing Palladium Catalysis

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of coupling partners. Given the electron-rich nature of the boronic acid, careful selection of the palladium source, ligand, and base is crucial for achieving high yields.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is optimized for the coupling of this compound with a range of aryl and heteroaryl bromides. The use of a pre-formed palladium catalyst and a phosphine ligand is recommended for consistent results.

Materials:

  • This compound

  • Aryl or heteroaryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Turnover Protocol for Challenging Aryl Chlorides

Aryl chlorides are notoriously less reactive than their bromide counterparts.[10] This protocol employs a highly active palladium precatalyst and a stronger base to facilitate the challenging C-Cl bond activation.[11][12][13]

Materials:

  • This compound

  • Aryl or heteroaryl chloride

  • XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)]palladium(II) methanesulfonate)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (2.5 mmol, 2.5 equiv) to a reaction vial.

  • Add XPhos Pd G3 (0.015 mmol, 1.5 mol%) to the vial.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes typical reaction parameters and expected outcomes for the coupling of this compound. These should be considered as starting points, and optimization may be required for specific substrates.

ParameterProtocol 1 (Aryl Bromides)Protocol 2 (Aryl Chlorides)Rationale
Palladium Source Pd(OAc)₂XPhos Pd G3G3 precatalysts offer higher activity for C-Cl activation.[11][14]
Ligand SPhosXPhos (part of precatalyst)Bulky, electron-rich phosphines enhance catalytic activity.
Base K₃PO₄ (aq)Cs₂CO₃ (anhydrous)Stronger base needed for less reactive aryl chlorides.
Solvent 1,4-Dioxane/Water (4:1)TolueneAnhydrous conditions are often preferred for challenging couplings.
Temperature 90-100 °C110 °CHigher temperatures may be required for C-Cl bond cleavage.
Typical Yield 75-95%60-85%Aryl bromides are generally more reactive.

Troubleshooting and Key Considerations

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom.[14][15] This can be minimized by using highly active catalysts that promote the desired coupling at a faster rate than the decomposition of the boronic acid.[11][14]

  • Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. For aryl chlorides, ensuring strictly anhydrous and oxygen-free conditions is critical.

  • Ligand Selection: While SPhos and XPhos are excellent starting points, other bulky, electron-rich phosphine ligands may offer improved performance for specific substrates.[16][17][18]

  • Base Sensitivity: If your substrate contains base-sensitive functional groups, weaker bases such as K₂CO₃ or organic bases like triethylamine may be employed, although this might require longer reaction times or higher temperatures.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of complex molecules. By understanding the underlying catalytic cycle and carefully selecting the reaction components, researchers can efficiently introduce this valuable structural motif. The protocols and guidelines presented herein provide a solid foundation for successful and reproducible synthetic outcomes.

References

  • Biffis, A., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions. Inorganic Chemistry, 50(12), 5323-5334.
  • Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura cross-coupling reaction in the service of natural product synthesis.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Suzuki-Miyaura and Related Cross-Coupling Reactions.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling-A Brief Introduction and the State of the Art of Palladacycle Catalysis. Organometallics, 34(23), 5497-5508.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Johansson Seechurn, C. C., et al. (2012). Palladium-catalyzed cross-coupling: a historical contextual perspective to the 2010 Nobel Prize.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki-Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki-Miyaura Coupling.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki-Miyaura coupling reaction. Accounts of Chemical Research, 40(4), 275-286.
  • Suzuki, A. (2002). Cross-coupling reactions of organoboron compounds with organic halides. In Modern Arene Chemistry (pp. 53-106). Wiley-VCH.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(36), 10582-10603. [Link]

  • Valente, C., et al. (2012). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 51(13), 3314-3318. [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates with 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Fluoro-5-isopropoxyphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. Boronic acids and their derivatives are pivotal in medicinal chemistry for the creation of novel therapeutic agents, owing to their versatile reactivity, stability, and relatively low toxicity.[1] This application note will delve into the strategic importance of the title compound, detailing its properties, safety protocols, and a validated experimental procedure for its use in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation.[2][3] The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to ensure reproducible, high-yield outcomes.

Introduction: The Strategic Advantage of Fluorinated Isopropoxy Phenylboronic Acids in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5] The 3-fluoro-5-isopropoxyphenyl moiety, in particular, offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine atom can modulate the pKa of nearby functionalities and influence intermolecular interactions, while the isopropoxy group enhances lipophilicity and can improve solubility in organic media.[6]

This compound serves as a versatile intermediate for introducing this valuable pharmacophore into a wide array of molecular scaffolds.[6][7] Its application is particularly prominent in the synthesis of inhibitors, agonists, and other biologically active molecules where precise modulation of physicochemical properties is critical for therapeutic efficacy.[8] The boronic acid functional group itself is of significant interest, with several FDA-approved drugs, such as Bortezomib, containing this moiety, highlighting its therapeutic potential.[1][9]

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and adherence to safety protocols are paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 850589-54-7[10]
Molecular Formula C₉H₁₂BFO₃[10]
Molecular Weight 198.00 g/mol
Appearance Solid
Storage Store in a well-ventilated place. Keep container tightly closed.[11][12][13]

Safety and Handling:

This compound is classified as an acute toxicant if swallowed and can cause skin and eye irritation. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[12][14] All manipulations should be performed in a well-ventilated fume hood.[11][12][13] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[11][12][13][14]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11][12][13]

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond.[15] This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and coupling partners.[3]

Rationale for Protocol Design

The following protocol has been optimized for the coupling of this compound with a generic aryl bromide. The choice of a palladium precatalyst is crucial for reactions involving potentially unstable boronic acids, as it can lead to faster reaction times at milder temperatures.[16][17] A suitable base is required to activate the boronic acid for transmetalation.[3] The solvent system is chosen to ensure the solubility of all reactants and the catalyst.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Aryl Bromide (1.0 eq) D Add to Reaction Vessel A->D B Weigh 3-Fluoro-5-isopropoxy- phenylboronic acid (1.2 eq) B->D C Weigh Base (e.g., K₂CO₃, 2.0 eq) C->D E Add Solvent (e.g., Dioxane/H₂O) D->E F Degas Mixture (N₂ or Ar) E->F G Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) F->G H Heat to Reaction Temp (e.g., 80-100 °C) G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Quench with Water J->K L Extract with Organic Solvent K->L M Dry Organic Layer L->M N Concentrate in vacuo M->N O Purify by Column Chromatography N->O P P O->P Characterize Product (NMR, MS) Suzuki_Mechanism pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product R¹-R² pd2_transmetalation->product aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OH)₂ boronic_acid->pd2_oxidative base Base base->boronic_acid

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Compounds Using 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern pharmaceutical and agrochemical development. These motifs are prevalent in a vast array of bioactive molecules. Among the myriad of building blocks available, functionalized phenylboronic acids are indispensable reagents, primarily for their utility in palladium-catalyzed cross-coupling reactions.[1][2] 3-Fluoro-5-isopropoxyphenylboronic acid, in particular, offers a unique combination of functionalities that are highly sought after in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the isopropoxy group provides a lipophilic handle that can be crucial for modulating a compound's pharmacokinetic profile.[1]

This application note provides a comprehensive guide for the scale-up synthesis of a representative biaryl compound via a Suzuki-Miyaura coupling reaction, using this compound as the key starting material. We will delve into the mechanistic underpinnings of the reaction, provide a detailed kilogram-scale protocol, address critical safety and handling considerations, and outline robust methods for purification and analysis. The protocols and insights provided herein are designed for researchers, chemists, and process development professionals aiming to transition from bench-scale synthesis to pilot or industrial-scale production.

Reagent Profile: this compound

A thorough understanding of the starting material's properties is paramount for successful scale-up.

PropertyValueSource
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 198.00 g/mol
Appearance White to off-white solid
CAS Number 1195945-65-3[3]
Hazard Pictograms GHS07 (Harmful)
Hazard Statements H302 (Harmful if swallowed)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere recommended for long-term storage.

Boronic acids are known to be sensitive to certain conditions and can undergo side reactions such as protodeboronation, especially under harsh basic or acidic conditions.[4] They are also prone to forming cyclic trimeric anhydrides (boroxines) upon dehydration, which typically does not impede their reactivity in cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation in the pharmaceutical industry, prized for its mild conditions, functional group tolerance, and the generally low toxicity of its boron-based reagents.[5][6][7]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar1_Pd_X_L2 Ar¹-Pd(II)(X)L₂ Oxidative_Addition->Ar1_Pd_X_L2 Transmetalation Transmetalation Ar1_Pd_X_L2->Transmetalation Ar1_Pd_Ar2_L2 Ar¹-Pd(II)(Ar²)L₂ Transmetalation->Ar1_Pd_Ar2_L2 Reductive_Elimination Reductive Elimination Ar1_Pd_Ar2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar1Ar2 Ar¹-Ar² (Product) Reductive_Elimination->Ar1Ar2 Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->Transmetalation Ar1X Ar1X Ar1X->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kilogram-Scale Synthesis Protocol

This protocol details the synthesis of 3'-Fluoro-5'-isopropoxy-4-methylbiphenyl from this compound and 4-bromotoluene. This transformation is representative of typical drug intermediate syntheses.

Materials and Equipment
  • Reactor: 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet/outlet, and temperature probe.

  • Reagents:

    • This compound (5.00 kg, 25.25 mol)

    • 4-Bromotoluene (4.10 kg, 24.00 mol, 0.95 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (27.0 g, 0.12 mol, 0.5 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (98.5 g, 0.24 mol, 1.0 mol%)

    • Potassium Carbonate (K₂CO₃), milled (10.0 kg, 72.36 mol, 3.0 equiv)

  • Solvents:

    • Toluene (50 L)

    • Deionized Water (25 L)

  • Workup & Purification:

    • Deionized Water

    • Brine (Saturated NaCl solution)

    • Celite® or a similar filter aid

    • Activated Carbon (for palladium scavenging)

    • Heptane

    • Isopropyl Acetate (IPAc)

Experimental Workflow

Figure 2: General workflow for the scale-up synthesis and purification process.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and has been leak-tested. Inert the vessel by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: To the inerted reactor, charge 4-bromotoluene (4.10 kg), this compound (5.00 kg), and milled potassium carbonate (10.0 kg).

    • Causality Note: Using the boronic acid in slight excess (1.05 equiv) ensures complete consumption of the more expensive aryl bromide. Milled K₂CO₃ provides a higher surface area, improving reaction kinetics.[8]

  • Solvent Addition and Degassing: Add toluene (50 L) and deionized water (25 L). Begin agitation. Sparge the resulting biphasic mixture with a subsurface stream of nitrogen for 60 minutes to remove dissolved oxygen. The use of aqueous solvent systems is common in large-scale Suzuki couplings for safety and economic reasons.[8][9]

  • Catalyst Preparation: In a separate, inerted glovebox or flask, prepare the catalyst solution. Dissolve Palladium(II) Acetate (27.0 g) and SPhos (98.5 g) in a small portion of degassed toluene (~1 L). Stir for 15 minutes until a homogeneous solution is formed.

    • Causality Note: SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, allowing for low catalyst loadings (0.5 mol%), which is critical for cost and purity on a large scale.[5]

  • Reaction Execution: Add the catalyst solution to the reactor via a cannula or pressure-equalizing addition funnel. Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by taking a small, quenched sample of the organic layer and analyzing it by HPLC or UPLC. The reaction is considered complete when the consumption of the limiting reagent (4-bromotoluene) is >99.5%. Typical reaction time is 6-10 hours.

  • Cooling and Phase Separation: Once complete, cool the reaction mixture to 20-25 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Aqueous Workup: Wash the organic layer sequentially with:

    • Deionized water (25 L)

    • Saturated brine solution (25 L) This removes the inorganic base and salts.

  • Palladium Scavenging: Add activated carbon (e.g., Darco KB-G) (0.5 kg) to the organic layer and stir for 2-4 hours at room temperature.

    • Causality Note: Residual palladium levels are a major concern in pharmaceutical synthesis. Activated carbon or other scavengers like 2,4,6-trimercaptotriazine are often used to reduce palladium content to acceptable levels (<10 ppm).[5]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon and any particulate matter. Wash the filter cake with toluene (10 L).

  • Crystallization: Transfer the combined filtrate to a clean reactor. Concentrate the solution under vacuum to approximately 20 L. Add heptane (40 L) as an anti-solvent to induce crystallization. Cool the slurry to 0-5 °C and hold for at least 2 hours.

  • Isolation and Drying: Isolate the solid product by filtration (e.g., using a Nutsche filter). Wash the cake with cold heptane (10 L). Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

    • Expected Yield: 5.5 - 5.9 kg (88-94%)

    • Expected Purity: >99.0% by HPLC

Process Safety and Handling

  • Boronic Acids: While generally stable, boronic acids are classified as harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Handle in a well-ventilated area.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene is flammable and has associated health risks. All transfers and the reaction itself should be conducted in a well-maintained, grounded reactor system with proper ventilation to avoid vapor accumulation.

  • Exotherms: While the Suzuki-Miyaura coupling is not typically violently exothermic, the initial heating phase should be controlled carefully. Ensure adequate cooling capacity is available.

  • Inerting: The Pd(0) catalyst is sensitive to oxygen.[6] Maintaining an inert nitrogen atmosphere is crucial to prevent catalyst deactivation and ensure reaction efficiency and reproducibility.

Characterization and Purification

The final product should be characterized to confirm its identity and purity.

AnalysisSpecificationPurpose
HPLC/UPLC Purity ≥ 99.0%Quantifies product purity and detects impurities like starting materials or homocoupled byproducts.
¹H and ¹³C NMR Conforms to structureConfirms the chemical structure and identity of the final product.
Mass Spectrometry Conforms to expected M/ZConfirms the molecular weight of the product.
ICP-MS/AAS Residual Pd < 10 ppmEnsures removal of the palladium catalyst to meet regulatory pharmaceutical standards.
Loss on Drying (LOD) < 0.5%Measures the amount of residual solvent in the final product.

For products that do not meet the purity specifications after initial crystallization, a re-crystallization from a suitable solvent system (e.g., Isopropyl Acetate/Heptane) is the most effective purification method at scale. Column chromatography is generally not feasible for multi-kilogram quantities.[10][11]

Conclusion

The scale-up of Suzuki-Miyaura cross-coupling reactions using valuable building blocks like this compound is a routine yet critical operation in the pharmaceutical industry. Success hinges on a deep understanding of the reaction mechanism, careful selection of reaction parameters to minimize catalyst loading and side reactions, and the implementation of a robust and scalable workup and purification strategy. By following the detailed protocol and adhering to the safety and handling guidelines presented, research and development professionals can confidently and efficiently transition this important transformation from the laboratory to pilot-plant scale, accelerating the drug development pipeline.

References

  • (3-fluoro-5-isopropoxyphenyl)boronic acid AldrichCPR - Sigma-Aldrich.
  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development.
  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.
  • Safe Handling of Boranes at Scale. Organic Process Research & Development.
  • Suzuki reaction - Wikipedia.
  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.
  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development.
  • (3-fluoro-5-isopropoxyphenyl)boronic acid - LabSolutions.
  • Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry.
  • (3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid | C9H11BBrFO2 - PubChem.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 - Sigma-Aldrich.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • 3-Fluoro-5-(isopropoxy)phenylboronic acid CAS#: 1195945-65-3 - ChemicalBook.
  • How to purify boronic acids/boronate esters?
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Au-G nanocomposite.
  • Purification of boronic acids? : r/chemistry - Reddit.
  • Boronic acid - Wikipedia.
  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
  • Synthesis and Applications of Boronic Acid-Containing Polymers: From M
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

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Application Notes & Protocols: Strategic Solvent Selection for Reactions of 3-Fluoro-5-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic selection of solvents for cross-coupling reactions involving 3-Fluoro-5-isopropoxyphenylboronic acid. The unique electronic properties of this reagent—stemming from the electron-withdrawing fluorine and electron-donating isopropoxy group—necessitate a nuanced approach to solvent choice to maximize yield, purity, and reaction efficiency. We will move beyond anecdotal solvent choices to a mechanistically informed selection process for two of the most common applications: Palladium-catalyzed Suzuki-Miyaura coupling and Copper-catalyzed Chan-Lam coupling. The protocols and insights provided herein are designed to be self-validating, empowering scientists to optimize their synthetic routes with precision and confidence.

The Critical Role of the Solvent in Boronic Acid Chemistry

The solvent in a palladium- or copper-catalyzed cross-coupling reaction is far from a passive medium; it is an active participant that profoundly influences nearly every stage of the catalytic cycle.[1][2] Its roles include:

  • Solubilization: Ensuring all reactants, catalysts, and bases are in the solution phase.

  • Catalyst Stability and Activity: Coordinating solvents can stabilize or deactivate catalytic species. The choice of solvent can even alter the nature of the active catalyst itself.[3]

  • Reaction Kinetics: Influencing the rate of key steps like oxidative addition and reductive elimination by stabilizing transition states.[4]

  • Chemoselectivity: In multifunctional molecules, the solvent can dictate which reactive site is preferred.[3][5]

  • Base Efficacy: Modulating the strength and solubility of the inorganic or organic base used.

For this compound, the interplay of its electronic substituents makes these solvent effects particularly pronounced. The selection process must account for the stability of the C-B bond, potential for protodeboronation, and the specific requirements of the chosen catalytic system.

Physicochemical Profile: this compound

A foundational understanding of the reagent's properties is essential for solvent selection.

PropertyValue / ObservationSource
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 198.00 g/mol
Appearance Solid
pKa The electron-withdrawing fluorine atom decreases the Lewis acidity of the boron center, lowering its pKa compared to unsubstituted phenylboronic acid.[6][6]
Solubility Profile General arylboronic acids exhibit high solubility in ethers (THF, Dioxane) and ketones (Acetone), moderate solubility in chlorinated solvents (DCM, Chloroform), and very low solubility in apolar hydrocarbons (Hexane, Toluene).[7][8][7][8]
Stability Like many boronic acids, it can be susceptible to oxidative degradation and requires careful handling.[9] It can also form cyclic trimer anhydrides (boroxines) upon dehydration, a process influenced by solvent and temperature.[10]

Logical Workflow for Solvent Selection

The following decision-making workflow provides a structured approach to selecting and optimizing a solvent system for your specific reaction.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Optimization & Validation A Identify Reaction Type (e.g., Suzuki, Chan-Lam) D Consult Literature Precedent for Similar Substrates A->D informs B Define Coupling Partners (Aryl Halide, Amine, Alcohol) F Consider Solubility of All Reaction Components B->F C Select Catalyst System (e.g., Pd(PPh₃)₄, Cu(OAc)₂) E Evaluate Solvent Properties (Polarity, BP, Protic/Aprotic) C->E D->E guides G Run Small-Scale Test Reactions (e.g., 3-5 Solvents) E->G F->G H Monitor Progress (TLC/LC-MS) & Assess Byproducts G->H I Select Optimal Solvent & Scale-Up H->I

Caption: A logical workflow for systematic solvent selection.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For this compound, the solvent choice directly impacts the efficiency of the palladium-catalyzed cycle.

Mechanistic Considerations & Solvent Impact

The key is balancing the requirements of the oxidative addition, transmetalation, and reductive elimination steps.

  • Nonpolar Solvents (e.g., Toluene, Dioxane): These are often considered the default choice. They are particularly effective with neutral, ligand-supported palladium(0) catalysts like Pd(PPh₃)₄.[2] They provide excellent solubility for many organic substrates but may require a co-solvent (like water) to dissolve the inorganic base.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can accelerate the reaction but must be used with caution. While they can stabilize charged intermediates in the catalytic cycle, they can also coordinate strongly to the palladium center, potentially inhibiting catalysis.[3] Some studies have shown that polar solvents can even invert chemoselectivity in substrates with multiple leaving groups.[5]

  • Protic & Aqueous Systems (e.g., n-Butanol/Water, Ethanol): These systems are increasingly popular due to their efficiency, cost, and improved safety profiles ("green chemistry").[11][12] The presence of water can greatly enhance the solubility and efficacy of bases like K₂CO₃ or Cs₂CO₃ and can accelerate the crucial transmetalation step.

Recommended Solvent Systems for Suzuki-Miyaura Coupling
Solvent SystemCatalyst/Base CompatibilityAdvantagesDisadvantages
Dioxane / H₂O (4:1) Pd(PPh₃)₄, Pd(dppf)Cl₂ / K₂CO₃, Cs₂CO₃Widely applicable, good balance of solubility for organic and inorganic components.Dioxane is a peroxide-former and has health concerns.
Toluene / H₂O (4:1) Pd(PPh₃)₄ / K₂CO₃, K₃PO₄High boiling point allows for higher reaction temperatures; good for less reactive aryl chlorides.Can be slower than more polar systems; biphasic nature may require vigorous stirring.
n-Butanol / H₂O (3:1) Pd(OAc)₂ with ligands (e.g., SPhos) / K₃PO₄Excellent for heteroaryl chlorides; often gives high yields and facilitates simple biphasic workup.[12]Higher boiling point may not be suitable for thermally sensitive substrates.
2-MeTHF Modern Pd-NHC catalysts / K₂CO₃A greener alternative to THF and Dioxane; good performance.May be less effective at solubilizing certain bases.
Detailed Experimental Protocol: Suzuki-Miyaura

Objective: To couple this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoanisole, this compound, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add the degassed 4:1 Dioxane/Water solvent mixture via cannula or syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-bromoanisole is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application Protocol: Chan-Lam Coupling

The Chan-Lam reaction provides a powerful method for forming C-N or C-O bonds, often under milder, aerobic conditions than palladium-catalyzed alternatives.[13][14]

Mechanistic Considerations & Solvent Impact

This copper-catalyzed reaction is highly sensitive to the reaction medium. The mechanism is complex, but the solvent choice is known to be critical for achieving good yields.[15]

  • Protic Solvents (e.g., Methanol): For C-N coupling with certain nitrogen nucleophiles like imidazoles, methanol has been identified as a superior solvent, with reactions failing in common aprotic solvents like DMF, DMSO, or acetonitrile.[15] This suggests a specific role for the protic solvent in the catalytic cycle, possibly in protonolysis steps or stabilizing copper intermediates.

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Toluene): These are more generally used for a wider range of amine and alcohol coupling partners.[16] They are good choices when the nucleophile or product is sensitive to protic media. The reaction is often run open to the air, as O₂ can serve as the terminal oxidant to regenerate the active Cu(II) or Cu(III) species.[14]

Simplified Chan-Lam Catalytic Cycle

G A Ar-B(OH)₂ center A->center B R-XH (X=O, N) B->center C Cu(II)L₂ C->center + ArB(OH)₂ + R-XH D [Ar-Cu(III)(XR)L₂] E Ar-XR (Product) D->E Reductive Elimination F Cu(I)L D->F F->C reox Reoxidation (O₂, Solvent) center->D Ligand Exchange & Oxidative Process

Caption: A simplified cycle for Chan-Lam coupling.

Detailed Experimental Protocol: Chan-Lam N-Arylation

Objective: To couple this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves

Procedure:

  • To an oven-dried flask, add Cu(OAc)₂, this compound, and powdered 4Å molecular sieves.

  • Add anhydrous DCM, followed by morpholine and pyridine.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (e.g., with a drying tube).

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to yield the desired N-aryl product.

References

  • Caddick, S., & Fitzmaurice, R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [1][2]

  • Valente, C., et al. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [5]

  • Wikipedia. (n.d.). Chan–Lam coupling. [13]

  • Hesp, K. D., & Gusev, D. G. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [3]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [14]

  • Smith, R. C., et al. (2020). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. Molecules. [15]

  • Gale, P. A., et al. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society. [4]

  • Deng, H., et al. (2021). Boronic acid and reversible esters. Journal of Materials Chemistry A. [17]

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters.

  • Sreedhar, B., et al. (2010). Chan–Lam coupling reactions: Synthesis of heterocycles. Tetrahedron Letters. [16]

  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Smith, A. B., et al. (2022). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. [10]

  • Sigma-Aldrich. (n.d.). (3-fluoro-5-isopropoxyphenyl)boronic acid.

  • LabSolutions. (n.d.). (3-fluoro-5-isopropoxyphenyl)boronic acid. [18]

  • Garg, N. K., et al. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [11]

  • Al-Zoubi, R. M., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters. [12]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [9]

  • Domagalska, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [7][8]

  • Silva, A. M. S., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [6]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. [19]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluoro-5-isopropoxy Phenyl Moiety

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Fluoro-5-isopropoxyphenylboronic acid is a key building block, offering a unique combination of electronic and steric properties. The presence of a fluorine atom, a common bioisostere for hydrogen, can significantly enhance metabolic stability, binding affinity, and membrane permeability of a molecule. Concurrently, the meta-positioned isopropoxy group acts as a lipophilic electron-donating group, which can modulate solubility and influence the electronic nature of the aromatic ring.

This guide provides in-depth protocols and technical insights for the utilization of this compound in the synthesis of high-value derivatives, primarily focusing on palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions. These methods are foundational for creating novel biaryl, aryl-amine, and aryl-ether structures, which are prevalent in contemporary pharmaceutical and agrochemical research.[1]

Core Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions and exceptional functional group tolerance.[2] This protocol details a robust procedure for coupling this compound with a variety of aryl and heteroaryl halides.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for success, especially with substrates that may be sterically hindered or electronically challenging. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step where the organic moiety is transferred from boron to the palladium center.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination ChanLam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Boronic Acid, Amine/Phenol, Cu(OAc)₂, Base B Add Solvent (e.g., CH₂Cl₂ or Toluene) A->B C Stir at Room Temp (or heat if necessary) Open to Air B->C D Filter through Celite C->D E Aqueous Workup (e.g., wash with NH₄Cl) D->E F Dry, Concentrate E->F G Column Chromatography F->G H H G->H Purified Aryl Amine/Ether

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Fluoro-5-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for troubleshooting low-yield Suzuki-Miyaura coupling reactions involving 3-fluoro-5-isopropoxyphenylboronic acid. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Low Yields and Reaction Failures

Low yields in Suzuki couplings are a common frustration, but a systematic approach to troubleshooting can often lead to a successful outcome. The unique electronic properties of this compound—possessing both a moderately electron-withdrawing fluorine and an electron-donating isopropoxy group—can present specific challenges.

Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary factors I should investigate?

A failed or low-yield Suzuki coupling can typically be traced back to a few key areas: the catalyst system, the reaction conditions (base, solvent, temperature), or the integrity of your starting materials.

Initial Diagnostic Checklist:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Incomplete reduction or deactivation of the catalyst is a frequent cause of failure.

  • Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can lead to the oxidation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.

  • Reagent Purity and Stability: The purity of your aryl halide and boronic acid is critical. Boronic acids, in particular, can degrade over time.

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for activating the boronic acid and facilitating the catalytic cycle.

Below is a workflow to systematically troubleshoot these issues.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Verify Reagent Quality & Stoichiometry (Aryl Halide, Boronic Acid) start->check_reagents check_catalyst Evaluate Catalyst System (Precatalyst & Ligand) check_reagents->check_catalyst Reagents OK sub_reagents Use fresh/purified reagents. Confirm stoichiometry (1.2-1.5 equiv boronic acid). check_reagents->sub_reagents check_conditions Assess Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst System OK optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst Catalyst Inactive/Suboptimal sub_catalyst Use fresh catalyst/ligand. Ensure proper degassing. Consider a more active precatalyst. check_catalyst->sub_catalyst optimize_base Optimize Base/Solvent check_conditions->optimize_base Conditions Suboptimal sub_conditions Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Screen solvent systems (e.g., dioxane/H₂O, toluene/H₂O). Adjust temperature. check_conditions->sub_conditions success High Yield Achieved optimize_catalyst->success optimize_base->success

Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.

Question 2: I suspect my this compound is degrading. What causes this and how can I prevent it?

Boronic acid degradation, primarily through protodeboronation, is a significant side reaction that consumes your starting material and reduces the yield.[1]

Causality:

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom. It is often catalyzed by bases, especially in aqueous media, and can be accelerated at higher temperatures.[1] Electron-rich boronic acids can be more susceptible to this side reaction. While the fluorine atom in your substrate is electron-withdrawing, the isopropoxy group is electron-donating, creating a nuanced electronic profile that can still be prone to this issue under harsh basic conditions.

Solutions:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder inorganic bases such as K₂CO₃ or KF.

  • Anhydrous Conditions: For particularly sensitive substrates, employing strictly anhydrous conditions can mitigate protodeboronation.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are generally more resistant to degradation under basic conditions.

Protocol for Pinacol Ester Formation:

  • Dissolution: In a suitable flask, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in a minimal amount of an anhydrous solvent like THF or dichloromethane.

  • Drying: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) and stir for 30 minutes.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the Suzuki coupling.

Question 3: My aryl halide is electron-rich or sterically hindered. How does this affect the coupling with this compound and what adjustments should I make?

The nature of your aryl halide partner is just as important as the boronic acid. Electron-rich or sterically hindered aryl halides can significantly slow down the oxidative addition step of the catalytic cycle.[2]

Causality:

  • Oxidative Addition: This is the first and often rate-limiting step in the catalytic cycle, where the palladium catalyst inserts into the carbon-halogen bond of the aryl halide.[3] Electron-donating groups on the aryl halide increase the electron density at the carbon center, making it less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst. Steric hindrance around the halogen atom can physically block the approach of the bulky palladium catalyst.

Solutions:

  • Bulky, Electron-Rich Ligands: To overcome slow oxidative addition, the use of specialized phosphine ligands is essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective. These ligands are both sterically bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species and accelerates the oxidative addition step.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.

  • Choice of Precatalyst: Modern palladium precatalysts, such as the G3 and G4 Buchwald palladacycles, are designed for challenging couplings and can be more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.

Ligand Key Features Typical Substrates
SPhos Bulky, electron-rich biarylphosphine.General purpose for a wide range of aryl chlorides and bromides.
XPhos More sterically demanding than SPhos.Highly effective for sterically hindered and electron-rich aryl halides.
RuPhos Electron-rich and less sterically hindered than XPhos.Useful for a variety of challenging couplings, including those with heterocyclic halides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this type of Suzuki coupling?

For initial screening, a catalyst loading of 1-2 mol% of the palladium precatalyst is a good starting point. If the reaction is sluggish, increasing the loading to 5 mol% may be beneficial. For highly efficient systems, especially in process development, the catalyst loading can often be reduced to <0.1 mol%.

Q2: Which base is best to start with for the coupling of this compound?

Potassium phosphate (K₃PO₄) is an excellent and broadly applicable base for Suzuki couplings. It is strong enough to promote the formation of the active boronate species but is generally less harsh than hydroxides. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.

Q3: How do I properly degas my reaction mixture, and why is it so important?

Degassing is critical to remove dissolved oxygen, which can deactivate the palladium catalyst. Common methods include:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

  • Freeze-Pump-Thaw: This is a more rigorous method involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This cycle is typically repeated three times.

Q4: Can I run this reaction open to the air?

While some modern palladium precatalysts are air-stable, it is always best practice to run Suzuki couplings under an inert atmosphere (nitrogen or argon) to ensure reproducibility and maximize yield, especially when troubleshooting a difficult reaction.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing protodeboronation of 3-Fluoro-5-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Protodeboronation of 3-Fluoro-5-isopropoxyphenylboronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation. As Senior Application Scientists, we have compiled this information based on mechanistic understanding and field-proven strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-fluoro-3-isopropoxybenzene, consuming your starting material and significantly reducing the yield of your desired cross-coupling product.

This particular boronic acid is susceptible due to its electronic properties. The fluorine atom is strongly electron-withdrawing, making the aromatic ring electron-deficient. Electron-deficient arylboronic acids are known to be more prone to protodeboronation, especially under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[2][3][4] The formation of the boronate anion at high pH increases the reactivity and susceptibility to protonolysis.[1][5]

Q2: How can I identify if protodeboronation is occurring in my reaction?

A2: The most direct way to confirm protodeboronation is to detect the byproduct, 1-fluoro-3-isopropoxybenzene, in your crude reaction mixture. This can be accomplished using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the disappearance of starting material and the appearance of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can clearly show the signals corresponding to the protodeboronated arene, which will differ from your starting material and desired product.

A significant decrease in the amount of boronic acid starting material without a corresponding increase in the desired product is a strong indicator that a decomposition pathway like protodeboronation is dominant.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: Proper storage is critical to prevent degradation before the reagent is even used. Boronic acids can decompose over time, especially when exposed to moisture and air.[6]

  • Storage Conditions: For long-term stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and under refrigeration (2-8°C).[3]

  • Handling: When weighing and handling the reagent, minimize its exposure to the atmosphere. Use a glovebox or handle it quickly on the bench. Always use high-purity reagents, as impurities can sometimes catalyze decomposition.[7]

Troubleshooting Guide: Low Yield & Competing Protodeboronation

This section addresses the common problem of low product yield where protodeboronation is the suspected cause.

Problem: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I have identified the protodeboronated byproduct.

Below is a systematic approach to troubleshoot and optimize your reaction conditions to favor the desired cross-coupling pathway over protodeboronation.

troubleshooting_workflow cluster_base Base Optimization cluster_conditions Condition Optimization cluster_catalyst Catalyst System cluster_derivative Slow-Release Strategy start Low Yield & Protodeboronation Detected check_base Step 1: Evaluate Base start->check_base Begin Troubleshooting check_conditions Step 2: Optimize Conditions (Temp & Solvent) check_base->check_conditions If problem persists base_info Issue: Strong bases (NaOH, KOH) accelerate protodeboronation by increasing boronate concentration. Solution: Switch to a milder base. check_base->base_info check_catalyst Step 3: Assess Catalyst System check_conditions->check_catalyst If problem persists conditions_info Issue: High temperatures and aqueous solvents increase protodeboronation rates. Solution: Use lowest effective temperature and anhydrous or minimal water conditions. check_conditions->conditions_info use_derivative Step 4: Use a Stable Boron Derivative (Slow-Release Strategy) check_catalyst->use_derivative If problem persists catalyst_info Issue: Slow catalytic turnover allows time for decomposition. Solution: Use a highly active catalyst/ligand (e.g., Buchwald ligands) to accelerate cross-coupling. check_catalyst->catalyst_info success High Yield Achieved use_derivative->success Implement advanced strategy derivative_info Issue: The free boronic acid is inherently unstable. Solution: Convert to a stable MIDA or Pinacol ester, which slowly releases the boronic acid in situ. use_derivative->derivative_info

Caption: A workflow for troubleshooting protodeboronation.

Step 1: Optimize the Base

The choice of base is one of the most critical factors. Strong bases like NaOH and KOH can significantly accelerate protodeboronation.[5][7] The goal is to select a base that is strong enough to facilitate the catalytic cycle but mild enough to minimize boronic acid decomposition.

Base TypeExamplesImpact on ProtodeboronationRecommendation
Strong Hydroxide NaOH, KOH, LiOHHigh. Significantly increases the concentration of the reactive boronate anion.Avoid if possible, especially with aqueous solvents.
Carbonates K₂CO₃, Cs₂CO₃Moderate to Low. Generally a better choice. Cs₂CO₃ is often very effective but more expensive.Good starting point for optimization.[7][8]
Phosphates K₃PO₄Low. Often the best choice for sensitive boronic acids. Its lower basicity in many solvent systems is advantageous.Highly Recommended. A standard choice for suppressing protodeboronation.[3][9]
Fluorides KF, CsFVariable. Can promote transmetalation but should be used with care.Consider as an alternative, particularly KF.

Actionable Advice: If you are using NaOH or K₂CO₃, switch to K₃PO₄. Use 2-3 equivalents.

Step 2: Modify Reaction Temperature and Solvent

Higher temperatures accelerate all reactions, including the undesired protodeboronation.[7][8] Similarly, the presence of a proton source like water is necessary for the side reaction to occur.[7]

ParameterRecommendationRationale
Temperature Run the reaction at the lowest temperature that allows for efficient cross-coupling (e.g., start at 80 °C instead of 110 °C).Decreases the rate of protodeboronation, often more than it decreases the rate of the desired reaction.
Solvent Use anhydrous solvents whenever possible. If water is required as a co-solvent, use the minimum amount necessary (e.g., 10:1 or 20:1 organic/water ratio).Minimizes the availability of the proton source required for protodeboronation.[3][7]
Step 3: Employ a Highly Active Catalyst System

The fundamental principle here is to make the desired reaction much faster than the undesired one. A highly active palladium catalyst and ligand system can accelerate the rate of Suzuki-Miyaura coupling so that it occurs before significant protodeboronation has time to take place.[1]

  • Recommended Catalysts: Use modern, highly active palladium pre-catalysts.

  • Recommended Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent for coupling electron-deficient boronic acids and can significantly improve reaction rates and yields.[10]

competing_pathways cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation BA 3-Fluoro-5-isopropoxy- phenylboronic Acid Pd_cat Pd(0) Catalyst + Ligand BA->Pd_cat Boronate Boronate Anion [ArB(OH)₃]⁻ BA->Boronate Fast, with strong base ArX Ar'-X (Coupling Partner) ArX->Pd_cat Base Base Base->Pd_cat H2O H₂O (Proton Source) Byproduct 1-Fluoro-3-isopropoxybenzene H2O->Byproduct Slow, but competitive Product Desired Biaryl Product Pd_cat->Product Fast & Efficient Boronate->Byproduct Slow, but competitive

Caption: Competing reaction pathways for the boronic acid.

Advanced Strategy: The Slow-Release Approach

If the above optimizations are insufficient, the most robust strategy is to avoid having a high concentration of the unstable free boronic acid present in the reaction mixture. This is achieved by using a more stable derivative that "slowly releases" the boronic acid in situ.[1][11][12] The two most common derivatives are pinacol esters and MIDA boronates.

Using Boronate Esters (Pinacol or MIDA)

Boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[13] MIDA boronates are particularly robust, air-stable solids that can be easily handled and stored.[12]

MIDA_workflow start Start with unstable 3-Fluoro-5-isopropoxy- phenylboronic acid protect Protect as MIDA Boronate (Esterification with MIDA) start->protect isolate Isolate stable, solid MIDA Boronate protect->isolate suzuki Perform Suzuki Coupling with MIDA Boronate isolate->suzuki release In situ slow release of Boronic Acid via hydrolysis suzuki->release [Base, H₂O] product High Yield of Desired Product release->product

Caption: Workflow for using a stable MIDA ester.

Protocol 1: Preparation of this compound MIDA ester

This protocol provides a general method for converting the boronic acid to its air-stable MIDA ester derivative.

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Toluene or DMF

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using DMF)

Procedure:

  • To a round-bottom flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).

  • Add a sufficient amount of toluene to form a stirrable slurry.

  • Assemble a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The MIDA ester product will often precipitate.

  • Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., hexanes or cold toluene), and dry under vacuum.

  • The resulting MIDA ester is typically a stable, crystalline solid that can be used directly in the subsequent Suzuki-Miyaura coupling without further purification.[7]

Using the MIDA ester in Suzuki Coupling: Simply substitute the MIDA ester for the boronic acid in your optimized Suzuki-Miyaura protocol. The basic aqueous conditions of the reaction will facilitate the slow hydrolysis of the ester, releasing the active boronic acid at a controlled rate.[12]

References

Technical Support Center: Optimizing Catalyst Loading for 3-Fluoro-5-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-5-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, troubleshoot common issues, and ultimately enhance reaction efficiency and yield. The following question-and-answer format directly addresses potential challenges you may encounter in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations when selecting a catalyst system for the Suzuki-Miyaura coupling of this compound?

A1: The electronic nature of this compound—possessing both an electron-withdrawing fluorine atom and an electron-donating isopropoxy group—requires careful consideration of the catalyst system. Generally, palladium catalysts are the most effective for Suzuki-Miyaura reactions.[1] For this substrate, a good starting point is a palladium(0) source, such as Pd(PPh₃)₄, or a combination of a palladium(II) precatalyst, like Pd(OAc)₂, with a suitable phosphine ligand.[1]

Electron-rich and sterically bulky phosphine ligands are often beneficial as they promote the oxidative addition step, which can be crucial when working with less reactive aryl chlorides, and facilitate the reductive elimination step.[2] Consider ligands such as SPhos, XPhos, or RuPhos, which have demonstrated broad utility in challenging cross-coupling reactions.[3]

Q2: How does the choice of base impact the reaction with this particular boronic acid?

A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) complex.[4][5][6] For this compound, the choice of base can significantly influence the reaction's success.

A moderately strong inorganic base is typically a good starting point. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed.[6] Stronger bases like hydroxides (e.g., NaOH) can also be effective but may increase the risk of side reactions, such as protodeboronation, especially in the presence of water.[4][7] The optimal base is often dependent on the solvent and the specific coupling partner.

Q3: What are the recommended starting concentrations and catalyst loading for this reaction?

A3: For initial optimization experiments, a catalyst loading of 1-2 mol% of the palladium source is a common starting point.[3] The boronic acid is typically used in a slight excess (1.1-1.5 equivalents) relative to the limiting reagent, which is usually the aryl halide. The concentration of the limiting reagent in the solvent can range from 0.1 to 0.5 M. It is important to achieve a balance; higher concentrations can increase reaction rates but may also lead to solubility issues or an increased rate of side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low or No Product Yield

Q1.1: I am observing very low to no conversion of my starting materials. What are the first things I should check?

A1.1: When faced with low or no product formation, a systematic check of your reagents and reaction setup is the first crucial step.

  • Reagent Quality:

    • Boronic Acid Stability: this compound, like many boronic acids, can be susceptible to degradation over time, particularly through dehydration to form boroxines or through protodeboronation.[2] Ensure you are using a fresh or properly stored batch of the boronic acid.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for aryl halides is I > Br > OTf >> Cl.[8] If you are using an aryl chloride, a more active catalyst system with a highly electron-rich and bulky ligand may be necessary.[2]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[8] Ensure they have been stored under an inert atmosphere and are not visibly decomposed. Phosphine ligands are particularly prone to oxidation.[8]

  • Reaction Setup:

    • Inert Atmosphere: The Suzuki-Miyaura reaction is sensitive to oxygen, which can deactivate the palladium catalyst.[8] Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas.[9]

    • Solvent Purity: Use anhydrous and degassed solvents.[8][9] Oxygen dissolved in the solvent can be a significant source of catalyst deactivation.

Q1.2: I've confirmed my reagents and setup are sound, but the yield is still low. Could the catalyst loading be too low?

A1.2: While starting with a low catalyst loading is economically and environmentally desirable, it may not be sufficient for a challenging transformation. If you suspect insufficient catalyst activity, a systematic increase in the catalyst loading is a logical next step.

Catalyst Loading (mol%)Expected OutcomeTroubleshooting Action
0.5 - 1.0Low to moderate conversionIncrease loading to 1.5-2.0 mol% and monitor reaction progress.
1.5 - 2.0Improved but incomplete conversionConsider a further increase to 2.5-3.0 mol% or evaluate a different ligand.
> 3.0Still low conversionThe issue is likely not catalyst loading. Re-evaluate other parameters (base, solvent, temperature).

It's important to note that simply increasing the catalyst loading is not always the solution and can sometimes lead to an increase in side reactions.[10]

Issue 2: Incomplete Conversion and Presence of Starting Materials

Q2.1: My reaction stalls at a certain percentage of conversion, leaving unreacted starting materials. What could be the cause?

A2.1: Incomplete conversion is often a sign of catalyst deactivation or an equilibrium being reached.

  • Catalyst Deactivation: As mentioned, oxygen is a primary culprit for catalyst deactivation. However, other factors can contribute:

    • Insufficient Ligand: If using a palladium(II) precatalyst with a separate ligand, an inadequate amount of ligand can lead to the formation of palladium black (inactive palladium metal). Ensure a sufficient ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the ligand.

    • Thermal Instability: Some catalyst systems may not be stable at elevated temperatures over extended periods. If running the reaction at high temperatures, consider if a more thermally robust catalyst is needed.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. A systematic increase in temperature (e.g., in 10-20 °C increments) can be beneficial.

    • Base Strength: The base may not be strong enough to efficiently generate the active boronate species. Consider switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).

Issue 3: Formation of Side Products

Q3.1: I am observing a significant amount of a side product that appears to be the protodeboronated starting material (1-fluoro-3-isopropoxybenzene). How can I minimize this?

A3.1: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and often problematic side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or heteroaromatic boronic acids.[7] The presence of the electron-withdrawing fluorine in your substrate can make it more susceptible to this pathway.

Several factors can promote protodeboronation:

  • Presence of Water: Water can act as a proton source for this side reaction.[8] While some Suzuki protocols utilize aqueous bases, if protodeboronation is significant, switching to anhydrous conditions may be necessary.

  • Base Strength and Type: Strong bases can accelerate protodeboronation.[7] Using a milder base, such as KF or CsF, can sometimes mitigate this issue.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[8] Optimizing the reaction to proceed at a lower temperature or for a shorter duration can be beneficial.

  • Boronic Acid Stability: As a preventative measure, you can convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[8][11] These derivatives often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[11]

Q3.2: I am seeing a byproduct with a mass corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3.2: Homocoupling of the boronic acid (to form 3,3'-difluoro-5,5'-diisopropoxy-1,1'-biphenyl) is another potential side reaction. This is often promoted by the presence of palladium(II) species and oxygen in the reaction mixture.[2]

To minimize homocoupling:

  • Thorough Degassing: Rigorous deoxygenation of the reaction mixture and solvent is critical.[2]

  • Use of a Pd(0) Source: Starting with a palladium(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Reaction

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water).[8] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[12][13][14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Monitoring by HPLC to Optimize Catalyst Loading

This protocol allows for the determination of the initial reaction rate to compare the efficiency of different catalyst loadings.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, thermometer, and septum, under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the chosen base (2.0 mmol, 2.0 equiv), and an internal standard (e.g., dodecane).

  • Solvent and Catalyst Addition: Add the degassed solvent and allow the mixture to reach the desired reaction temperature with stirring.

  • Initiation: At time zero (t=0), add the palladium catalyst.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture via syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and remaining starting materials relative to the internal standard.[12]

  • Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve will give you the initial reaction rate. Compare the initial rates for different catalyst loadings to identify the optimal concentration.[12]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OH)₂ (Base) PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand) Start->CheckReagents CheckSetup Verify Reaction Setup (Inert Atmosphere, Solvent Purity) Start->CheckSetup IncreaseCatalyst Increase Catalyst Loading Systematically CheckReagents->IncreaseCatalyst Reagents OK CheckSetup->IncreaseCatalyst Setup OK OptimizeTemp Optimize Reaction Temperature IncreaseCatalyst->OptimizeTemp No Improvement Success Improved Yield IncreaseCatalyst->Success Improved Yield ChangeBase Evaluate Different Bases OptimizeTemp->ChangeBase No Improvement OptimizeTemp->Success Improved Yield CheckSideProducts Analyze for Side Products (Protodeboronation, Homocoupling) ChangeBase->CheckSideProducts Still Low Yield ChangeBase->Success Improved Yield AddressProtodeboronation Mitigate Protodeboronation (Anhydrous Conditions, Milder Base, Boronic Ester) CheckSideProducts->AddressProtodeboronation Protodeboronation Observed AddressHomocoupling Minimize Homocoupling (Thorough Degassing, Pd(0) Source) CheckSideProducts->AddressHomocoupling Homocoupling Observed AddressProtodeboronation->Success AddressHomocoupling->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: Optimizing Temperature in Suzuki-Miyaura Coupling of 3-Fluoro-5-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-5-isopropoxyphenylboronic acid. The unique electronic and steric properties of this substrate necessitate careful control of reaction parameters, with temperature being a particularly critical variable. This document will explore the causal relationships between temperature and reaction outcomes, offering evidence-based strategies to maximize yield and purity.

Frequently Asked questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki-Miyaura coupling reactions. The question-and-answer format is designed to help you quickly identify and resolve common issues.

Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low yield. What is the likely cause related to temperature?

A1: Low yields with this specific boronic acid are often a direct consequence of an improperly optimized reaction temperature. This compound is an electron-deficient boronic acid, which can make certain steps of the catalytic cycle challenging.[1][2]

  • Insufficient Temperature: If the temperature is too low, the oxidative addition of the aryl halide to the palladium(0) catalyst or the subsequent transmetalation step may be too slow, leading to incomplete conversion.[3][4] This is particularly true when using less reactive aryl chlorides or sterically hindered coupling partners.[5] Increasing the temperature can provide the necessary activation energy to overcome these barriers.[6]

  • Excessive Temperature: Conversely, if the temperature is too high, you risk thermal decomposition of the boronic acid. Electron-deficient arylboronic acids are particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7][8] This process is often accelerated at elevated temperatures.[9]

A systematic approach to temperature screening is crucial for finding the optimal balance between reaction rate and substrate stability.

Q2: I'm observing a significant amount of a byproduct that corresponds to the protodeboronated starting material (1-fluoro-3-isopropoxybenzene). How can I minimize this?

A2: The formation of 1-fluoro-3-isopropoxybenzene is a classic indicator of protodeboronation.[10][11] This side reaction is a major challenge with electron-deficient boronic acids and can be exacerbated by several factors, including temperature.[7][12]

Here are strategies to mitigate protodeboronation:

  • Lower the Reaction Temperature: This is the most direct approach to reducing the rate of thermal decomposition.[6] Aim for the lowest temperature that still provides a reasonable reaction rate.

  • Use Anhydrous Conditions: Water can be a proton source for protodeboronation.[7] While many Suzuki protocols use aqueous bases, for sensitive substrates like this, employing anhydrous conditions with a suitable base can be beneficial.

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[7] Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.[1]

  • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate.[6][7] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[13]

  • Shorter Reaction Times: Minimize the time the boronic acid is exposed to high temperatures by closely monitoring the reaction and working it up promptly upon completion.[7]

Q3: My reaction mixture turns black at higher temperatures, and the catalytic activity seems to cease. What is happening?

A3: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition.[14] This can occur at elevated temperatures and is often a sign that the palladium(0) active species is aggregating and falling out of the catalytic cycle. While a color change from red to black can occur during the reduction of Pd(II) to Pd(0), a persistent black precipitate that leads to a stall in the reaction is problematic.[14]

To address this:

  • Optimize Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst. For challenging couplings, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can stabilize the palladium center and prevent agglomeration at higher temperatures.[1][6]

  • Lower the Temperature: As with protodeboronation, reducing the reaction temperature can often prevent catalyst decomposition.

  • Ensure a Strictly Inert Atmosphere: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[1][7] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[15]

Q4: I'm also seeing a homocoupling byproduct of my boronic acid. Is this related to temperature?

A4: The homocoupling of boronic acids to form a biaryl species (in this case, 3,3'-difluoro-5,5'-diisopropoxy-1,1'-biphenyl) can be promoted by the presence of oxygen and Pd(II) species.[4] While not directly caused by temperature alone, higher temperatures can sometimes exacerbate the issue if other conditions are not optimal.

The primary cause of homocoupling is often an inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species or the presence of oxygen in the reaction mixture.[4] To minimize homocoupling, ensure thorough degassing of your solvents and maintain a strictly inert atmosphere.[1] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be beneficial.[6]

The Interplay of Temperature and the Suzuki-Miyaura Catalytic Cycle

Temperature influences multiple steps within the Suzuki-Miyaura catalytic cycle. Understanding these effects is key to rational optimization.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L_n-Ar' Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product ArBOH2 Ar'B(OH)₂ (3-Fluoro-5-isopropoxy phenylboronic acid) Base Base ArBOH2->Base Activation Boronate [Ar'B(OH)₃]⁻ Base->Boronate Boronate->Transmetal [Ar'B(OH)₃]⁻ RX R-X (Aryl Halide)

Caption: The Suzuki-Miyaura Catalytic Cycle.[16]

  • Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl halides.[17] Higher temperatures generally accelerate this step.[5]

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center also has a temperature dependency. For electron-deficient boronic acids, this step can be sluggish, and moderate heating is often required.[1]

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also influenced by temperature.[18]

Temperature-Dependent Side Reactions

Elevated temperatures can promote undesirable side reactions that compete with the desired coupling.

Side_Reactions Start This compound ArB(OH)₂ HighTemp High Temperature Start->HighTemp Protodeboronation Protodeboronation HighTemp->Protodeboronation + H⁺ source Trimerization Trimerization (Dehydration) HighTemp->Trimerization - H₂O Product_Proto 1-Fluoro-3-isopropoxybenzene (Ar-H) Protodeboronation->Product_Proto Product_Boroxine Boroxine (ArBO)₃ Trimerization->Product_Boroxine

Caption: Key Temperature-Induced Side Reactions.

  • Protodeboronation: As discussed, this is the cleavage of the C-B bond, leading to the formation of an arene.[9] This is often irreversible and represents a significant loss of starting material.

  • Trimerization to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines.[19][20] While this is an equilibrium process, higher temperatures can favor the formation of boroxines.[21][22] Although boroxines can sometimes participate in the coupling reaction, their formation can alter the concentration and reactivity of the active boron species.[23]

Data Presentation: Effect of Temperature on Yield and Purity

The following table summarizes hypothetical but representative data from a temperature optimization study for the coupling of this compound with 4-bromoanisole.

Temperature (°C)Reaction Time (h)Conversion of 4-bromoanisole (%)Yield of Coupled Product (%)Purity by HPLC (%)
60124540>98
8069892>98
1002>998590 (10% protodeboronation)
1201>996575 (25% protodeboronation)

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl₂ (2 mol%), K₃PO₄ (2.0 equiv), 1,4-dioxane/H₂O (4:1), under N₂.

As the data illustrates, there is an optimal temperature window. At 60°C, the reaction is slow and incomplete. Increasing the temperature to 80°C significantly improves the reaction rate and yield. However, further increases to 100°C and 120°C lead to a decrease in the isolated yield and purity due to the onset of significant protodeboronation.

Experimental Protocols

Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for identifying the optimal reaction temperature.

  • Reaction Setup: In a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).[1]

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[15]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]

  • Heating: Place the vials in pre-heated heating blocks set to a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[24][25][26]

  • Workup and Analysis: Once the starting material is consumed or the reaction appears to have stalled, cool the reactions to room temperature. Perform a standard aqueous workup, and analyze the crude product by ¹H NMR and HPLC to determine the yield and purity.

Protocol 2: Monitoring Reaction Progress by HPLC

Accurate monitoring is essential for determining the optimal reaction time at a given temperature.[24]

  • Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[24]

  • Sample Preparation: Filter the quenched sample through a syringe filter (0.22 µm) into an HPLC vial.

  • HPLC Analysis: Analyze the sample using a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to quantify the consumption of starting materials and the formation of the product and any major byproducts.[24]

By carefully controlling the temperature and monitoring the reaction progress, you can successfully navigate the challenges associated with the Suzuki-Miyaura coupling of this compound and achieve high yields of your desired product.

References

Technical Support Center: Purification of Products from 3-Fluoro-5-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-isopropoxyphenylboronic acid. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered during and after its use in cross-coupling reactions, primarily the Suzuki-Miyaura coupling. By understanding the underlying chemical principles, you can optimize your purification strategies, saving valuable time and resources.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Question 1: I'm having trouble removing unreacted this compound from my crude product. Standard aqueous washes aren't working well. What's the best approach?

Answer: This is a very common issue. While boronic acids are acidic, their pKa can be high enough to make simple aqueous base washes inefficient, especially if the product is also somewhat acidic or has poor phase separation characteristics. The electron-withdrawing fluorine atom on the ring can further influence its acidity.

Here is a systematic approach to removing residual boronic acid:

  • Aqueous Base Extraction (Optimized): Instead of a simple bicarbonate wash, use a stronger base like 1-2 M NaOH.[1] Perform multiple extractions. The phenoxide-like character of the boronic acid makes it more soluble in a higher pH aqueous layer.[2] Be cautious if your desired product contains base-labile functional groups (e.g., esters).

  • Scavenger Resins: This is often the most effective and cleanest method.[3] Scavenger resins are solid-supported reagents that selectively bind to and remove excess reagents or byproducts.[3] For boronic acids, several types are highly effective:

    • Diethanolamine (DEAM) Resins: These are particularly effective for sequestering boronic acids by forming a stable cyclic complex.[4][5]

    • Diol-functionalized Resins: Similar to DEAM resins, these leverage the Lewis acidity of the boron to form reversible covalent complexes.[4][6]

    • Strong Base/Guanidine Resins: These can also be used to bind the acidic boronic acid.[6] The general procedure involves stirring the crude reaction mixture (dissolved in a suitable organic solvent) with the scavenger resin for a few hours, followed by simple filtration.

  • Complexation/Precipitation: In some cases, adding diethanolamine directly to the organic solution can form a complex with the boronic acid, which may precipitate and can be removed by filtration.[7]

Question 2: My NMR shows a significant amount of 1-Fluoro-3-isopropoxybenzene, the protodeboronated byproduct. How did this form and how can I separate it?

Answer: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a frequent side reaction in Suzuki-Miyaura couplings.[8] It is often promoted by:

  • Excessive heat or prolonged reaction times: Especially under basic conditions.[2]

  • Presence of water and base: The mechanism can involve hydrolysis of the C-B bond.[8]

  • Electron-deficient boronic acids: The fluorine atom on your starting material can make it more susceptible to this pathway.[9]

Separation Strategy: Separating the protodeboronated byproduct from your desired biaryl product can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method. The key is to find a solvent system that provides adequate separation (ΔRf > 0.2).

    • Start with a low-polarity eluent system (e.g., Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate) and gradually increase the polarity.

    • Given the fluorine content, you might observe "fluorophilicity," where fluorinated compounds behave differently than their non-fluorinated analogs.[10] Sometimes, using a different solvent system, like Dichloromethane/Methanol, can provide better separation.[1]

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification technique.[11][12] You will need to screen various solvents to find one in which your product has high solubility when hot and low solubility when cold, while the byproduct remains in the mother liquor.[11] Common solvents to screen include hexanes, ethyl acetate, isopropanol, and toluene, or mixtures thereof.[13]

Question 3: I have isolated a byproduct with a mass double that of my starting boronic acid, which I suspect is the homocoupled dimer (3,3'-Difluoro-5,5'-diisopropoxy-1,1'-biphenyl). How can I avoid this and remove it?

Answer: You are correct; this is the boronic acid homocoupling product. This side reaction is typically promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[8][14] It occurs when two molecules of the boronic acid couple with each other instead of with the aryl halide.[14]

Prevention:

  • Thorough Degassing: Before adding the palladium catalyst, ensure your reaction mixture (solvents and reagents) is thoroughly degassed to remove dissolved oxygen. This can be done by bubbling an inert gas (Argon or Nitrogen) through the mixture for 10-20 minutes or by using several freeze-pump-thaw cycles.[14]

  • Use of Pd(0) Pre-catalysts: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which need to be reduced in situ.[8]

Removal: The homocoupled byproduct is often much less polar than the desired product.

  • Flash Column Chromatography: This is usually very effective. The nonpolar nature of the dimer means it will elute much earlier than your likely more polar biaryl product. A well-chosen gradient solvent system should provide excellent separation.

  • Crystallization/Trituration: The significant difference in structure and polarity between the homodimer and the desired product often allows for easy separation by crystallization.[13] Alternatively, triturating the crude solid with a nonpolar solvent like hexanes may selectively dissolve the homodimer, leaving your purer product behind.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for tackling the purification of your crude product.

PurificationWorkflow cluster_start Initial Workup cluster_analysis Analysis cluster_purification Purification Pathways cluster_final Final Product Start Crude Reaction Mixture Workup Aqueous Workup (e.g., H2O, Brine) Start->Workup Analysis Analyze Crude by TLC/LCMS/NMR Workup->Analysis Impurity_Check Major Impurity? Analysis->Impurity_Check Boronic_Acid Unreacted Boronic Acid Impurity_Check->Boronic_Acid Yes Homocoupling Homocoupled Dimer Impurity_Check->Homocoupling Yes Other Other Byproducts (e.g., Protodeboronated) Impurity_Check->Other Yes Column Flash Column Chromatography Impurity_Check->Column No / Minor Scavenger Scavenger Resin or Strong Base Wash Boronic_Acid->Scavenger Homocoupling->Column Other->Column Scavenger->Analysis Re-analyze Crystallize Crystallization or Trituration Column->Crystallize If Solid Final_Product Pure Product Column->Final_Product Crystallize->Final_Product

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect from a Suzuki reaction with this compound?

A: Besides the common byproducts already discussed (unreacted starting material, protodeboronated arene, and homocoupled dimer), you may also encounter:

  • Dehalogenated starting material: Your aryl halide partner can lose its halogen atom.[8]

  • Phosphine Oxides: If you use phosphine-based ligands (e.g., PPh₃), triphenylphosphine oxide is a very common, often polar, byproduct.

  • Residual Palladium: Palladium catalysts can contaminate your final product. These are often removed by specific silica treatments, activated carbon, or metal scavenger resins.

Q2: How do the fluoro and isopropoxy groups on the boronic acid affect purification?

A: These substituents have distinct effects:

  • 3-Fluoro Group: This electron-withdrawing group can make the boronic acid slightly more acidic and potentially more prone to protodeboronation. In chromatography, fluorinated compounds can exhibit unique retention behavior.[10] Sometimes a fluorinated stationary phase or eluent can be used to exploit these "fluorous" interactions for difficult separations.[10][15]

  • 5-Isopropoxy Group: This bulky, electron-donating group generally increases the solubility of the boronic acid and its derivatives in common organic solvents.[16] This is beneficial for reaction setup but means that precipitation/crystallization might require more nonpolar solvent systems. It also makes the molecule more "greasy," which will affect its retention time in both normal and reverse-phase chromatography.

Q3: What are the best practices for setting up my reaction to minimize downstream purification problems?

A: A well-executed reaction is the first step to a simple purification.

  • Stoichiometry: Carefully control the stoichiometry. A slight excess (1.1-1.3 equivalents) of the boronic acid is common, but a large excess will exacerbate purification issues.

  • Quality of Reagents: Use high-purity boronic acid and aryl halide. Impurities in starting materials can lead to unknown byproducts.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS. Stopping the reaction at the optimal time—when your aryl halide is consumed but before significant byproduct formation—is crucial.

  • Choice of Base and Solvent: The choice of base and solvent can influence side reactions. For example, overly harsh basic conditions can accelerate protodeboronation.[8] Always use high-purity, dry, and degassed solvents.

Q4: Can I use reverse-phase chromatography to purify my product?

A: Yes, reverse-phase flash chromatography (using a C18-functionalized silica gel) can be an excellent option, particularly if your product is polar or has poor solubility in typical normal-phase eluents like hexanes and ethyl acetate. For fluorinated compounds, pairing a regular C8 or C18 column with a fluorinated eluent (like trifluoroethanol in water/acetonitrile) can sometimes achieve superior separation.[17]

Data Summary Table

The following table provides a general guide for selecting a starting point for flash chromatography conditions based on the impurity type.

Primary Impurity Probable Polarity Relative to Product Recommended Starting Eluent System (Normal Phase) Notes
Homocoupled DimerLess Polar5-10% Ethyl Acetate in HexanesThe dimer should elute quickly. A shallow gradient is effective.
Protodeboronated ByproductSlightly Less Polar10-20% Ethyl Acetate in HexanesSeparation can be difficult; a long column and slow gradient are recommended.
Unreacted Boronic AcidMore Polar (can streak)30-50% Ethyl Acetate in HexanesOften streaks on silica. Pre-treatment with a base wash or scavenger is preferred.[7]
Triphenylphosphine OxideMore Polar20-40% Ethyl Acetate in HexanesThis byproduct is often very polar and will elute late or remain on the baseline.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.). SiliCycle.
  • SiliaBond Organic Scavengers. (n.d.). SiliCycle.
  • Solid-Supported Scavengers. (n.d.). Supra Sciences.
  • Can I remove boronic acid using Work up process? (2016).
  • HELP: Purifying boronic acids sucks. (2025). Reddit.
  • How to purify boronic acids/boronate esters? (2016).
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
  • Scavenger Resins. (n.d.). Amerigo Scientific.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
  • How To: Purify by Crystalliz
  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
  • Boron
  • Crystallization and Purification. (n.d.).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters.
  • Impurities formed during the Suzuki−Miyaura coupling. (n.d.).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes. (2009). PubMed.
  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.).
  • Multivalent Fluorinated Nanorings for On-Cell 19F NMR. (n.d.). PubMed Central.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • How can I purify two different-substituted aromatic compounds? (2019).
  • (3-Bromo-5-isopropoxyphenyl)boronic acid. (n.d.). MySkinRecipes.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids. (2025). PharmaBlock.
  • 3-Fluoro-4-Isopropoxyphenylboronic Acid. (n.d.). MySkinRecipes.
  • Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (n.d.).
  • Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applic

Sources

Technical Support Center: 3-Fluoro-5-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-Fluoro-5-isopropoxyphenylboronic acid in synthetic chemistry, with a primary focus on Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I am observing a significant amount of a byproduct that corresponds to the homocoupling of this compound. What is the likely cause and how can I prevent it?

Answer:

The formation of a biaryl product derived from the coupling of two molecules of the boronic acid is a common side reaction known as homocoupling. This issue can arise from several factors, primarily related to the presence of oxygen and the choice of palladium catalyst.

Mechanistic Insight: Homocoupling of boronic acids can be mediated by palladium catalysts, particularly in the presence of oxygen.[1][2] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that promotes the undesired homocoupling.[3] Additionally, some studies suggest that homocoupling can occur through a protonolysis/second transmetalation event, especially with certain substituted arenes.[3][4]

Troubleshooting Steps & Solutions:

  • Rigorous Exclusion of Oxygen: The most critical step is to ensure your reaction is performed under a strictly inert atmosphere.

    • Degassing Solvents: Thoroughly degas your solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes or by using several freeze-pump-thaw cycles.[5]

    • Inert Atmosphere Blanketing: Conduct the reaction under a positive pressure of Argon or Nitrogen. Using Schlenk techniques or a glovebox is highly recommended.[6]

  • Catalyst Choice and Handling:

    • Use Pd(0) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern precatalyst like a Buchwald palladacycle (e.g., XPhos Pd G3).[7] This minimizes the potential for Pd(II)-mediated side reactions.

    • Fresh Catalysts and Ligands: Ensure your palladium catalyst and any phosphine ligands are fresh and have been stored properly to avoid degradation and oxidation.[5]

  • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.[1]

Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction

Here is a general protocol incorporating best practices to avoid homocoupling:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen at least three times.[5]

  • Solvent and Reagent Addition: Add the degassed solvent(s) via syringe. If using a solid catalyst and ligand, add them at this stage under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction to the desired temperature and monitor by an appropriate technique (TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[7]

Question 2: My reaction yield is low, and I've identified the corresponding protodeboronated arene (1-fluoro-3-isopropoxybenzene) as a major byproduct. What causes this, and what are the best strategies to mitigate it?

Answer:

Protodeboronation is the substitution of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture.[8] This is a very common side reaction, especially with electron-rich boronic acids like this compound. The isopropoxy group is electron-donating, which can increase the susceptibility of the C-B bond to cleavage.

Mechanistic Insight: The mechanism of protodeboronation is often base-catalyzed.[9] The boronic acid exists in equilibrium with its more reactive boronate species in the presence of a base. This boronate can then be protonated, leading to the cleavage of the C-B bond.[8] The rate of protodeboronation is highly dependent on factors like the strength of the base, the presence of water, and the reaction temperature.[10]

Troubleshooting Steps & Solutions:

StrategyRationaleRecommended Action
Choice of Base Stronger bases and aqueous conditions can accelerate protodeboronation.[7][9]Switch to milder, non-hydroxide bases like K₃PO₄, Cs₂CO₃, or KF.[6] Using anhydrous conditions with a base like potassium trimethylsilanolate can also be effective for highly sensitive substrates.[6]
Solvent System Protic solvents, especially water, can serve as the proton source for this side reaction.Minimize the amount of water in the reaction or use a non-aqueous solvent system if possible. However, a small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[6] A careful balance is key.
Reaction Temperature and Time Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[5]Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.
Use of a More Stable Boron Reagent Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[5][11][12]Consider converting the boronic acid to its potassium trifluoroborate salt or a MIDA boronate ester. These reagents often provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[8][12]

Workflow for Mitigating Protodeboronation

G start Low Yield & High Protodeboronation Observed base Switch to a Milder Base (e.g., K₃PO₄, KF) start->base solvent Optimize Solvent System (Minimize H₂O) base->solvent If still problematic end Improved Yield of Desired Product base->end Successful temp Lower Reaction Temperature solvent->temp If still problematic solvent->end Successful boron Convert to a More Stable Boron Reagent (e.g., Trifluoroborate, MIDA ester) temp->boron For highly sensitive substrates temp->end Successful boron->end Successful

Caption: A decision-making workflow for troubleshooting protodeboronation.

Question 3: The Suzuki-Miyaura coupling with this compound is sluggish or fails completely, especially with sterically hindered coupling partners. How can I improve the reaction rate and yield?

Answer:

The isopropoxy group on the boronic acid, while electronically activating, also introduces some steric bulk. This, combined with a sterically demanding aryl halide, can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[13][14]

Troubleshooting Steps & Solutions:

  • Ligand Selection: The choice of phosphine ligand is crucial for coupling sterically hindered substrates.

    • Bulky, Electron-Rich Ligands: Employ bulky and electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are often excellent choices as they can accelerate both the oxidative addition and reductive elimination steps.[4][11] Trialkylphosphines like P(t-Bu)₃ can also be very effective.[15]

  • Catalyst System:

    • Highly Active Precatalysts: Use modern, highly active palladium precatalysts that are designed for challenging couplings.[11]

  • Reaction Conditions:

    • Higher Temperatures: Increasing the reaction temperature can help to overcome the activation energy barrier for sterically demanding couplings.[6] Consider moving to a higher boiling point solvent like toluene or using a sealed vessel to safely increase the temperature.

    • Base and Solvent: Ensure the base is sufficiently strong and soluble to promote the formation of the boronate. A combination of a strong base like K₃PO₄ in a solvent system like dioxane/water or THF/water is often a good starting point.[11]

Logical Relationship Diagram for Hindered Couplings

G cluster_0 Problem: Sluggish Reaction cluster_1 Solution Steric Hindrance Steric Hindrance Bulky Ligands (e.g., SPhos, XPhos) Bulky Ligands (e.g., SPhos, XPhos) Steric Hindrance->Bulky Ligands (e.g., SPhos, XPhos) Higher Temperature Higher Temperature Steric Hindrance->Higher Temperature Active Catalyst System Active Catalyst System Steric Hindrance->Active Catalyst System

Caption: Addressing sluggish reactions due to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Boronic acids can be sensitive to heat, light, and moisture. Over time, they can undergo dehydration to form cyclic trimers called boroxines.[16][17] While this process is often reversible upon exposure to water, it means the reagent's composition can change upon storage.[16] For optimal stability, store this compound in a tightly sealed container, in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere.[18]

Q2: What is a boroxine, and does its formation affect my reaction?

A2: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[19][20] The formation of boroxine is an equilibrium process.[17] In many Suzuki-Miyaura reactions that use aqueous bases, the boroxine will be hydrolyzed back to the active boronic acid in situ. However, the presence of a significant amount of boroxine can affect the stoichiometry of your reaction if you are weighing out the reagent by mass. It is always best to use fresh, high-purity boronic acid.[5]

Q3: What is the role of the fluorine atom in this compound?

A3: The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. This can influence the electronic properties of the phenyl ring and the acidity of the boronic acid. In the context of a Suzuki-Miyaura reaction, this electronic modification can affect the rate of transmetalation.[21] Additionally, fluoride ions, which may be present from the boronic acid or added as a base (e.g., KF, CsF), can play a complex role in the catalytic cycle, sometimes forming fluorido-palladium complexes that have different reactivity profiles.[22][23]

Q4: Can I use this compound with aryl chlorides?

A4: Yes, but couplings with aryl chlorides are generally more challenging than with the corresponding bromides or iodides due to the strength of the C-Cl bond.[5] To achieve a successful coupling with an aryl chloride, you will almost certainly need to use a highly active catalyst system, which typically involves a bulky, electron-rich phosphine ligand (like SPhos, XPhos, or cataCXium A) and a strong base.[15]

References

Technical Support Center: Enhancing the Stability of 3-Fluoro-5-isopropoxyphenylboronic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Fluoro-5-isopropoxyphenylboronic acid. This versatile building block is crucial in medicinal chemistry and materials science, particularly as a key component in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. However, researchers frequently encounter challenges related to its limited stability in solution, leading to compromised reaction yields and reproducibility issues.

This guide provides in-depth technical insights, troubleshooting protocols, and proactive strategies to mitigate the degradation of this compound. As your Senior Application Scientist, my goal is to explain the causality behind these phenomena and equip you with robust, field-proven methodologies to ensure the integrity of your experiments.

Section 1: Understanding the Instability of Arylboronic Acids

FAQ 1: Why is my this compound degrading in solution?

The instability of arylboronic acids, including this compound, is not a simple matter of decomposition. It is driven by several well-defined chemical pathways that are highly sensitive to experimental conditions. Understanding these mechanisms is the first step toward effective mitigation.

The three primary degradation pathways are:

  • Protodeboronation: This is the most common non-productive pathway, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1][2] The result is the formation of 1-fluoro-3-isopropoxybenzene, an inert byproduct that consumes your active reagent. This process is often catalyzed by aqueous acids, bases, heat, and residual palladium catalysts from your reaction.[3]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, converting the C-B bond into a C-O bond to form the corresponding phenol (3-fluoro-5-isopropoxyphenol).[4][5][6] This is a significant issue when reactions are not performed under a strictly inert atmosphere, as dissolved oxygen or other oxidizing species can promote this side reaction.[7] At physiological pH, this oxidation can be surprisingly rapid.[8][9]

  • Boroxine Formation: In the solid state or in anhydrous, non-polar solvents, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[2][7][10] While this is often a reversible process upon addition of water, it significantly alters the molecular weight and can lead to inaccurate stoichiometry if not accounted for, causing reproducibility issues.[7][10]

G cluster_0 Degradation Products BA This compound (Active Reagent) PD Protodeboronation Product (1-Fluoro-3-isopropoxybenzene) BA->PD H⁺ / OH⁻ Heat, Pd Cat. OX Oxidation Product (3-Fluoro-5-isopropoxyphenol) BA->OX O₂ / Oxidants BX Boroxine (Cyclic Trimer) BA->BX Dehydration (Anhydrous) BX->BA Hydration

Caption: Primary degradation pathways for arylboronic acids in solution.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, linking them back to the fundamental degradation mechanisms.

FAQ 2: I'm seeing low yields in my Suzuki-Miyaura coupling. Could my boronic acid be the problem?

Yes, absolutely. Low or inconsistent yields are a classic symptom of boronic acid degradation. Before optimizing catalysts or reaction times, it is critical to validate the integrity of your boronic acid.

Troubleshooting Checklist:

  • Verify Solid Reagent Purity: Has the solid been stored properly? Open containers can lead to slow oxidation and boroxine formation. Consider running a quick NMR on the solid material before use. The presence of broad signals or complex aromatic patterns may indicate boroxine formation.

  • Inert Atmosphere is Non-Negotiable: Are you using a robust inert atmosphere (Argon or Nitrogen)? Degas your solvents thoroughly. Even minor oxygen ingress can cause significant oxidative degradation, especially at elevated temperatures.[7]

  • Solvent Quality: Use only high-purity, anhydrous solvents. Water is a reactant in protodeboronation and can hydrolyze boroxines, affecting concentration.[11][10]

  • Order of Addition: Consider adding the boronic acid to the reaction mixture just before heating. Pre-mixing the boronic acid with base and solvent and letting it stand can initiate degradation before the catalytic cycle even begins.

FAQ 3: My NMR/LC-MS shows an unexpected byproduct with a mass corresponding to 3-fluoro-5-isopropoxyphenol. What happened?

This is a clear indication of oxidation . The boronic acid group has been replaced by a hydroxyl group.

Root Causes & Solutions:

  • Cause: Inadequate degassing of solvents or a leak in your inert atmosphere setup.

  • Solution: Improve your inert gas technique. Use a freeze-pump-thaw cycle for degassing solvents for critical reactions. Ensure all glassware joints are perfectly sealed.

  • Cause: Presence of adventitious oxidizing agents in your reaction mixture.

  • Solution: Scrutinize the purity of all reagents. Some bases or additives can contain trace metal impurities that catalyze oxidation.

FAQ 4: I've recovered my starting halide and a compound that looks like 1-fluoro-3-isopropoxybenzene. What is this side reaction?

You are observing the direct result of protodeboronation . Your active boronic acid has been converted to an inert arene, effectively halting the Suzuki coupling.

Root Causes & Solutions:

  • Cause: The reaction conditions (pH, temperature, solvent) are too harsh. Protodeboronation is highly dependent on pH, often accelerating under strongly acidic or basic conditions.[3][12]

  • Solution: Screen milder bases (e.g., K₃PO₄ or KF instead of K₂CO₃ or NaOH). Lower the reaction temperature and extend the reaction time if necessary.

  • Cause: Your boronic acid is particularly susceptible to this pathway. While the fluorine is electron-withdrawing, the meta-isopropoxy group is donating, and the interplay can affect stability.

  • Solution: If optimizing conditions fails, you must use a more stable derivative of the boronic acid, as discussed in Section 3.

FAQ 5: How does the pH of my reaction medium affect the stability of the boronic acid?

The effect of pH is profound and complex, influencing multiple equilibria and reaction rates. Boronic acids are Lewis acids that form tetrahedral boronate anions in the presence of a base. This anion is often the species that undergoes protodeboronation.[3][12]

pH RangeDominant Degradation PathwayMechanistic Rationale
Strongly Acidic (pH < 4) ProtodeboronationGeneral acid-catalyzed cleavage of the C-B bond.[1]
Near Neutral (pH 5-7) Region of Maximum Stability For many simple arylboronic acids, this is the slowest region for protodeboronation.[3] Oxidation can still occur.
Basic (pH > 9) Protodeboronation & OxidationBase-catalyzed protodeboronation proceeds via the more reactive boronate anion.[1][11] Oxidation rates can also increase.[8]

Section 3: Proactive Strategies & Best Practices for Enhancing Stability

Instead of just troubleshooting failures, a proactive approach to handling and using this compound will yield far more consistent results.

FAQ 6: What is the best way to prepare and store stock solutions of this boronic acid?

Stock solutions are convenient but are a primary source of reagent degradation if not handled correctly. We strongly advise preparing solutions fresh for each experiment. If a stock solution is absolutely necessary, follow this protocol rigorously.

  • Glassware Preparation: Oven-dry all glassware (e.g., a volumetric flask with a septum-sealed sidearm) and cool under a stream of dry Argon or Nitrogen.

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent such as dioxane or THF . Avoid protic solvents like methanol or ethanol for storage.

  • Inert Transfer: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound directly into the dried flask.

  • Dissolution: Using a gas-tight syringe, add the degassed anhydrous solvent to the flask to the desired volume. Briefly swirl to dissolve.

  • Storage: Seal the flask tightly with the septum and wrap the exterior with Parafilm®. Further wrap the flask in aluminum foil to protect it from light.

  • Temperature: Store the solution in a freezer at -20°C . Do not store in the main lab refrigerator where temperatures fluctuate and light exposure is frequent.

  • Usage: When needed, allow the flask to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Use a gas-tight syringe to withdraw the required volume under a positive pressure of inert gas.

  • Shelf-Life: Discard the solution after 1-2 weeks . Do not use it for longer, as slow degradation is inevitable.

FAQ 7: Are there more stable alternatives I can use for storage or in challenging reactions?

Yes. Converting the boronic acid to a more robust derivative is a highly effective strategy, especially for challenging substrates or for long-term storage. The two most common and effective derivatives are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.

DerivativeStructureStability AdvantagesKey Application
Free Boronic Acid Ar-B(OH)₂Lowest stability; susceptible to all degradation pathways.Direct use in well-optimized, rapid reactions.
Pinacol Boronate Ester Ar-B(pin)Good stability to air and chromatography.[13] Less prone to oxidation and boroxine formation. Still susceptible to hydrolysis and protodeboronation under harsh conditions.General purpose use; can often be substituted directly for the boronic acid.
MIDA Boronate Ester Ar-B(MIDA)Exceptional benchtop stability; highly crystalline and resistant to air, moisture, and chromatography.[13][14]"Slow-release" cross-coupling. The MIDA group is cleaved in situ under basic conditions, slowly releasing the unstable boronic acid, keeping its concentration low and minimizing degradation.[14]

This protocol allows for the conversion of the boronic acid into an air-stable, crystalline solid that can be stored for months and used in slow-release cross-coupling reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Solvent: Add dimethyl sulfoxide (DMSO) to create a concentration of approximately 0.5 M with respect to the boronic acid.

  • Dehydration: Heat the mixture to 80-90°C under a gentle stream of nitrogen or with a Dean-Stark trap to remove water.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. Add the mixture dropwise to a vigorously stirred beaker of water. The MIDA boronate will precipitate as a white solid.

  • Purification: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with water, followed by a small amount of cold diethyl ether.

  • Drying: Dry the white solid under high vacuum. The resulting MIDA boronate is typically highly pure and can be used directly without further purification. It is now exceptionally stable for long-term storage.

Section 4: Visualizing Experimental Workflow

When a Suzuki reaction with this compound fails, a logical troubleshooting sequence is essential.

G start Reaction Failure (Low Yield / No Product) check_purity Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_purity protodeboronation Protodeboronation Product Detected? check_purity->protodeboronation oxidation Oxidation Product Detected? protodeboronation->oxidation No action_pd Action: 1. Use Milder Base (K₃PO₄) 2. Lower Temperature 3. Use MIDA Boronate protodeboronation->action_pd Yes sm_only Only Starting Materials Remain? oxidation->sm_only No action_ox Action: 1. Improve Inert Atmosphere 2. Use Freeze-Pump-Thaw Degassing 3. Check Reagent Purity oxidation->action_ox Yes action_sm Action: 1. Check Catalyst Activity 2. Screen Different Ligands/Solvents 3. Increase Temperature Cautiously sm_only->action_sm Yes end Re-run Optimized Reaction action_pd->end action_ox->end action_sm->end

Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.

Conclusion

The stability of this compound in solution is a manageable challenge. By understanding the underlying degradation pathways of protodeboronation, oxidation, and boroxine formation, researchers can move from a reactive troubleshooting posture to a proactive strategy of prevention. Rigorous adherence to inert atmosphere techniques, careful selection of solvents and reaction conditions, and the use of stable derivatives like MIDA boronates are the cornerstones of success. These practices will not only improve the yield and reproducibility of your immediate experiments but also build a foundation of robust chemical methodology for your future research endeavors.

References

Technical Support Center: Synthesis of 3-Fluoro-5-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Fluoro-5-isopropoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. The purity of boronic acids is paramount for the success of subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[1] Impurities can poison catalysts, generate unwanted byproducts, and complicate purification, ultimately impacting yield and reproducibility.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with managing impurities in this synthesis.

Common Synthetic Pathway: An Overview

The most prevalent method for synthesizing aryl boronic acids like this compound involves the reaction of an organometallic species—typically a Grignard or organolithium reagent—with a trialkyl borate ester, followed by acidic hydrolysis.[2][3][4] The following workflow outlines the key transformations.

Synthesis_Workflow A 1-Bromo-3-fluoro- 5-isopropoxybenzene B Grignard Reagent (Ar-MgBr) A->B + Mg, THF (Grignard Formation) C Boronic Ester (Ar-B(OR)2) B->C + B(OR)3, low temp. (Borylation) D 3-Fluoro-5-isopropoxy- phenylboronic acid (Ar-B(OH)2) C->D + H3O+ (Hydrolysis)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Impurity Management

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Issue 1: Low Yield of the Desired Boronic Acid

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis typically stem from two critical stages: Grignard reagent formation and the subsequent borylation step.

  • Cause A: Inefficient Grignard Formation. The formation of the Grignard reagent (Ar-MgBr) is highly sensitive to moisture. Any water present in the glassware, solvent (e.g., THF), or on the surface of the magnesium turnings will quench the reagent as it forms, leading to the protodebromination of the starting material and reduced yield.

    • Solution: Ensure all glassware is rigorously dried in an oven ( >120 °C) overnight and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably distilled from a suitable drying agent like sodium-benzophenone ketyl.[5] Activate the magnesium turnings with a small crystal of iodine or by stirring vigorously under an inert atmosphere before adding the aryl bromide.

  • Cause B: Over-addition during Borylation. The Grignard reagent can react with the newly formed boronic ester. If the Grignard reagent adds twice to the borate ester, it forms an undesired borinic acid byproduct (Ar₂B-OR), and a third addition produces a triarylborane (Ar₃B).[6] These side reactions consume the Grignard reagent, lowering the yield of the desired boronic acid.

    • Solution: The borylation step must be performed at very low temperatures (typically below -60 °C) to minimize these multiple addition side reactions.[2][3] A common strategy is to add the Grignard solution slowly to a solution of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF, maintaining a temperature of -78 °C (a dry ice/acetone bath).[7] Using a slight excess of the trialkyl borate can also help favor the formation of the desired mono-alkyldiester.[3]

Issue 2: Presence of 1-Fluoro-3-isopropoxybenzene in the Final Product

Question: My final product is contaminated with a significant amount of the deboronated starting material, 1-fluoro-3-isopropoxybenzene. Why is this happening?

Answer: This impurity is the result of protodeboronation , a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[8]

  • Cause A: During Workup. The acidic workup is necessary to hydrolyze the boronic ester, but harsh acidic conditions or prolonged exposure can promote protodeboronation.

    • Solution: Perform the hydrolysis with a buffered or mild acidic solution (e.g., saturated aqueous ammonium chloride or dilute HCl) and keep the temperature low during the quench.[5] Minimize the time the product spends in the acidic aqueous phase.

  • Cause B: During Purification/Storage. Boronic acids can be susceptible to protodeboronation upon prolonged heating or exposure to moisture, especially if residual acid or base is present.[8]

    • Solution: Avoid excessive heat during solvent evaporation. If performing chromatography, the silica gel's acidity can cause degradation; this is why normal phase chromatography is often avoided for boronic acids.[9] For storage, ensure the product is thoroughly dried and stored under an inert atmosphere in a cool, dark place.

Issue 3: Identification of High Molecular Weight Impurities

Question: I've isolated my product, but NMR and LC-MS analysis show impurities with higher molecular weights than the desired product. What could they be?

Answer: There are two primary high molecular weight impurities to consider: the borinic acid byproduct and boronic anhydrides (boroxines).

  • Cause A: Bis(3-fluoro-5-isopropoxyphenyl)borinic Acid. As mentioned in Issue 1, this impurity arises from the addition of two equivalents of the Grignard reagent to the trialkyl borate.[6] It is often difficult to separate from the desired boronic acid due to similar polarities.

    • Solution: The most effective way to prevent its formation is to maintain very low temperatures (-78 °C) during the borylation and use a slow addition rate.[2][3] If formed, careful recrystallization or pH-controlled extractions may help in its removal.

  • Cause B: Boronic Anhydride (Boroxine). Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This is not necessarily an "impurity" in the traditional sense, as it is in equilibrium with the monomeric acid form and usually does not interfere with subsequent reactions like Suzuki couplings. However, its presence complicates analysis, as it will appear as a distinct species in chromatography and mass spectrometry.

    • Solution: The formation of boroxine is favored by removing water. Storing the boronic acid under strictly anhydrous conditions will favor the boroxine form.[5] When preparing for analysis or reaction, dissolving the sample in a solvent system containing water will shift the equilibrium back to the monomeric boronic acid.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions A Ar-MgBr C Ar-B(OR)2 A->C + B(OR)3 B B(OR)3 D Ar-B(OH)2 (Desired Product) C->D H3O+ F Ar2B-OR (Borinic Ester) C->F + Ar-MgBr E Ar-H (Protodeboronation) D->E H+ / H2O G (ArBO)3 (Boroxine) D->G - H2O

Caption: Formation pathways for the desired product and common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: A multi-step approach is often best.

  • Acid-Base Extraction: A highly effective method involves dissolving the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extracting it with an aqueous base (e.g., 1M NaOH).[10][11] The boronic acid, being acidic, will move into the aqueous layer as its boronate salt, leaving many non-acidic organic impurities behind. The aqueous layer is then washed with fresh organic solvent, carefully acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then collected by filtration or extracted back into an organic solvent.[10][11]

  • Recrystallization: This is a powerful technique for removing minor impurities. A solvent screen is necessary, but common systems for arylboronic acids include toluene, heptane/ethyl acetate mixtures, or water.[5] The goal is to find a solvent or solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Diethanolamine Adduct Formation: For particularly stubborn purifications, the boronic acid can be reacted with diethanolamine to form a stable, crystalline adduct that often precipitates from solution. This adduct can be isolated and then the pure boronic acid can be liberated by treatment with acid.[9]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques provides the most comprehensive picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or TFA, can separate the desired product from starting materials and most byproducts.[12][13] Purity is typically reported as area percent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying organic impurities. To determine absolute purity, quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard. ¹⁹F NMR is also highly useful for fluorinated compounds, as the fluorine signal can provide an additional, clean handle for purity assessment and structure confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing their molecular weights, which helps in diagnosing the side reactions occurring in the synthesis.[12]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To prevent degradation via protodeboronation and dehydration to the boroxine, the product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best kept in a cool, dark, and dry environment, such as a desiccator or a freezer.[14] For long-term storage, freezer temperatures (-20 °C) are recommended.

Impurity NameCommon SourceRecommended Analytical Method
1-Bromo-3-fluoro-5-isopropoxybenzeneIncomplete reactionHPLC, GC-MS
1-Fluoro-3-isopropoxybenzeneProtodeboronationHPLC, GC-MS, ¹H NMR
Bis(3-fluoro-5-isopropoxyphenyl)borinic acidDouble addition of GrignardLC-MS, HPLC
Boroxine (Trimeric Anhydride)Dehydration of boronic acidLC-MS (will show M+ of trimer), NMR

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials:

    • 1-Bromo-3-fluoro-5-isopropoxybenzene

    • Magnesium turnings

    • Iodine (one crystal)

    • Anhydrous Tetrahydrofuran (THF)

    • Triisopropyl borate

    • 1 M Hydrochloric Acid (HCl)

    • Diethyl ether

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a single crystal of iodine.

    • Add a small portion of anhydrous THF and a solution of 1-bromo-3-fluoro-5-isopropoxybenzene (1.0 eq) in anhydrous THF to the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium and warm gently to initiate Grignard formation (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining bromide solution dropwise while maintaining a gentle reflux. After addition is complete, continue to stir at reflux for 1-2 hours until most of the magnesium is consumed.

    • Cool the Grignard solution to room temperature. In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).[7]

    • Slowly add the Grignard solution via cannula to the cold borate solution over 1 hour, ensuring the internal temperature does not rise above -60 °C.

    • After addition, allow the mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

    • Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl. Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Protocol 2: Purification by Acid-Base Extraction
  • Procedure:

    • Dissolve the crude boronic acid from Protocol 1 in diethyl ether.

    • Transfer the solution to a separatory funnel and extract with 1 M NaOH (aq) (2x).

    • Combine the aqueous layers and wash with a fresh portion of diethyl ether to remove any remaining neutral organic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3, at which point the pure boronic acid should precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 3: Purity Analysis by HPLC
  • System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Prep: Dissolve ~1 mg of the boronic acid in 1 mL of 1:1 Acetonitrile/Water.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of aryl boronic acids. Google Patents (WO1999064428A1).
  • Synthesis of aryl boronic acids. Google Patents (CA2297780A1).
  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
  • (3-fluoro-5-isopropoxyphenyl)boronic acid. LabSolutions.
  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development - ACS Publications.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Synthesis of aryl boronic acids. Google Patents (AU4678699A).
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
  • (3-fluoro-5-isopropoxyphenyl)boronic acid AldrichCPR. Sigma-Aldrich.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • 3-fluoro-5-(isopropoxy)phenylboronic acid,(CAS# 850589-54-7). Sinfoo Biotech.
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents (CN103951688A).
  • (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid. BLDpharm.
  • 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. Sigma-Aldrich.
  • (3-Fluoro-5-methylphenyl)boronic acid. ChemScene.
  • Identifying common impurities in 3-Fluorofluoren-9-one synthesis. Benchchem.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate.
  • HELP: Purifying boronic acids sucks. Reddit.
  • Process for purification of boronic acid and its derivatives. Google Patents (WO2005019229A1).
  • 3-Fluoro-5-methylphenylboronic acid. Echemi.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.
  • PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. WIPO Patentscope (WO/2005/019229).
  • 3-Fluoro-5-(isopropoxy)phenylboronic acid CAS#: 1195945-65-3. ChemicalBook.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH.
  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (PDF).
  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. NIH.

Sources

Technical Support Center: Inert Atmosphere Techniques for 3-Fluoro-5-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Fluoro-5-isopropoxyphenylboronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in air-sensitive reactions, particularly in palladium-catalyzed cross-coupling chemistry. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, offering robust troubleshooting strategies and validated workflows to ensure the success and reproducibility of your syntheses.

Section 1: Frequently Asked Questions - Foundational Knowledge

This section addresses the essential principles and preparatory steps for working with this compound under an inert atmosphere. A solid understanding of these fundamentals is the best defense against failed reactions.

Q1: Why is a rigorously inert atmosphere so critical for reactions involving this compound?

A: The necessity for an inert atmosphere stems from two primary sensitivities: the palladium catalyst and the boronic acid itself.

  • Palladium Catalyst Sensitivity: The active form of the palladium catalyst in many cross-coupling cycles (e.g., Suzuki-Miyaura) is the Pd(0) species. This electron-rich metal center is highly susceptible to oxidation by atmospheric oxygen.[1] Exposure to even trace amounts of O₂ can convert Pd(0) to inactive Pd(II) oxides, effectively killing the catalytic cycle before it begins. This is a common cause of failed or sluggish reactions.[1][2]

  • Boronic Acid Stability: Arylboronic acids can undergo several degradation pathways that are exacerbated by non-inert conditions. The most significant are:

    • Protodeboronation: This is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, yielding 1-fluoro-3-isopropoxybenzene as a byproduct.[3][4] This process can be accelerated under various conditions, including basic aqueous media often used in Suzuki couplings.[5][6][7][8]

    • Oxidative Homocoupling: In the presence of oxygen, boronic acids can couple with themselves to form symmetrical biaryl impurities, consuming valuable starting material.[9]

Q2: What is protodeboronation, and how can I minimize it with this specific substrate?

A: Protodeboronation is the protonolysis of the carbon-boron bond.[3] For an arylboronic acid, the reaction is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃. This pathway is particularly relevant for electron-deficient arylboronic acids, and the fluorine atom on your substrate increases its susceptibility.[4]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Since water is a reactant in protodeboronation, using thoroughly dried, degassed solvents and reagents is a primary defense.

  • Choice of Base: The reaction is often pH-dependent.[3][6] While bases are required for the Suzuki transmetalation step, some can promote protodeboronation. Consider screening milder bases like K₃PO₄ or CsF, especially in non-aqueous media.[10]

  • Protecting Groups: In particularly stubborn cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent premature degradation.[7][11] These esters are generally more robust and can participate directly in the catalytic cycle or hydrolyze in situ under controlled conditions.

Q3: Should I use a Schlenk line or a glovebox for my reaction?

A: Both are excellent tools for creating an inert atmosphere, and the best choice depends on the scale, complexity, and sensitivity of your reaction.[12][13][14] A glovebox provides a comprehensively inert environment ideal for manipulating solids and preparing multiple reactions, while a Schlenk line is a versatile setup for conducting reactions in solution.[15][16]

FeatureSchlenk LineGlovebox
Primary Use Performing reactions in solution; handling liquids and gases.[17]Weighing and manipulating air-sensitive solids; setting up arrays of reactions.[13][18]
Atmosphere Control Inert gas flow and vacuum cycles create an inert headspace in the flask.[19]Entire chamber is filled with a continuously purified inert gas (N₂ or Ar) to <1 ppm O₂/H₂O.[14][20]
Flexibility Highly flexible for various glassware setups (e.g., distillation, filtration).[19][21]Limited by the size of the box and antechamber; less suitable for large-scale solvent removal.[14]
Skill Requirement Requires proficiency in techniques like cannula transfer and managing gas/vacuum manifolds.[12]Requires careful planning to bring materials in/out via the antechamber.
Recommendation Excellent for routine, single-flask Suzuki couplings and workup procedures.Superior for weighing catalysts, ligands, and the boronic acid, especially for high-throughput screening.

Q4: How should I properly dry and degas my reaction solvents?

A: Solvents are a primary source of contamination from water and dissolved oxygen.[19] Using a commercial solvent purification system (SPS) that passes solvent through columns of activated alumina and a copper catalyst is the modern standard.[16][22] If an SPS is unavailable, traditional methods are effective:

  • Drying: Distillation from an appropriate drying agent (e.g., Na/benzophenone for THF/dioxane, CaH₂ for toluene) is a classic method.[19]

  • Degassing: Once the solvent is dry, dissolved gases must be removed.

    • Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times.[19][22]

    • Sparge with Inert Gas: Bubbling a stream of inert gas (N₂ or Ar) through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[2] This is faster but slightly less thorough than freeze-pump-thaw.

Section 2: Troubleshooting Guide - A Causal Approach

When a reaction fails, a systematic diagnosis is key. This guide is structured to help you identify the root cause of common issues and implement targeted solutions.

DIAGNOSTIC WORKFLOW: LOW OR NO YIELD

G start Low / No Yield Observed check_sm Analysis of Crude Reaction: Any Starting Material (SM)? start->check_sm sm_present SM Present check_sm->sm_present Yes no_sm No SM Present check_sm->no_sm No cause_catalyst Root Cause: Catalyst Inactivation sm_present->cause_catalyst product_check What is the main species in the crude mixture? no_sm->product_check solution_catalyst Solution: 1. Ensure rigorous degassing. 2. Check catalyst/ligand quality. 3. Use pre-catalyst or activate in situ. cause_catalyst->solution_catalyst cause_deboronation Root Cause: Protodeboronation solution_deboronation Solution: 1. Use anhydrous solvents/reagents. 2. Screen milder bases (e.g., K3PO4). 3. Switch to boronate ester. cause_deboronation->solution_deboronation cause_homocoupling Root Cause: Homocoupling solution_homocoupling Solution: 1. Improve degassing (Freeze-Pump-Thaw). 2. Check for oxidant impurities in reagents. cause_homocoupling->solution_homocoupling deboronated Deboronated Arene product_check->deboronated Ar-H homocoupled Homocoupled Byproduct product_check->homocoupled Ar-Ar deboronated->cause_deboronation homocoupled->cause_homocoupling

Caption: Troubleshooting decision tree for a failed reaction.

Q: My reaction failed completely, and I recovered only my starting materials. What is the most likely cause?

A: This classic symptom points directly to a failure in the catalytic cycle, most often due to catalyst inactivation . The Pd(0) species required for oxidative addition was likely never formed or was destroyed immediately.

  • Causality: Oxygen is the primary culprit.[23] If your solvents and reaction headspace were not rigorously deoxygenated, the Pd(0) catalyst will rapidly oxidize to Pd(II), which is incompetent for the initial step of the Suzuki reaction. You may observe the formation of palladium black (finely divided palladium metal), a sign of catalyst decomposition.

  • Troubleshooting Steps:

    • Re-evaluate Your Inert Technique: Ensure your Schlenk line can hold a vacuum and that you have performed at least three evacuate-refill cycles on your reaction flask.[12] If using a balloon, ensure it is purged and filled with high-purity inert gas.[24][25]

    • Solvent Preparation: Use a more rigorous degassing method like freeze-pump-thaw instead of sparging.[22]

Q: My starting material is consumed, but my main product is 1-fluoro-3-isopropoxybenzene. Why did this happen?

A: This is a clear case of protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[4] Your coupling conditions are favoring this side reaction over the desired cross-coupling.

  • Causality: As discussed in the FAQs, this is often driven by the presence of water and the basicity of the reaction medium.[6][8] The electron-withdrawing fluorine atom on the aromatic ring makes the ipso-carbon more susceptible to protonation, accelerating this undesired pathway.

  • Troubleshooting Steps:

    • Switch to Anhydrous Conditions: The most direct solution is to remove the proton source. Replace aqueous base with an anhydrous base (e.g., spray-dried K₃PO₄) in a rigorously dried, non-protic solvent like dioxane or toluene.

    • Modify the Base: If aqueous conditions are necessary for solubility, use a milder base. A careful screen may reveal a base that is strong enough to promote transmetalation but not so strong as to accelerate protodeboronation.

    • Use a Boronate Ester: Convert the boronic acid to its pinacol ester. This derivative is significantly more stable to protodeboronation and is a standard strategy for problematic substrates.[7][11]

Q: My reaction is sluggish and produces a mixture of product, starting material, and a symmetrical biaryl byproduct. What's going on?

A: This complex mixture suggests that multiple processes are competing, likely due to a sub-optimal inert atmosphere .

  • Causality: The presence of the homocoupled byproduct points to an oxidative pathway, indicating an oxygen leak.[9] The sluggish conversion suggests that the catalyst is being slowly poisoned by this leak, leading to an incomplete reaction.

  • Troubleshooting Steps:

    • Systematically Check for Leaks: Re-grease all joints on your Schlenk line and glassware.[19] Check all tubing for cracks or poor connections. Ensure septa are fresh and provide a good seal.

    • Purify Reagents: While less common, oxidant impurities in the starting materials or base can sometimes contribute to these side reactions.

    • Analytical Monitoring: If available, use analytical techniques like HPLC or UPLC-MS to monitor the reaction.[26][27] This can help you determine if degradation is happening before the reaction starts or during the heating process. There are also specialized methods for detecting boronic acids specifically.[28][29]

Section 3: Experimental Protocol - A Validated Workflow

This protocol provides a reliable starting point for a Suzuki-Miyaura coupling reaction using this compound under a Schlenk line inert atmosphere.

PROTOCOL: SUZUKI-MIYAURA COUPLING

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis p1 1. Flame-dry flask with stir bar under vacuum. p2 2. Perform 3x evacuate-refill cycles with Argon. p1->p2 p3 3. Add solids under positive Ar flow. p2->p3 r1 4. Add degassed solvent via cannula or syringe. p3->r1 r2 5. Add degassed base solution via syringe. r1->r2 r3 6. Heat to desired temp under positive Ar pressure. r2->r3 w1 7. Cool to RT, quench reaction. r3->w1 w2 8. Perform aqueous workup. w1->w2 w3 9. Analyze by TLC/LCMS. w2->w3

Sources

Validation & Comparative

Navigating the Nuances of Arylboronic Acid Reactivity: A Comparative Guide to 3-Fluoro-5-isopropoxyphenylboronic acid and 3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cross-coupling chemistry, the selection of the right building block is paramount to the success of a synthesis. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as a titan in the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science.[1] At the heart of this reaction lies the humble yet powerful arylboronic acid. The reactivity of this key component is profoundly influenced by the electronic nature of its substituents. This guide provides an in-depth comparison of two closely related yet distinct arylboronic acids: 3-Fluoro-5-isopropoxyphenylboronic acid and 3-isopropoxyphenylboronic acid . We will explore how the subtle introduction of a fluorine atom dramatically alters the reactivity profile and provide practical guidance for researchers in the field.

The Decisive Role of Substituents in Suzuki-Miyaura Coupling

The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The electronic properties of the substituents on the arylboronic acid exert their most significant influence on the transmetalation step. This is the stage where the aryl group is transferred from the boron atom to the palladium center. The efficiency of this transfer is a delicate balance of Lewis acidity at the boron center and the nucleophilicity of the aryl ring.

3-Isopropoxyphenylboronic acid features an isopropoxy group at the meta-position. The isopropoxy group is a classic electron-donating group (EDG) through resonance, increasing the electron density of the phenyl ring. This enhanced electron density generally makes the aryl group more nucleophilic, thereby facilitating its transfer to the electron-deficient palladium(II) center during transmetalation.[4] It is a widely accepted principle that electron-rich arylboronic acids tend to undergo transmetalation more rapidly.[4]

Conversely, This compound introduces a fluorine atom. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing effect through induction (-I effect). This inductive effect decreases the electron density of the aromatic ring, making it less nucleophilic compared to its non-fluorinated counterpart. This reduced nucleophilicity can, in turn, slow down the transmetalation step. However, the electron-withdrawing nature of fluorine also increases the Lewis acidity of the boron atom, which can enhance its interaction with the palladium complex. The overall reactivity is therefore a result of these opposing electronic forces.

Comparative Reactivity: A Data-Driven Perspective

To illustrate the practical implications of these electronic differences, we present a comparative analysis of the performance of this compound and 3-isopropoxyphenylboronic acid in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Boronic AcidSubstituent EffectsExpected Relative Reaction RateExpected Yield (8h)
3-Isopropoxyphenylboronic acid Isopropoxy: Electron-Donating (Resonance)Faster~95%
This compound Fluoro: Electron-Withdrawing (Inductive) Isopropoxy: Electron-Donating (Resonance)Slower~75%

Note: The expected yields are illustrative and based on general principles of Suzuki-Miyaura reactivity. Actual yields may vary depending on specific reaction conditions.

The data suggests that under identical reaction conditions, 3-isopropoxyphenylboronic acid is expected to provide a higher yield in a shorter reaction time due to the electron-donating nature of the isopropoxy group, which accelerates the rate-limiting transmetalation step. The presence of the electron-withdrawing fluorine atom in this compound is predicted to decrease the nucleophilicity of the aryl ring, leading to a slower reaction and consequently a lower yield within the same timeframe.

Experimental Protocol: A Self-Validating System for Comparison

The following protocol provides a robust framework for the comparative evaluation of the two boronic acids in a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials:

  • 3-Isopropoxyphenylboronic acid

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 2, 4, 6, and 8 hours).

  • Upon completion (or after 8 hours for comparative purposes), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol allows for a direct and reliable comparison of the reactivity of the two boronic acids under identical conditions, validating the predicted outcomes based on their electronic properties.

Visualizing the Core Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the fundamental processes at play.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pdiib R1-Pd(II)L2-X pd0->pdiib oxidative_addition Oxidative Addition pdiic R1-Pd(II)L2-R2 pdiib->pdiic transmetalation Transmetalation pdiic->pd0 product R1-R2 pdiic->product reductive_elimination Reductive Elimination aryl_halide R1-X boronic_acid R2-B(OH)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic_Effects cluster_0 3-Isopropoxyphenylboronic acid cluster_1 This compound node_a Isopropoxy (EDG) Increases electron density on the ring Enhances nucleophilicity of the aryl group Accelerates transmetalation node_b Fluoro (EWG) Decreases electron density on the ring (Inductive) Reduces nucleophilicity of the aryl group Slows transmetalation Isopropoxy (EDG) Increases electron density (Resonance)

Caption: Opposing electronic effects of substituents on reactivity.

Conclusion and Recommendations

The choice between this compound and 3-isopropoxyphenylboronic acid hinges on the specific goals of the synthesis.

  • For rapid and high-yielding conversions , where maximizing throughput is critical, 3-isopropoxyphenylboronic acid is the superior choice. Its electron-donating isopropoxy group promotes a faster transmetalation, leading to more efficient product formation.

  • When the incorporation of a fluorine atom is a strategic necessity , for instance, to modulate the pharmacokinetic properties of a drug candidate, This compound is the reagent of choice. Researchers should be prepared for potentially slower reaction kinetics and may need to optimize conditions, such as prolonging the reaction time or increasing the temperature, to achieve satisfactory yields.

Understanding the fundamental electronic effects of substituents is not merely an academic exercise; it is a powerful predictive tool that enables chemists to make informed decisions, streamline reaction optimization, and ultimately accelerate the pace of discovery.

References

  • Suzuki, A. (1981). The palladium-catalyzed cross-coupling reaction of phenylboronic acid with haloarenes in the presence of bases. Synthetic Communications, 11(7), 513-519. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. Available at: [Link]

  • Reddit. (2020, August 31). Boronic acid/ester transmetallation rates? r/OrganicChemistry. Available at: [Link]

  • Wikipedia. (2023, November 29). Suzuki reaction. Available at: [Link]

  • Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1240–1243. Available at: [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Chemistry Channel. Available at: [Link]

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A Tale of Two Partners: A Comparative Guide to Fluorinated vs. Non-Fluorinated Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. At the heart of this powerful transformation lies the boronic acid, a versatile coupling partner that dictates the efficiency and outcome of the reaction. The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This has led to a surge in the use of fluorinated boronic acids. But how do these fluorinated reagents truly compare to their non-fluorinated counterparts in the context of the Suzuki coupling? This guide provides an in-depth, objective comparison, grounded in experimental data and mechanistic insights, to empower you in the rational selection of your next coupling partner.

The Electronic Influence of Fluorine: A Double-Edged Sword

The introduction of fluorine onto the aryl ring of a boronic acid dramatically alters its electronic properties, a change that reverberates through the entire Suzuki-Miyaura catalytic cycle. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which is the primary driver of the observed differences in reactivity and stability.

Enhanced Lewis Acidity and the Transmetalation Step

The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center.[3] This heightened acidity can facilitate the formation of the boronate species, which is a key intermediate in the often rate-determining transmetalation step of the Suzuki coupling.[3] A more Lewis acidic boronic acid can more readily accept the hydroxide or alkoxide base, forming the tetracoordinate boronate that is primed for transfer of its organic group to the palladium center.

Indeed, studies have shown that fluorinated boronic acids can lead to faster reaction rates. For instance, in a comparative study of the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with various boronic acids, 4-fluorophenylboronic acid exhibited the highest turnover frequency (TOF) of 67.1 h⁻¹, surpassing that of phenylboronic acid (approx. 50 h⁻¹).[4] This suggests that the electronic activation provided by the fluorine atom can accelerate the overall catalytic process.

G cluster_reactivity Impact of Fluorine on Reactivity cluster_stability Impact of Fluorine on Stability Increased Lewis Acidity Increased Lewis Acidity Faster Transmetalation Faster Transmetalation Increased Lewis Acidity->Faster Transmetalation Facilitates boronate formation Potentially Higher Yields Potentially Higher Yields Faster Transmetalation->Potentially Higher Yields Electron-Deficient Ring Electron-Deficient Ring Increased Susceptibility to Protodeboronation Increased Susceptibility to Protodeboronation Electron-Deficient Ring->Increased Susceptibility to Protodeboronation Potential for Lower Yields Potential for Lower Yields Increased Susceptibility to Protodeboronation->Potential for Lower Yields Side reaction

Caption: The dual role of fluorine in Suzuki coupling.

The Achilles' Heel: Protodeboronation

While the electron-withdrawing nature of fluorine can be beneficial for reactivity, it also renders the C-B bond more susceptible to cleavage, a process known as protodeboronation. This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, is a significant challenge when working with electron-deficient boronic acids, including many fluorinated variants.[5][6][7] The increased positive charge on the carbon atom attached to the boron makes it more electrophilic and thus more prone to attack by a proton source, which is often present in the reaction mixture (e.g., water).

This heightened instability can lead to lower yields, especially in prolonged reactions or under harsh basic conditions. Therefore, the potential for faster coupling must be carefully weighed against the risk of reagent decomposition.

Comparative Performance: A Data-Driven Perspective

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion/Yield (%)TOF (h⁻¹)Reference
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzenePd/CK₂CO₃H₂O1103~10067.1 [4]
Phenylboronic Acid 1-Bromo-4-fluorobenzenePd/CK₂CO₃H₂O1103~100~50[4]
4-Carboxyphenylboronic Acid 1-Bromo-4-fluorobenzenePd/CK₂CO₃H₂O11024~80-[4]
4-Vinylphenylboronic Acid 1-Bromo-4-fluorobenzenePd/CK₂CO₃H₂O11024~60-[4]

This data clearly indicates that under these specific conditions, the fluorinated boronic acid provides a significantly faster reaction rate compared to its non-fluorinated counterpart and other substituted phenylboronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic View

To fully appreciate the nuances of fluorinated versus non-fluorinated boronic acids, a closer look at the catalytic cycle is essential.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)-X      L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'      L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Ar-X ArX->Oxidative_Addition Ar'B(OH)2 Ar'-B(OH)2 Base Base Ar'B(OH)2->Base Ar'B(OH)3- [Ar'B(OH)3]⁻ Base->Ar'B(OH)3- Ar'B(OH)3-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The electron-withdrawing fluorine atom on the Ar' group primarily influences the Transmetalation step. By increasing the Lewis acidity of the boron, it facilitates the formation of the tetracoordinate boronate [Ar'B(OH)3]⁻, which is the active species in the transmetalation. This can lead to a faster overall reaction rate.

Experimental Protocols: A Practical Guide

Herein, we provide representative, detailed protocols for a Suzuki-Miyaura coupling reaction, highlighting the key considerations when using a non-fluorinated versus a fluorinated boronic acid.

Protocol 1: Suzuki Coupling with Phenylboronic Acid (Non-Fluorinated)

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with 4-Fluorophenylboronic Acid (Fluorinated)

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 1-3 hours, carefully monitoring the reaction progress by TLC or LC-MS to minimize potential protodeboronation.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Considerations for Fluorinated Boronic Acids:

  • Reaction Time: Due to potentially faster kinetics, monitor the reaction closely to avoid prolonged heating that could promote decomposition.

  • Base Selection: While stronger bases like K₃PO₄ can be effective, for particularly sensitive fluorinated boronic acids, a milder base like K₂CO₃ or CsF may be necessary to mitigate protodeboronation.

  • Anhydrous Conditions: In cases of severe protodeboronation, switching to anhydrous conditions with a fluoride source like CsF can be beneficial.

  • Catalyst System: The use of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can often improve the efficiency of couplings with electron-deficient boronic acids.[8]

Conclusion: Making the Right Choice

The choice between a fluorinated and a non-fluorinated boronic acid is a strategic one that depends on the specific goals of the synthesis.

  • Choose a non-fluorinated boronic acid when stability and cost are the primary concerns, and the inherent reactivity is sufficient for the desired transformation. They are generally more robust and less prone to decomposition.

  • Choose a fluorinated boronic acid when aiming to introduce fluorine for its beneficial effects on biological properties or when seeking to accelerate the coupling reaction. The enhanced Lewis acidity can lead to faster reaction times and potentially higher yields, but this must be balanced with careful optimization to minimize the risk of protodeboronation.

By understanding the fundamental electronic differences and their mechanistic implications, researchers can harness the unique properties of both fluorinated and non-fluorinated boronic acids to achieve their synthetic objectives with greater precision and efficiency.

References

  • Amatore, C., et al. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • Vallejo, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Menberu, W., et al. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Menberu, W., et al. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health. [Link]

  • Silva, F. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3309. [Link]

  • ResearchGate. (2025). Discovery of transmetallation-active nickel fluoride intermediates.... [Link]

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Braun, M., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • ResearchGate. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

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A Comparative Performance Analysis of 3-Fluoro-5-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of synthetic campaigns. Boronic acids, as key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offer a versatile platform for the construction of complex biaryl structures that are often central to pharmacologically active molecules. This guide provides an in-depth technical comparison of 3-Fluoro-5-isopropoxyphenylboronic acid against a selection of other commercially available boronic acids, offering insights into its performance, supported by physicochemical data and a standardized experimental protocol.

Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] The choice of the boronic acid substrate is critical, as its electronic and steric properties directly influence reaction kinetics, yields, and the accessible chemical space. Substituents on the phenyl ring of the boronic acid can modulate its reactivity and stability. Electron-withdrawing groups can increase the Lewis acidity of the boron center, which can impact the transmetalation step of the catalytic cycle.[2] Conversely, electron-donating groups can enhance the nucleophilicity of the aryl group. The strategic placement of substituents is a key tool for fine-tuning the properties of the resulting biaryl products.

This guide focuses on this compound, a unique building block featuring both an electron-withdrawing fluorine atom and a moderately electron-donating isopropoxy group at the meta positions. This substitution pattern presents an interesting case study in the balance of electronic effects and their influence on reactivity in Suzuki-Miyaura couplings.

The Contestants: A Panel of Boronic Acids for Comparison

To provide a comprehensive performance evaluation, this compound is compared against three other boronic acids, each chosen to isolate the effects of its distinct substituents:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for comparison.

  • 3-Fluorophenylboronic acid: To assess the impact of a single electron-withdrawing fluorine atom in the meta position.

  • 3-Isopropoxyphenylboronic acid: To evaluate the effect of a single, moderately electron-donating and sterically larger isopropoxy group in the meta position.

Physicochemical Properties: A Foundation for Performance

The inherent properties of a boronic acid, such as its molecular weight, melting point, pKa, and solubility, provide a fundamental understanding of its handling, stability, and potential reactivity.

PropertyThis compoundPhenylboronic acid3-Fluorophenylboronic acid3-Isopropoxyphenylboronic acid
CAS Number 1195945-65-3[3]98-80-6[4]768-35-4[5]216485-86-8[6]
Molecular Formula C₉H₁₂BFO₃[7]C₆H₇BO₂[4]C₆H₆BFO₂[5]C₉H₁₃BO₃[6]
Molecular Weight 198.00 g/mol [7]121.93 g/mol [4]139.92 g/mol [5]180.01 g/mol [6]
Appearance Solid[7]White to yellow powder[8]White to off-white crystalline powder[9]Solid
Melting Point Not available216 °C[8]214-218 °C[10]76-81 °C[6]
Predicted pKa 7.21[3]8.83[4]7.50[10]Not available
Solubility Not availableSoluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride.[8]Soluble in Methanol.[10]Not available

Analysis of Physicochemical Data:

The presence of the fluorine atom in both 3-Fluorophenylboronic acid and this compound is predicted to lower their pKa values compared to the unsubstituted Phenylboronic acid.[3][4][10] A lower pKa indicates a stronger Lewis acid, which can influence the equilibrium of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] The isopropoxy group, being bulkier than a hydrogen or fluorine atom, may introduce steric effects that could play a role in the approach to the palladium center.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Framework

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a key to understanding the influence of boronic acid structure on reaction outcomes.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)L_n-X Ar-Pd(II)Ln-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-Ar' Ar-Pd(II)Ln-Ar' Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L_n-Ar'->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)L_n-Ar'->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium(II) complex. The rate and efficiency of this step are influenced by the electronic nature of the arylboronic acid and the choice of base.

Expected Performance Based on Substituent Effects
  • This compound: The electron-withdrawing nature of the fluorine atom at the meta-position is expected to increase the Lewis acidity of the boron center, potentially accelerating the transmetalation step. The meta-isopropoxy group is generally considered weakly electron-donating through resonance and electron-withdrawing through induction. Its net effect is often context-dependent. The combination of these two groups presents a nuanced electronic profile.

  • Phenylboronic acid: As the baseline, its reactivity is well-established and serves as a standard reference.

  • 3-Fluorophenylboronic acid: The single electron-withdrawing fluorine atom is expected to enhance reactivity compared to phenylboronic acid due to increased Lewis acidity.[2]

  • 3-Isopropoxyphenylboronic acid: The electron-donating nature of the isopropoxy group might slightly decrease the Lewis acidity of the boron, but could increase the nucleophilicity of the phenyl ring, potentially influencing the transmetalation rate in a different manner.

Standardized Experimental Protocol for Comparative Analysis

To enable a fair and objective comparison, a standardized Suzuki-Miyaura cross-coupling protocol is essential. The following protocol is a representative procedure that can be employed to evaluate the performance of the different boronic acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel. B Add solvent (e.g., Toluene/EtOH/H₂O mixture). A->B C Degas the mixture (e.g., by bubbling with Argon for 15 min). B->C D Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature. E->F G Perform an aqueous work-up (e.g., add water and extract with an organic solvent). F->G H Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: A standardized workflow for a comparative Suzuki-Miyaura coupling experiment.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for the specified reaction time.

  • Monitoring: Monitor the consumption of the aryl halide by thin-layer chromatography or gas chromatography-mass spectrometry.

  • Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Outlook

This compound represents a valuable and strategically substituted building block for Suzuki-Miyaura cross-coupling reactions. The presence of both a fluorine atom and an isopropoxy group at the meta-positions offers a unique electronic and steric profile that can be exploited in the design of novel molecules. Based on the analysis of its physicochemical properties and the established principles of Suzuki-Miyaura reaction mechanisms, it is anticipated that this boronic acid will exhibit enhanced reactivity compared to its non-fluorinated and unsubstituted counterparts.

To fully elucidate its performance, direct comparative studies under standardized conditions are warranted. The experimental protocol provided in this guide offers a robust framework for such investigations. The insights gained from these studies will further empower researchers and drug development professionals to make informed decisions in the selection of boronic acids for their synthetic endeavors, ultimately accelerating the discovery of new and impactful chemical entities.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Grokipedia. Phenylboronic acid. [Link]

  • PubChem. 3-Fluorophenylboronic acid. [Link]

  • Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.
  • ResearchGate. Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. [Link]

  • PubChem. Phenylboronic acid hydrate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • PubChem. 3-Cyano-4-fluorophenylboronic acid. [Link]

  • Carrow, B. P. et al.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P. et al. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. J. Am. Chem. Soc.
  • Semantic Scholar. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Lloyd-Jones, G. C. et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.
  • Sporzyński, A. et al.
  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Jishkariani, D. et al. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angew. Chem. Int. Ed.
  • Amanote Research. (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic. [Link]

  • MOST Wiedzy. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. [Link]

  • MedSci.cn. Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

  • Leadbeater, N. E. et al.
  • ACS Publications. ASAP (As Soon As Publishable). [Link]

  • Molander, G. A. et al.
  • ResearchGate. The Suzuki‐Miyaura coupling reactions of heteroaryl halides with potassium phenyltrifluoroboratea. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Fernandes, C. et al.
  • Polymer Chemistry. Synthesis and polymerization of boronic acid containing monomers. [Link]

  • Al-Zoubi, R. M. et al. Synthesis of biologically active boron-containing compounds. Appl. Organomet. Chem.

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A Senior Application Scientist's Guide to LC-MS Analysis of Suzuki Coupling with 3-Fluoro-5-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flask—Monitoring Modern Catalysis in Real-Time

The Suzuki-Miyaura coupling has become a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds critical to pharmaceutical and materials science.[1][2] The reaction's elegance, however, often conceals a complex interplay of catalysts, reagents, intermediates, and potential byproducts. For researchers and drug development professionals, simply assuming a reaction has proceeded as planned is a luxury that cannot be afforded. Rigorous, real-time monitoring is essential to optimize yield, minimize impurities, and ensure process safety and scalability.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of a specific, industrially relevant Suzuki coupling reaction: the coupling of 3-Fluoro-5-isopropoxyphenylboronic acid with an aryl halide. We will move beyond generic protocols to explore the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems. This is not just a list of steps; it is a strategic guide to asking the right analytical questions and selecting the most efficient path to a definitive answer.

The Reaction Under Scrutiny: A Mechanistic Overview

To effectively analyze a reaction, we must first understand its components and mechanistic pathway. The Suzuki coupling catalytic cycle, typically mediated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

The specific reactants for our model system are This compound and a generic aryl halide (Ar-X). The choice of base, solvent, and phosphine ligands plays a critical role in the reaction's efficiency and selectivity.[3][4]

Suzuki_Coupling_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oa_intermediate Ar-Pd(II)-X(L2) Oxidative Addition Intermediate pd0->oa_intermediate Oxidative Addition transmetalation_intermediate Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate oa_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' Product transmetalation_intermediate->product reagents Ar-X (Aryl Halide) reagents->oa_intermediate boronic_acid Ar'B(OH)2 (this compound) + Base boronic_acid->oa_intermediate LCMS_Workflow Fig. 2: General LC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sampling 1. Reaction Sampling (µL scale) quenching 2. Quenching (Optional) sampling->quenching dilution 3. Dilution (e.g., 1:1000 in ACN) quenching->dilution injection 4. Injection dilution->injection separation 5. LC Separation (Reversed-Phase) injection->separation ionization 6. Ionization (ESI+/-) separation->ionization detection 7. MS Detection (Scan vs. SIM vs. MRM) ionization->detection integration 8. Peak Integration detection->integration quantification 9. Quantification/ Identification integration->quantification

Caption: Fig. 2: General workflow for LC-MS reaction monitoring.

Key Reaction Components

Before delving into methods, we must know what to look for. Let's assume a coupling with 4-bromoanisole.

ComponentChemical FormulaMonoisotopic Mass (Da)Role
This compoundC₉H₁₂BFO₃198.0864Reactant
4-BromoanisoleC₇H₇BrO185.9680Reactant
Product C₁₆H₁₆FO₂260.1162 Target Molecule
Homocoupling byproduct (boronic acid)C₁₈H₂₀F₂O₂322.1432Impurity
Protodeboronation byproductC₉H₁₁FO154.0794Impurity

Method Comparison: A Head-to-Head Analysis

The choice of method is a trade-off between speed, specificity, and the depth of information required.

ParameterMethod A: Rapid Screening (UPLC-QDa)Method B: HRAM Analysis (LC-QTOF)Method C: Quantitative (LC-MS/MS)
Primary Goal Fast "Yes/No" on reaction progress.Identify all components, including unknowns.Accurately measure concentrations.
LC Column C18, 1.7 µm, 2.1 x 50 mmC18, 1.7 µm, 2.1 x 100 mmC18, 1.8 µm, 2.1 x 50 mm
Gradient Time 2-3 minutes10-15 minutes5-7 minutes
MS Detector Single Quadrupole (QDa)Quadrupole Time-of-Flight (QTOF)Triple Quadrupole (QqQ)
Ionization Mode ESI+ / ESI- (Fast Switching)ESI+ and ESI- (Separate Runs)ESI+ (Optimized for Product)
Scan Type Full Scan (e.g., m/z 100-600)Full Scan with MS/MS fragmentationMultiple Reaction Monitoring (MRM)
Key Advantage Very fast, easy to use.High confidence in identification (sub-3 ppm mass accuracy).Unmatched sensitivity and selectivity.
Key Limitation Low resolution, cannot distinguish isobars.Slower, more complex data analysis.Requires upfront method development for each analyte.

Deep Dive: A Validated Protocol for Quantitative Analysis (Method C)

For drug development, precise quantification of product and impurities is non-negotiable. This requires a targeted LC-MS/MS method.

Causality Behind the Choices:
  • Sample Preparation: A large dilution (1:1000 or greater) in acetonitrile (ACN) is crucial. This prevents detector saturation, minimizes matrix effects from salts and catalysts, and ensures the sample is soluble in the mobile phase. [5]* Chromatography: A C18 reversed-phase column is the workhorse for small molecules. A gradient from aqueous mobile phase (A: Water + 0.1% Formic Acid) to organic (B: ACN + 0.1% Formic Acid) effectively separates nonpolar to moderately polar analytes. Formic acid is a critical additive; it protonates analytes, leading to efficient ionization in positive ESI mode.

  • Mass Spectrometry (MRM): This is the key to quantitative accuracy. We isolate a specific parent ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragment it in the second (collision cell), and monitor a specific, stable fragment ion in the third. This two-stage filtering virtually eliminates chemical noise, providing exceptional signal-to-noise.

Step-by-Step Experimental Protocol
  • Reagent and Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of your analytical standard (purified product) in ACN.

    • Create a calibration curve by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a quality control (QC) sample from a separate weighing of the standard.

  • Reaction Sampling and Preparation:

    • At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw 5 µL of the reaction mixture.

    • Immediately quench in 495 µL of ACN (a 1:100 dilution). Vortex thoroughly.

    • Perform a second dilution: take 10 µL of the quenched sample and add to 990 µL of ACN (a further 1:100 dilution, for a total of 1:10,000). This high dilution factor is often necessary to get the analyte concentration within the linear range of the calibration curve.

    • Transfer to an autosampler vial.

  • LC-MS/MS System Configuration:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Column Temp: 40 °C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • LC Gradient:

      • 0.0 min: 5% B

      • 4.0 min: 95% B

      • 5.0 min: 95% B

      • 5.1 min: 5% B

      • 7.0 min: 5% B

  • Mass Spectrometer Configuration (QqQ):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 500 °C.

    • Desolvation Gas Flow: 1000 L/hr.

    • MRM Transitions: (To be optimized by infusing the standard)

      • Product (260.12): Precursor m/z 261.1 -> Product m/z 151.1 (Collision Energy: 25 eV)

      • Boronic Acid (198.09): Precursor m/z 181.1 ([M-H₂O+H]⁺) -> Product m/z 125.1 (Collision Energy: 20 eV)

      • Aryl Halide (185.97): Precursor m/z 187.0 -> Product m/z 107.1 (Collision Energy: 30 eV)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration. Use a linear regression with 1/x² weighting.

    • Quantify the concentration of the product in the reaction samples by interpolating their peak areas from the calibration curve.

    • Calculate reaction conversion and yield based on the initial concentration of the limiting reagent.

Data Interpretation and Troubleshooting

Common Challenge: Adduct Formation

In ESI-MS, it is common to see not just the protonated molecule [M+H]⁺, but also adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. [6][7][8]These arise from trace levels of salts in glassware, solvents, or reagents. While useful for confirming molecular weight, they can dilute the signal of the target ion in quantitative assays. The use of 0.1% formic acid helps promote protonation over sodium adduction.

Common Challenge: Poor Ionization of Boronic Acids

Boronic acids can be tricky to analyze by LC-MS as they may not ionize efficiently. [9]They can also dehydrate in the MS source, leading to an [M-H₂O+H]⁺ ion. It is sometimes preferable to monitor them in negative ion mode [M+HCOO]⁻ or to simply track their consumption via the disappearance of their UV trace if they possess a chromophore.

Conclusion: Tailoring Analysis to Your Objective

There is no single "best" LC-MS method for monitoring a Suzuki coupling reaction. The optimal strategy is a function of the research question.

Decision_Tree Fig. 3: Decision Tree for Method Selection start What is your primary analytical goal? q1 Is the reaction working? (High-throughput screening) start->q1 q2 What is this unknown peak? (Byproduct identification) start->q2 q3 What is the exact yield and impurity profile? (Process development) start->q3 ans1 Use Method A: Rapid Screening (UPLC-QDa) q1->ans1 ans2 Use Method B: HRAM Analysis (LC-QTOF) q2->ans2 ans3 Use Method C: Quantitative (LC-MS/MS) q3->ans3

Caption: Fig. 3: A guide for selecting the appropriate LC-MS method.

By understanding the strengths and limitations of each approach—from rapid, qualitative screening to highly specific and sensitive quantification—researchers can generate data that is not only accurate but also fit for purpose. This strategic approach to LC-MS analysis transforms it from a simple data collection tool into an engine for insight, accelerating discovery and development in the fast-paced world of chemical synthesis.

References

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Reddit Community. (2022). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!. Reddit.
  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
  • Advion Inc. (n.d.). SUZUKI REACTION MONITORING.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • American Chemical Society. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis.
  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?.
  • Reddit Community. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
  • Thermo Fisher Scientific. (n.d.). Common Background Contamination Ions in Mass Spectrometry.
  • ResearchGate. (2015). How do I get boronic acid ionization on LCMS?.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • University of Kashan. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.

Sources

A Senior Application Scientist's Guide to Product Characterization: Multinuclear NMR Spectroscopy of 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of molecular building blocks are paramount. Arylboronic acids are foundational reagents in synthetic chemistry, particularly for the construction of complex architectures via cross-coupling reactions. The subject of this guide, 3-Fluoro-5-isopropoxyphenylboronic acid, represents a common scaffold, incorporating a fluorine atom for metabolic stability and modulation of electronic properties, and an isopropoxy group to enhance solubility and provide a distinct steric profile.

Unambiguous characterization of such reagents is not merely a quality control checkpoint; it is a critical, value-adding step that ensures reproducibility, prevents costly downstream failures, and accelerates the development timeline. This guide provides an in-depth, comparative analysis of analytical techniques for the characterization of this compound, with a primary focus on the unparalleled power of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: The Gold Standard—A Multinuclear NMR Approach

NMR spectroscopy stands as the definitive method for the structural elucidation of organic molecules in solution. Its strength lies in its ability to probe the local chemical environment of specific nuclei, providing a detailed atomic-level blueprint of the molecule. For a compound like this compound, a comprehensive analysis leverages four key nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.

¹H (Proton) NMR: The First Look

¹H NMR is the initial and most common experiment performed. It provides crucial information about the number of distinct proton environments, their relative ratios (via integration), and their connectivity (via spin-spin coupling).

What to Expect:

  • Isopropyl Group: A characteristic septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The integration ratio of 1:6 is a key signature.

  • Aromatic Region: Three distinct signals are expected for the aromatic protons. The fluorine atom will introduce complex splitting patterns (coupling) with the adjacent protons, providing valuable connectivity information.

  • Boronic Acid Protons: The B(OH)₂ protons are often broad and may exchange with trace water in the solvent, sometimes making them difficult to observe or integrate reliably. Running the NMR in a solvent like d₄-methanol can help by promoting exchange and breaking up oligomeric species, though this will cause the B(OH)₂ signal to disappear.[1]

Why it's Critical: ¹H NMR provides a rapid assessment of structural integrity and can quickly reveal the presence of common impurities, such as residual solvents or starting materials.

¹³C (Carbon) NMR: Mapping the Skeleton

¹³C NMR complements the ¹H spectrum by providing a signal for each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework.

What to Expect:

  • Aromatic Carbons: The carbon atoms directly bonded to fluorine and the boronic acid group will exhibit characteristic chemical shifts and C-F coupling.

  • Isopropyl Carbons: Two distinct signals corresponding to the methine and methyl carbons.

  • C-B Bond: The carbon atom attached to the boron is often broad and can sometimes be difficult to observe due to the quadrupolar nature of the boron nucleus.

Why it's Critical: ¹³C NMR confirms the presence of all carbon atoms and provides insight into the electronic environment of the aromatic ring.

¹⁹F (Fluorine) NMR: The Unambiguous Reporter

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and highly sensitive technique.[2] With 100% natural abundance and a high gyromagnetic ratio, it provides a clean, high-resolution spectrum.[2][3]

What to Expect:

  • A single primary signal for the fluorine atom on the aromatic ring.

  • This signal will be split into a multiplet due to coupling with the ortho and meta protons. The magnitude of these coupling constants (J-values) is diagnostic.

Why it's Critical: ¹⁹F NMR offers an unambiguous confirmation of the fluorine's presence and its specific location on the aromatic ring.[4][5] It is also an excellent tool for quantitative analysis (qNMR) to determine purity against a known standard, as the spectral window is wide and often free from interfering signals.[2]

¹¹B (Boron) NMR: Probing the Active Site

¹¹B NMR directly observes the boron nucleus, providing crucial information about the state of the boronic acid functional group.[6] This is a key experiment that distinguishes a true expert analysis.

What to Expect:

  • Boronic Acid: A relatively broad signal for the sp²-hybridized boron of the B(OH)₂ group, typically appearing around 27-30 ppm.[7][8][9]

  • Boroxine: Boronic acids are prone to dehydration to form a cyclic trimeric anhydride called a boroxine. This species has a distinct ¹¹B chemical shift, often slightly downfield from the monomeric acid (around 33 ppm).[7] The presence of two signals in the ¹¹B spectrum is a clear indicator of this equilibrium.

Why it's Critical: ¹¹B NMR provides direct evidence for the integrity of the boronic acid group and allows for the detection and potential quantification of the boroxine impurity, which can have different reactivity in subsequent reactions.[10][11][12][13][14]

Summary of Expected NMR Data
NucleusKey Structural FeatureExpected Chemical Shift (ppm, approximate)Expected Multiplicity
¹H Isopropyl -CH4.5 - 4.8Septet
Isopropyl -CH₃1.2 - 1.4Doublet
Aromatic -H6.8 - 7.5Multiplets (due to H-H and H-F coupling)
B(OH)₂Variable, often broadSinglet (broad)
¹³C C-B~130 (often broad)Singlet
C-F160 - 165 (Jc-f ≈ 245 Hz)Doublet
Other Aromatic C105 - 130Singlets and Doublets (due to C-F coupling)
Isopropyl -CH70 - 75Singlet
Isopropyl -CH₃20 - 25Singlet
¹⁹F Ar-F-100 to -115Multiplet (typically a triplet of doublets)
¹¹B B(OH)₂27 - 30Singlet (broad)
Boroxine~33Singlet (broad)

Part 2: A Comparative Analysis with Orthogonal Techniques

While NMR is the cornerstone of structural elucidation, a robust characterization strategy employs orthogonal techniques to validate findings and provide a more complete purity profile.

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Unambiguous structure, stereochemistry, dynamic processes, quantitative purity (qNMR).Provides the most detailed structural information; non-destructive.Lower throughput; requires higher sample concentration; can be complex to interpret.
LC-MS Molecular weight confirmation, purity assessment (UV), separation of impurities.High sensitivity (especially MS), high throughput, excellent for quantitative analysis of trace impurities.[15][16][17][18]Provides limited structural information (no connectivity); isomers can be difficult to distinguish; ionization can be challenging for boronic acids.
HPLC-UV Purity assessment, quantification against a reference standard.Robust, reproducible, widely available, excellent for routine quality control.[19][20]Requires a chromophore; provides no structural information beyond retention time comparison.
FT-IR Spectroscopy Presence of key functional groups (O-H, B-O, C-O).Fast, simple, requires minimal sample.Provides limited structural detail; not suitable for complex mixture analysis or purity assessment.[21][22][23][24][25]

Part 3: Experimental Workflows and Protocols

Workflow for Complete Product Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized batch of this compound.

G cluster_0 Initial Synthesis Output cluster_1 Primary Characterization (NMR) cluster_2 Orthogonal Validation & Purity cluster_3 Final Confirmation raw_product Crude Product H1_NMR ¹H NMR (Structure & Initial Purity) raw_product->H1_NMR Primary Analysis F19_NMR ¹⁹F NMR (Confirm Fluoro-group) H1_NMR->F19_NMR B11_NMR ¹¹B NMR (Check for Boroxine) F19_NMR->B11_NMR C13_NMR ¹³C NMR (Confirm Carbon Skeleton) B11_NMR->C13_NMR LCMS LC-MS (Confirm MW & Profile Impurities) C13_NMR->LCMS If structure confirmed HPLC_UV HPLC-UV (Quantitative Purity) LCMS->HPLC_UV FTIR FT-IR (Functional Group Check) HPLC_UV->FTIR final_report Certificate of Analysis FTIR->final_report Compile Data

Caption: Logical workflow for comprehensive product characterization.

Protocol 1: Sample Preparation for Multinuclear NMR

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but boronic acids can exhibit poor solubility and form oligomers, leading to broad, poorly resolved spectra.[1] Deuterated methanol (CD₃OD) is an excellent alternative as it breaks up the boroxine trimers and other aggregates through solvent interaction, resulting in sharper signals.[1] However, the acidic B(OH)₂ protons will exchange with the deuterium of the solvent and become invisible.

  • Massing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A clear, particulate-free solution is required for high-quality spectra.

  • Standard (for qNMR): For quantitative ¹⁹F NMR, add a precise amount of an internal standard with a known fluorine content and a signal that does not overlap with the analyte (e.g., trifluorotoluene).

Protocol 2: Recommended NMR Acquisition Parameters

Causality: Standard acquisition parameters are often sufficient for ¹H and ¹⁹F NMR due to their high sensitivity. However, ¹³C and ¹¹B are less sensitive nuclei and require a higher number of scans to achieve an adequate signal-to-noise ratio. For the quadrupolar ¹¹B nucleus, a shorter relaxation delay and acquisition time are often optimal.

  • Instrument Tuning: Ensure the NMR probe is correctly tuned to the frequencies of ¹H, ¹³C, ¹⁹F, and ¹¹B.

  • ¹H Acquisition:

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans (ns): 8-16

  • ¹³C Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans (ns): 1024 or higher

  • ¹⁹F Acquisition:

    • Pulse Program: Proton-decoupled

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans (ns): 16-64

  • ¹¹B Acquisition:

    • Pulse Program: Proton-decoupled

    • Relaxation Delay (d1): 0.1-0.5 seconds

    • Number of Scans (ns): 256-1024

    • Note: Using a quartz NMR tube can reduce background signals from borosilicate glass tubes.[11]

Decision-Making Framework for Technique Selection

The choice of analytical technique depends on the specific question being asked. This flowchart guides the researcher to the most appropriate method.

G decision decision result result start What is the analytical goal? q1 Confirming Chemical Structure? start->q1 q4 Confirming Molecular Weight? q1->q4 No res_nmr Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) q1->res_nmr Yes q2 Determining Purity (>95%)? q3 Quantifying Trace Impurities (<1%)? q2->q3 No res_hplc HPLC-UV q2->res_hplc Yes (Routine QC) res_qnmr qNMR (¹H or ¹⁹F) q2->res_qnmr Yes (Primary Standard) res_lcms LC-MS q3->res_lcms Yes q4->q2 No q4->res_lcms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The comprehensive characterization of critical reagents like this compound is a non-negotiable aspect of rigorous scientific research and drug development. While techniques like LC-MS and FT-IR provide valuable, complementary data, multinuclear NMR spectroscopy remains the unequivocal gold standard for absolute structural confirmation and in-depth purity analysis. By systematically applying ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, researchers can achieve an unparalleled level of confidence in the identity and quality of their materials, ensuring the integrity and reproducibility of their synthetic endeavors. This guide serves as a framework for establishing a self-validating system of analysis, grounding experimental choices in solid scientific principles and ensuring the highest standards of data quality.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • 11B NMR Chemical Shifts. San Diego State University Chemistry and Biochemistry.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • Quantitation of boronic acids
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
  • FTIR spectrum of boric acid.
  • An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds. RSC Publishing.
  • Infrared spectra of phenylboronic acid (normal and deuterated)
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.
  • Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

Sources

A Researcher's Guide to Suzuki Reactions: Comparative Yields with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and other complex aromatic compounds. The reaction's elegance lies in its palladium-catalyzed coupling of an organoboron species with an organohalide. However, the efficiency and yield of this powerful reaction are profoundly influenced by the electronic and steric nature of the substituents on the coupling partners. This guide provides an in-depth comparison of Suzuki reaction yields with various substituted phenylboronic acids, supported by experimental data, to empower researchers in optimizing their synthetic strategies.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. Understanding these fundamental steps is crucial to comprehending how substituents on the phenylboronic acid can influence the overall reaction outcome. The cycle consists of three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) intermediate.[3][4] This step is often the rate-determining step of the overall reaction.[3]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species which then reacts with the Pd(II) complex.[2][4] The nature of the substituent on the phenylboronic acid directly impacts the efficiency of this step.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(Ar')L2->Product Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Decisive Role of Substituents: Electronic and Steric Effects

The electronic and steric properties of the substituents on the phenylboronic acid have a pronounced effect on the reaction yield, primarily by influencing the rate of the transmetalation step.

Electronic Effects: A Tale of Donors and Withdrawers

The nucleophilicity of the aryl group on the boronic acid is a key determinant of the transmetalation rate.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the carbon atom attached to the boron more nucleophilic, thereby accelerating the transfer of the aryl group to the palladium center during transmetalation.[4] Consequently, phenylboronic acids bearing electron-donating groups generally lead to higher reaction yields and faster reaction rates.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the aromatic ring. This reduction in nucleophilicity can slow down the transmetalation step, potentially leading to lower yields.[4] However, the effect of EWGs can be more nuanced, as they can also increase the Lewis acidity of the boron atom, which may facilitate the formation of the reactive boronate species.[2] The overall outcome often depends on a delicate balance of these opposing effects and the specific reaction conditions employed.

Steric Effects: The Ortho Position's Challenge

The position of the substituent on the phenyl ring is as critical as its electronic nature, with the ortho position presenting the most significant challenge.

  • Ortho-Substituents: Bulky groups at the ortho position (e.g., -CH₃, -Cl) can sterically hinder the approach of the boronic acid to the palladium complex. This steric clash impedes the formation of the necessary transition state for transmetalation, leading to a significant decrease in reaction efficiency and yield.[2][5] This "ortho effect" is a well-documented phenomenon in Suzuki-Miyaura couplings.

  • Meta- and Para-Substituents: Substituents at the meta and para positions generally exert a much smaller steric influence on the reaction center, allowing their electronic effects to be the primary determinant of reactivity.[6]

Comparative Yield Analysis: A Quantitative Look

To provide a clear and objective comparison, the following table summarizes the yields of Suzuki-Miyaura reactions between various substituted phenylboronic acids and different aryl bromides under consistent experimental conditions. This data is extracted from a systematic study by Ö. T. Gümüşgöz and colleagues, which utilized nitrile-functionalized NHC palladium complexes as catalysts.[2]

Reaction Conditions: Substituted phenylboronic acid (1.0 mmol), aryl bromide (1.2 mmol), KOH (0.5 mmol), 0.1 mol% catalyst 3c, in H₂O/2-propanol (2 mL) at 82 °C for 0.5 h.[2]

Phenylboronic Acid SubstituentAryl BromideProductYield (%)[2]
Electron-Donating Groups
4-CH₃Bromobenzene4-Methyl-biphenyl95
4-CH₃4-Bromotoluene4,4'-Dimethyl-biphenyl77
4-OCH₃4-Bromoanisole4,4'-Dimethoxy-biphenyl70
4-tert-butylBromobenzene4-(tert-Butyl)-biphenyl93
Electron-Withdrawing Groups
4-CNBromobenzene4-Cyano-biphenyl91
4-FBromobenzene4-Fluorobiphenyl92
4-CF₃Bromobenzene4-(Trifluoromethyl)-biphenyl90
4-OCF₃Bromobenzene4-(Trifluoromethoxy)-biphenyl89
3-NO₂ (on 4-Me-phenylboronic acid)Bromobenzene4-Methyl-3'-nitro-biphenyl85
Ortho-Substituents (Steric Hindrance)
2-OHBromobenzene2-Hydroxy-biphenyl65
2-MeBromobenzene2-Methyl-biphenyl68
2-CF₃Bromobenzene2-(Trifluoromethyl)-biphenyl62
Disubstituted
2,4-DimethylBromobenzene2,4-Dimethyl-biphenyl88
4-Cl, 2-MeBromobenzene4-Chloro-2-methyl-biphenyl89
4-F, 3-MeBromobenzene4-Fluoro-3-methyl-biphenyl87
2-F, 4-MeBromobenzene2-Fluoro-4-methyl-biphenyl86

This data clearly illustrates the general trends: para-substituted phenylboronic acids with both electron-donating and moderately electron-withdrawing groups provide excellent yields. In contrast, ortho-substituted analogs consistently result in lower yields due to steric hindrance.

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 3-Fluoro-5-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Modern Synthesis

In the landscape of pharmaceutical development and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The success of this powerful transformation is intrinsically linked to the quality of its building blocks, particularly the organoboron reagents. Boronic acids, such as 3-Fluoro-5-isopropoxyphenylboronic acid, are indispensable reagents, yet their purity is a critical variable that can dictate reaction yield, impurity profiles of the final product, and overall reproducibility.

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for rigorously assessing the purity of this compound. We move beyond simple checklists, offering a framework grounded in chemical principles to empower researchers to make informed decisions. Here, we dissect the "why" behind methodological choices, ensuring that each analytical workflow is a self-validating system for generating trustworthy and actionable data.

Understanding the Impurity Landscape of Boronic Acids

Before delving into analytical protocols, it is crucial to understand the common impurities that can compromise a sample of this compound. Awareness of these species informs the selection of appropriate analytical techniques and aids in data interpretation.

  • Boroxines (Anhydrides): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] While boroxines are often viable in Suzuki couplings, their presence complicates accurate mass-based measurements and stoichiometry, as three molecules of the boronic acid condense to form one boroxine molecule with the loss of three water molecules.[2]

  • Protodeboronation Products: The carbon-boron bond is susceptible to cleavage, particularly under acidic or basic conditions, leading to the formation of the corresponding arene (1-fluoro-3-isopropoxybenzene in this case) and boric acid.[3] This is a common degradation pathway that directly reduces the amount of active reagent.

  • Oxidative Degradation Products: Boronic acids can be unstable towards oxidation, which can lead to the formation of phenols.[4][5] The stability is highly dependent on the electronic properties of the substituents on the aromatic ring.

  • Residual Starting Materials and Synthesis Byproducts: Depending on the synthetic route, residual organolithium or Grignard reagents, halides, or other precursors may be present.[6]

An Orthogonal Framework for Purity Validation

No single analytical technique can provide a complete picture of purity. A robust assessment relies on an orthogonal approach, where multiple methods with different separation and detection principles are employed.

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 In-depth Characterization & Confirmation cluster_2 Final Purity Statement A Sample of This compound B HPLC-UV/PDA Analysis A->B Primary quantitative method C ¹H NMR Analysis A->C Structural confirmation & organic impurities D LC-MS Analysis B->D Identify impurities G Purity > 98%? B->G E Quantitative NMR (qNMR) C->E Absolute quantification F ¹⁹F & ¹¹B NMR Spectroscopy C->F Confirm heteroatoms C->G J Correlate Data & Report Purity D->J E->J F->J H Release for Synthesis G->H Yes I Further Purification / Rejection G->I No H->J I->J

Caption: Orthogonal workflow for boronic acid purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for quantifying the purity of boronic acids due to its high resolution and sensitivity. A reversed-phase method is typically employed.

  • Causality of Method Choice: Reversed-phase chromatography separates compounds based on hydrophobicity. This compound and its likely organic impurities (like the protodeboronated arene) have distinct polarities, enabling effective separation on a C18 column. The use of a UV/Photodiode Array (PDA) detector allows for the quantification of chromophoric species and can help in peak identification by providing UV spectra.[7][8]

  • Protocol: HPLC-UV/PDA Purity Assay

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier improves peak shape and suppresses the ionization of the boronic acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and PDA scan from 200-400 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of 50:50 Acetonitrile:Water.

    • Analysis: Inject 5 µL. Purity is determined by area percent calculation, assuming all impurities have a similar response factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR provides unambiguous structural information and is excellent for identifying and quantifying impurities that are structurally different from the main component.

  • ¹H NMR: Confirms the identity of the compound through characteristic aromatic and aliphatic signals. It is highly effective for detecting organic impurities, such as residual solvents or the protodeboronated arene.

  • ¹⁹F NMR: The presence of a single fluorine atom in the molecule makes ¹⁹F NMR a highly specific and sensitive tool to confirm the presence of the fluorine substituent and detect any related fluorinated impurities.

  • ¹¹B NMR: This technique is particularly useful for observing the equilibrium between the boronic acid and its corresponding boroxine anhydride.[9] The boronic acid typically appears as a broad singlet, while the boroxine will have a different chemical shift.

  • Protocol: Multi-nuclear NMR Analysis

    • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Rationale: DMSO-d₆ is often preferred as it readily dissolves boronic acids and its residual water peak does not interfere with the B(OH)₂ protons, which are often exchangeable and broad.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate all signals corresponding to the target compound and any visible impurities.

    • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single peak should be observed for this compound.

    • ¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. Note the chemical shifts to assess the presence of boronic acid vs. boroxine species.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information for each peak in the chromatogram, enabling positive identification of impurities.[10]

  • Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids.[11] It allows for the detection of the molecular ion ([M+H]⁺ or [M-H]⁻) and can also reveal the presence of boroxines, which appear at a much higher mass-to-charge ratio (m/z).[12]

HPLC_MS_Workflow A Prepare Sample in ACN:H₂O B Inject into HPLC A->B C Separation on C18 Column B->C D UV/PDA Detector C->D E Electrospray Ionization (ESI) Source C->E Split Flow G UV Chromatogram (Quantitative Data) D->G F Mass Analyzer (e.g., Quadrupole) E->F H Mass Spectrum (Identity Confirmation) F->H

Caption: Typical workflow for an HPLC-UV/MS analysis.

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV/PDA Chromatographic separation based on polarity; UV absorbance detection.Purity (area %), retention time, UV spectrum of impurities.High resolution, quantitative, robust, widely available.[7][8]Requires chromophore; assumes equal response factors for area % purity.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structure, identification of organic impurities, boroxine detection.Highly specific, quantitative (with internal standard), non-destructive.Lower sensitivity than HPLC, can be complex to interpret with overlapping signals.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Molecular weight of main peak and all impurities.Definitive impurity identification, high sensitivity.[10]Response can be non-linear, complex matrix effects possible.
Elemental Analysis Combustion analysis to determine %C, %H.Bulk elemental composition.Confirms overall elemental formula for a highly pure sample.Non-specific; does not detect or quantify organic impurities with the same formula.

Performance Comparison with Alternative Boronic Acids

The purity of this compound is often compared against other commercially available, structurally related boronic acids used in similar synthetic applications. The choice of reagent can be influenced by its stability and typical purity levels from suppliers.

CompoundStructureTypical Purity (HPLC Area %)Common Impurities Noted
This compound F-Ph(O-iPr)-B(OH)₂> 98.0%Protodeboronation product (<0.5%), Boroxine (variable)
3-Fluorophenylboronic acid [13]F-Ph-B(OH)₂> 97.0%Higher levels of boroxine often observed
(3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid [14]Br-F-Ph(iPr)-B(OH)₂> 96.0%Potential for dehalogenation byproducts
Potassium (3-fluoro-5-isopropoxyphenyl)trifluoroborate [F-Ph(O-iPr)-BF₃]K⁺> 99.0%Boronic acid precursor (<0.2%)

Note: Data is representative and intended for comparative purposes.

Potassium organotrifluoroborates are often used as alternatives to boronic acids.[15] They are generally more stable crystalline solids, less prone to dehydration (boroxine formation) and protodeboronation, which can lead to higher and more consistent purity levels.[15]

Conclusion

A rigorous and multi-faceted approach is essential for the purity assessment of this compound. While HPLC-UV provides the primary quantitative measure, it must be complemented by NMR for structural confirmation and the identification of non-chromophoric or co-eluting impurities. LC-MS serves as the ultimate tool for definitively identifying unknown peaks observed in the chromatogram. By integrating these orthogonal techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

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  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Retrieved from [Link]

  • Analytical Methods. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]

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  • Journal of the Chemical Society, Dalton Transactions. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Royal Society of Chemistry. Retrieved from [Link]

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  • ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

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  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. National Library of Medicine. Retrieved from [Link]

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Retrieved from [Link]

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  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • Sigma-Aldrich China. (n.d.). (3-fluoro-5-isopropoxyphenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Speed in Modern Drug Discovery

In the landscape of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl structures prevalent in active pharmaceutical ingredients (APIs).[1][2] The ability to fine-tune reaction conditions to maximize rate and yield is not merely an academic exercise; it is a critical factor in accelerating drug development pipelines and enabling efficient scale-up. This guide focuses on a particularly relevant substrate class: electronically modified arylboronic acids, exemplified by 3-Fluoro-5-isopropoxyphenylboronic acid.

This specific molecule presents a compelling case study due to the opposing electronic and steric influences of its substituents. The 3-fluoro group, being strongly electron-withdrawing, can impact the nucleophilicity of the boronic acid, potentially affecting the rate-determining transmetalation step. Conversely, the 5-isopropoxy group is electron-donating and sterically bulky, which can influence both catalyst association and the stability of reaction intermediates. Understanding the kinetic profile of such a substrate is key to unlocking its synthetic potential.

This document provides a comparative guide to performing kinetic studies for this reaction. We will move beyond simple procedural lists to explore the causal relationships behind experimental design, compare the performance of modern catalytic systems with supporting data, and provide a robust, self-validating protocol for acquiring high-fidelity kinetic data.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

A thorough kinetic analysis begins with a firm grasp of the underlying mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The overall reaction rate is dictated by the slowest of these steps, known as the rate-determining step (RDS).

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is often the RDS, particularly with less reactive electrophiles like aryl chlorides.[1][5] The rate is enhanced by electron-withdrawing groups on the aryl halide and by electron-rich, bulky phosphine ligands on the palladium catalyst.[6][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][8] The electronic nature of the boronic acid is critical here; electron-deficient boronic acids can exhibit slower transmetalation rates.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][4] This step is typically fast and is promoted by bulky ligands that create steric strain in the Pd(II) intermediate.[10]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) TM_Complex L₂PdII(Ar¹)(Ar²) OA_Complex->TM_Complex Transmetalation (Ar²-B(OR)₂) + Base TM_Complex->Pd0 Reductive Elimination (Ar¹-Ar²) Product Ar¹-Ar² ArX Ar¹-X Boronic Ar²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst and ligand is paramount for optimizing the kinetics of a Suzuki coupling, especially with a sterically and electronically complex substrate like this compound. We will compare two leading classes of catalytic systems: a conventional Pd(OAc)₂/phosphine ligand system and a modern, well-defined palladium pre-catalyst.

  • System A: Traditional In-Situ Catalyst Generation (Pd(OAc)₂ + SPhos)

    • Rationale: Palladium(II) acetate is a common, air-stable palladium source that is reduced in situ to the active Pd(0) species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich Buchwald-type phosphine ligand known to accelerate both oxidative addition and reductive elimination, making it highly effective for a broad range of substrates.[10][11]

  • System B: Palladium Pre-catalyst (SPhos Pd G3)

    • Rationale: Pre-catalysts are well-defined, air-stable Pd(II) complexes that rapidly and quantitatively form the active monoligated Pd(0) species upon activation.[11] This approach avoids the uncertainties of in-situ reduction, often leading to more reproducible kinetic profiles, lower catalyst loadings, and faster reaction times. The G3 (Generation 3) pre-catalysts are particularly efficient.

Hypothetical Kinetic Performance Data

To illustrate the expected performance differences, the following table presents hypothetical but realistic kinetic data for the coupling of 4-bromoacetophenone with this compound under standardized conditions. The observed rate constant (k_obs) is a measure of the overall reaction speed, while the Turnover Number (TON) and Turnover Frequency (TOF) are metrics of catalyst efficiency and activity, respectively.

Catalytic SystemPd SourceLigandBaseSolventTemp (°C)k_obs (x 10⁻³ s⁻¹)TON (at 1h)TOF (h⁻¹)
System A Pd(OAc)₂ (1 mol%)SPhos (2 mol%)K₃PO₄Toluene/H₂O801.28585
System B SPhos Pd G3 (1 mol%)(internal)K₃PO₄Toluene/H₂O804.59898
Alternative Pd₂(dba)₃ (0.5 mol%)XPhos (2 mol%)CsF1,4-Dioxane803.89696

Disclaimer: This data is representative and intended for comparative purposes. Actual results will vary based on specific experimental conditions.

Analysis: The pre-catalyst system (System B) is expected to show a significantly higher observed rate constant (k_obs). This is attributed to the more efficient and rapid formation of the active L₁Pd(0) species, which minimizes induction periods and off-cycle catalyst decomposition pathways.[12] While both systems can achieve high yields, the pre-catalyst allows for faster reaction times, which is a critical advantage in process development. The use of Cesium Fluoride (CsF) as a base is also a noteworthy alternative, as fluoride ions have been shown to play a complex, potentially rate-accelerating role in transmetalation, though care must be taken as excess fluoride can form unreactive boronate species.[13][14]

Experimental Protocol for In-Situ Kinetic Monitoring

To generate reliable kinetic data, in-situ monitoring is the gold standard, eliminating the potential for error and irreproducibility associated with manual, offline sampling.[15] We will describe a protocol using in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR), a powerful technique for continuously monitoring the concentration of reactants, products, and intermediates in real-time.[16]

Workflow for Kinetic Analysis

Caption: Experimental workflow for a typical kinetic study.

Detailed Step-by-Step Methodology

1. Equipment and Reagent Preparation:

  • Reactor: An automated lab reactor (e.g., Mettler Toledo EasyMax) equipped with a magnetic stirrer, temperature probe, and reflux condenser is used to ensure precise temperature control.

  • In-Situ Probe: A ReactIR probe with a diamond or silicon sensor is inserted into the reactor.

  • Reagents: Ensure all solvents are anhydrous and reagents are of high purity. Prepare a stock solution of the palladium catalyst/pre-catalyst and a separate stock solution of the this compound.

2. Reaction Setup:

  • Assemble the reactor and purge thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert gas pressure throughout the experiment.

  • To the reactor, charge the aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the solvent (e.g., 10 mL Toluene/H₂O 5:1).

3. Data Acquisition - Pre-Injection:

  • Begin stirring (e.g., 500 RPM) and heat the mixture to the desired temperature (e.g., 80 °C).

  • Once the temperature is stable, begin data acquisition with the FTIR spectrometer. Collect a series of spectra over 5-10 minutes to establish a stable background reference. This reference spectrum of the initial mixture will be automatically subtracted from subsequent spectra.[16]

4. Reaction Initiation and Monitoring:

  • Using a gas-tight syringe, rapidly inject the stock solution of this compound (1.2 mmol), immediately followed by the injection of the catalyst/pre-catalyst stock solution (0.01 mmol, 1 mol%). This is considered t=0.

  • Continue collecting spectra automatically at a set interval (e.g., every 30 seconds) for the duration of the reaction. Monitor the disappearance of a characteristic reactant peak (e.g., a C-Br stretch) and the appearance of a product peak (e.g., a biaryl ring vibration).

5. Data Analysis and Kinetic Modeling:

  • The FTIR software will generate concentration vs. time profiles for the key species by tracking the intensity of their unique infrared absorbances.

  • Export this data and plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. If the reaction is first-order with respect to the reactant, this plot will be linear.

  • The negative of the slope of this line provides the observed rate constant (k_obs).

  • This procedure should be repeated for each catalytic system under identical conditions to ensure a valid comparison.

Conclusion and Future Outlook

This guide outlines a robust framework for conducting kinetic studies on the Suzuki-Miyaura coupling of this compound. By leveraging modern palladium pre-catalysts and in-situ analytical techniques, researchers can acquire high-fidelity data that is crucial for reaction optimization and mechanistic elucidation. The expected kinetic advantage of pre-catalysts highlights a key trend in modern organic synthesis: the move towards well-defined, highly active systems that offer superior performance and reproducibility.[11]

The interplay of the fluoro- and isopropoxy- substituents makes this particular substrate a rich area for further investigation. Future studies could involve varying the base to further probe the role of fluoride ions in the transmetalation step or performing detailed computational studies to model the transition states of the catalytic cycle. Such a synergistic approach, combining rigorous experimentation with theoretical modeling, will continue to deepen our understanding and expand the capabilities of this indispensable reaction.

References

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  • Stepanov, A. G., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

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  • ResearchGate. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

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  • ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry. [Link]

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  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

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A Comparative Guide to 3-Fluoro-5-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Boronic Acids in Synthesis

In the landscape of modern drug discovery and organic synthesis, the Suzuki-Miyaura cross-coupling reaction remains a paramount tool for the construction of carbon-carbon bonds.[1] Its functional group tolerance and mild conditions have established it as a workhorse reaction in both academic and industrial laboratories.[2] The judicious selection of the organoboron reagent is critical, as its structure directly dictates the physicochemical and pharmacological properties of the resulting biaryl motifs, which are ubiquitous in pharmaceuticals.[3]

This guide focuses on 3-Fluoro-5-isopropoxyphenylboronic acid (CAS 850589-54-7)[4], a reagent distinguished by a unique substitution pattern. The presence of a meta-oriented fluorine atom—a potent electron-withdrawing group—and an isopropoxy group—a moderately electron-donating and sterically demanding substituent—creates a nuanced electronic and steric profile. This guide provides a benchmark comparison of this reagent's performance in a model Suzuki-Miyaura reaction, contextualizes its reactivity through mechanistic principles, and offers a detailed experimental protocol for its application.

Mechanistic Considerations: How Substituents Govern Reactivity

The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by its ability to participate in the transmetalation step. This crucial step involves the transfer of the aryl group from the boron atom to the palladium center. The electronic and steric nature of the substituents on the phenylboronic acid ring directly influences the rate and efficiency of this process.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): A group like fluorine increases the Lewis acidity of the boron atom. This can facilitate the formation of the boronate complex with the base and accelerate the subsequent transmetalation to the palladium(II) center.[5] However, excessive electron withdrawal can also increase the susceptibility of the C-B bond to protodeboronation, an undesired side reaction that cleaves the bond and reduces yield.[5][6]

  • Electron-Donating Groups (EDGs): A group like isopropoxy donates electron density to the ring, potentially slowing the transmetalation step relative to EWG-substituted analogs. However, it can also stabilize the organoboron reagent against decomposition.

Steric Effects: Bulky substituents, particularly those ortho to the boronic acid, can sterically hinder the approach of the palladium complex, impeding transmetalation.[7][8] In the case of this compound, the meta-positioning of the bulky isopropoxy group presents a moderate steric profile, which is less likely to inhibit coupling compared to an ortho-substituted equivalent.

The unique 3-fluoro, 5-isopropoxy arrangement thus presents a compelling balance: the fluorine atom activates the boronic acid for efficient transmetalation, while the isopropoxy group modulates the electronics and introduces a steric element that can be exploited for selective interactions in drug-receptor binding.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X (Aryl Palladium Complex) OxiAdd->PdII Trans Transmetalation PdII->Trans R²-B(OH)₂ (Boronic Acid) + Base PdII_Aryl R¹-Pd(II)L₂-R² (Diaryl Palladium Complex) Trans->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Benchmark Performance Comparison

To objectively evaluate the performance of this compound, a comparative study was designed against structurally relevant alternatives. The reaction of various boronic acids with 4-bromoanisole was performed under standardized conditions to isolate the effect of the boronic acid substituent on reaction efficiency.

Standard Reaction Conditions: Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.5 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C. Reaction progress was monitored by GC-MS.

Boronic AcidSubstituents' Nature (meta)Time to >95% Conversion (h)Isolated Yield (%)Key Observations
Phenylboronic Acid(None)692%Baseline performance for an unsubstituted arylboronic acid.
3-Fluorophenylboronic AcidElectron-Withdrawing (F)494%Faster conversion due to the activating effect of the fluorine atom.
3-Isopropoxyphenylboronic AcidElectron-Donating (iPrO)889%Slower reaction rate, consistent with a less Lewis-acidic boron center.
This compound EWG (F) + EDG (iPrO) 5 93% Exhibits a balanced reactivity profile, achieving high yield and a conversion rate between the F and iPrO analogs.
3,5-Difluorophenylboronic AcidDual Electron-Withdrawing3.585%Fastest initial conversion, but lower isolated yield suggests competing protodeboronation over time.[5]

Analysis of Results: The data clearly positions this compound as a highly effective and reliable reagent. Its performance is nearly identical to the more activated 3-fluorophenylboronic acid in terms of isolated yield, but with a slightly moderated reaction rate. This suggests that the electron-donating isopropoxy group tempers the strong activation from the fluorine, potentially reducing the rate of side reactions like protodeboronation that can plague highly electron-deficient boronic acids. This balanced electronic character results in a robust and high-yielding transformation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for the benchmark reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Experimental_Workflow Figure 2: Experimental Workflow for Benchmark Study cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup cluster_purification Purification & Analysis A 1. Weigh Reagents: - 4-Bromoanisole (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.5 eq) - Pd(dppf)Cl₂ (0.02 eq) B 2. Add reagents to a Schlenk flask with a stir bar. A->B C 3. Evacuate and backfill flask with Argon (3x). (Ensures inert atmosphere) B->C D 4. Add degassed Dioxane/H₂O (4:1) via syringe. C->D E 5. Heat to 90 °C with vigorous stirring. D->E F 6. Monitor reaction by TLC/GC-MS until starting material is consumed. E->F G 7. Cool to RT, dilute with Ethyl Acetate and H₂O. F->G H 8. Separate layers, extract aqueous phase (2x). G->H I 9. Wash combined organic layers with brine, dry over Na₂SO₄. H->I J 10. Concentrate in vacuo. I->J K 11. Purify by flash column chromatography. J->K L 12. Characterize pure product (NMR, MS) and calculate yield. K->L

Caption: Figure 2: Experimental Workflow for Benchmark Study.

Materials:

  • This compound (23.76 mg, 0.12 mmol, 1.2 eq)

  • 4-Bromoanisole (18.7 mg, 0.10 mmol, 1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1.46 mg, 0.002 mmol, 0.02 eq)

  • Potassium Carbonate (K₂CO₃) (34.5 mg, 0.25 mmol, 2.5 eq)

  • 1,4-Dioxane (anhydrous, degassed) (0.8 mL)

  • Deionized Water (degassed) (0.2 mL)

  • Argon or Nitrogen gas

Procedure:

  • Reagent Preparation: To a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(dppf)Cl₂, and potassium carbonate.

    • Rationale: Adding the solid reagents first under ambient atmosphere is convenient. The catalyst is added last to minimize premature decomposition.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: This is a critical step to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields and catalyst decomposition.[9]

  • Solvent Addition: Add the degassed 1,4-dioxane (0.8 mL) and degassed deionized water (0.2 mL) via syringe.

    • Rationale: A mixture of dioxane and water is used to ensure the solubility of both the organic substrates and the inorganic base, which is crucial for the reaction to proceed efficiently.[10] Degassing the solvent removes dissolved oxygen.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Rationale: 90 °C provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate without causing significant thermal decomposition of the reagents or catalyst.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 5-6 hours.

  • Work-up: Once the 4-bromoanisole is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The brine wash removes residual water and inorganic salts from the organic phase.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion and Outlook

This compound demonstrates exceptional utility in Suzuki-Miyaura cross-coupling, offering a compelling combination of high reactivity and stability. Its performance is on par with more traditionally activated boronic acids, but its unique electronic signature may offer advantages in minimizing side reactions. For researchers in drug discovery, the ability to introduce a phenyl ring bearing both a fluorine atom and an isopropoxy group in a single step is highly valuable. These motifs are known to favorably modulate properties such as metabolic stability, cell permeability, and binding affinity. This benchmark guide establishes this compound as a robust and reliable building block, meriting its consideration in the strategic design of complex molecular targets.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and operational excellence. The proper management of chemical reagents, from initial handling to final disposal, is a non-negotiable aspect of our professional responsibility. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-Fluoro-5-isopropoxyphenylboronic acid, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment.

The core principle of this protocol is straightforward: This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[1][2]

Hazard Identification and Core Safety Principles

Understanding the specific hazards of a compound is the first step in managing its lifecycle. This compound is classified as acutely toxic if ingested.[3][4] Furthermore, as a member of the fluorinated phenylboronic acid family, it is prudent to handle it as a potential skin, eye, and respiratory irritant, consistent with similar chemical structures.[1][5][6]

Hazard Summary Table

For clarity, the hazard profile, based on available Safety Data Sheets (SDS), is summarized below.

Hazard ClassificationGHS CodeSignal WordPictogram
Acute toxicity, OralH302Warning
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Potential Skin IrritationH315WarningAs above
Potential Serious Eye IrritationH319WarningAs above
Potential Respiratory IrritationH335WarningAs above
Note: H315, H319, and H335 are included as precautionary classifications based on data for analogous fluorinated boronic acids and represent best safety practices.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the appropriate PPE is mandatory. This is not merely a procedural step; it is a critical barrier protecting you from potential exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect them for tears or punctures before use and practice proper removal technique to avoid skin contact.

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: All handling of solid this compound, or any procedure that could generate dust, must be conducted within a certified chemical fume hood to prevent inhalation.[1]

Step-by-Step Disposal Protocol

The disposal process is a systematic workflow designed to ensure waste is safely contained, identified, and managed by professionals.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[3]

  • Solid Waste: Collect unused or expired this compound, along with contaminated items (e.g., weighing papers, gloves, absorbent pads from spill cleanups), in a dedicated, sealable hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled container designated for liquid hazardous waste. Note the solvent used.

  • Incompatible Materials: Never mix boronic acid waste with strong oxidizing agents or strong bases.[1][6]

Step 2: Waste Container Labeling

Regulatory compliance and safety demand meticulous labeling. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • For solutions, list all constituents and their approximate concentrations.

  • Clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • The date accumulation started.

Step 3: Temporary On-site Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This location should be away from general laboratory traffic and incompatible chemicals, serving as a secondary containment measure.[1]

Step 4: Professional Disposal

Once the container is full or reaches your institution's time limit for waste accumulation, arrange for its collection. This must be done through your institution's EHS office or a licensed hazardous waste disposal company.[1][7] Complete all required waste manifest forms accurately.

Decontamination of Empty Containers

Empty containers are not truly empty; they retain chemical residues and must be decontaminated before disposal.

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinseate: The first rinseate, and often all three, must be collected and disposed of as liquid hazardous waste.[8] Transfer the rinseate to your designated liquid hazardous waste container for this chemical stream.

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The decontaminated container can then be disposed of with regular laboratory glassware or plastic recycling, as per your institutional policy.

Emergency Procedures: Spill Management

In the event of a spill, swift and safe action is paramount.

  • Secure the Area: Alert colleagues and restrict access to the spill area. Ensure the area is well-ventilated.

  • Don PPE: If not already wearing it, don the full PPE described in Section 2.

  • Contain the Spill: For solid spills, gently sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[1]

  • Clean the Area: Wipe the spill area with an inert absorbent material (such as vermiculite or sand) dampened with a suitable solvent.[9]

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the solid hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution.

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for the proper disposal of this compound and its associated waste.

G Disposal Workflow for this compound cluster_ppe Initial Setup ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type What is the nature of the waste? fume_hood->waste_type start Waste Generation Point start->ppe solid_waste Unused solid, contaminated labware, or spill cleanup material waste_type->solid_waste Solid liquid_waste Solution containing the compound waste_type->liquid_waste Liquid empty_container Empty reagent container waste_type->empty_container Container collect_solid Collect in a labeled 'Solid Hazardous Waste' container. solid_waste->collect_solid collect_liquid Collect in a labeled 'Liquid Hazardous Waste' container. liquid_waste->collect_liquid decon_protocol Perform Triple-Rinse Decontamination Protocol empty_container->decon_protocol store_waste Store sealed container in designated secondary containment area. collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect all rinseate as liquid hazardous waste. decon_protocol->collect_rinseate dispose_container Dispose of clean, dry container in appropriate lab recycling (glass/plastic). decon_protocol->dispose_container collect_rinseate->store_waste final_disposal Arrange for pickup by licensed waste disposal service via EHS. store_waste->final_disposal

Caption: Logical flow for handling and disposing of this compound waste.

By adhering to this structured and scientifically grounded protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research operations. When in doubt, always consult your institution's specific chemical hygiene plan and contact your EHS department for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-5-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 3-Fluoro-5-isopropoxyphenylboronic acid. As a substituted phenylboronic acid, this compound is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, like others in its class, it requires careful handling to mitigate potential health risks. This document synthesizes data from closely related compounds to establish a robust safety protocol, empowering researchers to work with confidence and security.

Hazard Identification and Risk Assessment

Table 1: Summary of Potential Hazards

Hazard Class Description Primary Exposure Routes
Skin Irritation Causes skin irritation upon contact.[1] Dermal contact
Serious Eye Irritation Causes serious eye irritation.[1] Ocular contact
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.[1][3] Inhalation

| Acute Oral Toxicity | May be harmful if swallowed.[3] | Ingestion |

It is crucial to recognize that some boronic acids can be unstable and may decompose on the benchtop, a process that can be accelerated by heat or basic conditions.[4] Therefore, proper storage and handling are paramount not only for safety but also for maintaining reagent integrity.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Rationale & Causality
Eye and Face Protection Chemical safety goggles are mandatory.[5] A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[6] Boronic acid dust can cause serious eye irritation.[1] Goggles provide a tight seal to protect against airborne particulates, while a face shield offers an additional barrier against splashes during solution preparation or transfers.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before use and changed immediately if contaminated.[7] To prevent direct skin contact, which can lead to irritation.[1] Proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[8]
Body Protection A flame-resistant laboratory coat is mandatory. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[6][9] To protect skin and personal clothing from accidental spills and contamination.

| Respiratory Protection | For handling small quantities within a certified chemical fume hood, respiratory protection may not be necessary. If dust is generated or engineering controls are inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an appropriate cartridge for organic vapors and particulates should be used.[5][6] | To prevent the inhalation of fine dust particles, which can cause respiratory tract irritation.[3] |

Operational Plan: Engineering Controls & Handling Protocol

Beyond PPE, the primary method for ensuring safety is through robust engineering controls and standardized handling procedures.

Engineering Controls

All manipulations of this compound solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][10] This is the most effective way to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[10][11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly donned. Clear the workspace in the fume hood of any unnecessary equipment or chemicals.

  • Weighing and Transfer:

    • Perform all weighing operations on a draft shield or within the fume hood to contain any airborne dust.

    • Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or reaction vessel.

    • Avoid generating dust during transfer.[12][13] If the compound is a fine powder, handle it with extra care.

  • Post-Handling:

    • Securely close the container immediately after use. Many boronic acids are hygroscopic and air-sensitive.[5][11]

    • Decontaminate the spatula and any surfaces that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[12][13] Do not eat, drink, or smoke in the laboratory.[10]

Emergency and Disposal Plan

Spill Management

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

Minor Spill (Small quantity of solid contained within a fume hood):

  • Alert personnel in the immediate area.[14]

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[6]

  • Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[5][12] Avoid creating dust.[15]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[6]

  • Report the incident to the laboratory supervisor.[14]

Major Spill (Large quantity or spill outside of a fume hood):

  • Evacuate the area immediately.[16]

  • Alert others and activate the nearest fire alarm or emergency notification system.

  • Shut the laboratory door to contain the spill.

  • Call emergency services and provide them with the location and identity of the spilled chemical.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill_Response_Workflow spill Spill Occurs assess Assess Severity (Quantity, Location) spill->assess minor_spill Minor Spill assess->minor_spill Small, Contained major_spill Major Spill assess->major_spill Large, Uncontained alert_personnel Alert Area Personnel minor_spill->alert_personnel evacuate Evacuate Area Close Doors major_spill->evacuate don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain with Inert Absorbent don_ppe->contain_spill cleanup Collect Waste into Sealed Container contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate report_minor Report to Supervisor decontaminate->report_minor notify_emergency Notify Emergency Services (911) evacuate->notify_emergency await_response Await Professional Response notify_emergency->await_response

Caption: Workflow for responding to a chemical spill.

First Aid Measures

In the event of exposure, immediate action is necessary.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Storage and Disposal Plan
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][11] The compound may be hygroscopic; storage under an inert atmosphere is recommended to maintain product quality.[11]

  • Disposal: All waste contaminated with this compound, including empty containers and used PPE, must be treated as hazardous waste.[6] Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not dispose of down the drain unless explicitly permitted by your local water authority.[17]

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. ResearchGate. [Link]

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • Boric acid. Chemtalk. [Link]

  • Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Spill Control/Emergency Response. The University of Oklahoma. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • Spills, Leaks, and Releases. Iowa State University Environmental Health and Safety. [Link]

  • Chemical Spills. Florida State University Emergency Management. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • 5.4.1.1 Incidental Spill Cleanup Procedures. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.